molecular formula C5H13Cl2NO B125147 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride CAS No. 40722-80-3

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Cat. No.: B125147
CAS No.: 40722-80-3
M. Wt: 174.07 g/mol
InChI Key: UBRSKPGONDTDNE-UHFFFAOYSA-N
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Description

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H13Cl2NO and its molecular weight is 174.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chloroethylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c6-2-4-7-3-1-5-8;/h7-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRSKPGONDTDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611715
Record name 3-[(2-Chloroethyl)amino]propan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40722-80-3
Record name 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroethyl)amino]propan-1-ol--hydrogen chloride (1/1)
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Record name (2-chloroethyl)(3-hydroxypropyl)ammonium chloride
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

An In-Depth Technical Guide to 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS 40722-80-3) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride. As a critical bifunctional intermediate, its unique structural attributes—a primary alcohol and a reactive chloroethylamine moiety—make it an invaluable building block in synthetic chemistry, particularly in the development of cytotoxic agents. This guide moves beyond simple data recitation to provide field-proven insights into its reactivity, synthesis, analytical validation, and safe handling, empowering researchers to leverage its full potential while ensuring experimental integrity and safety.

Section 1: Core Molecular Profile and Physicochemical Characteristics

This compound (CAS 40722-80-3) is an off-white solid primarily valued for its role in organic synthesis.[1] Its hydrochloride salt form enhances stability and water solubility, simplifying its use in various reaction conditions.[2] The molecule's utility is derived from its bifunctional nature: the hydroxyl (-OH) group on the propanol chain provides a handle for subsequent chemical modifications, while the 2-chloroethylamino moiety confers the potent alkylating properties characteristic of nitrogen mustards.[2]

A summary of its key physicochemical properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 40722-80-3[3]
Molecular Formula C₅H₁₃Cl₂NO[2]
Molecular Weight 174.07 g/mol [2]
Appearance Off-white solid[1]
Melting Point 51 - 81 °C[4]
Boiling Point 200 - 240 °C[4]
logP 1.39[2]
Water Solubility High[2][4]

The moderate lipophilicity, indicated by a logP of 1.39, strikes a crucial balance between solubility in polar solvents and the ability to permeate biological membranes, a feature that becomes relevant when considering the biological activity of its derivatives.[2]

Section 2: The Chemistry of a Bifunctional Intermediate: Reactivity and Mechanism

The scientific value of this compound is rooted in the reactivity of its 2-chloroethylamino group. This functional group is not directly an alkylating agent but rather a precursor to a highly reactive electrophilic species.

Core Reactivity: Formation of the Aziridinium Ion

The primary mechanism of action involves an intramolecular cyclization where the nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride ion.[2] This reaction forms a strained, three-membered ring known as an aziridinium ion. This cation is a potent electrophile, readily attacked by nucleophiles such as the N7 position of guanine in DNA. This alkylation is the foundational step that leads to DNA cross-linking, inhibition of DNA replication, and ultimately, cytotoxicity in cancer cells.[2] Understanding this activation step is critical for any researcher working with this class of compounds.

Aziridinium_Ion_Formation cluster_0 Precursor Molecule cluster_1 Reactive Intermediate precursor 3-[(2-Chloroethyl)amino] -1-propanol intermediate Aziridinium Ion (Potent Electrophile) precursor->intermediate - Cl⁻ Intramolecular Cyclization nucleophile Nucleophilic Attack intermediate->nucleophile + Nucleophile (e.g., DNA) Alkylation DNA_Alkylation cluster_drug Activated Nitrogen Mustard cluster_dna DNA Double Helix cluster_result Result drug R-N+(CH₂CH₂)₂ (Aziridinium Ion) G1 Guanine (N7) drug->G1 Step 1: Mono-alkylation G2 Guanine (N7) on opposite strand G1->G2 Step 2: Interstrand Cross-link result DNA Replication & Transcription Blocked → Cell Death DNA_Strand1 5' --- G --- 3' DNA_Strand2 3' --- C --- 5'

Sources

An In-depth Technical Guide to the Chemical Properties of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical properties of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS No: 40722-80-3). As a key intermediate in the synthesis of nitrogen mustard-based chemotherapeutic agents, a thorough understanding of its physicochemical characteristics, reactivity, and analytical methodologies is paramount for researchers, scientists, and professionals in drug development. This document delves into its synthesis, mechanism of action as an alkylating agent, and essential safety and handling protocols, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry.[1] Structurally, it is the hydrochloride salt of a β-chloroethylamine derivative, incorporating both a hydroxyl group and a reactive 2-chloroethylamino moiety.[1] This dual functionality makes it a versatile building block, particularly in the synthesis of cytotoxic agents such as ifosfamide and trofosfamide.[1] Its biological activity is intrinsically linked to the 2-chloroethyl group, which enables the alkylation of nucleophilic sites on biological macromolecules, most notably DNA.[1][2] This guide will elucidate the core chemical principles governing its properties and applications.

Chemical Identity and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in research and synthesis.

PropertyValueSource(s)
CAS Number 40722-80-3[1][3][4][5]
Molecular Formula C₅H₁₃Cl₂NO[1][5][6]
Molecular Weight 174.07 g/mol [1][5][6]
Appearance Off-white solid[6]
Melting Point 51 - 81 °C[7]
Boiling Point 200 - 240 °C (at 101.3 kPa)[7]
Solubility Slightly soluble in chloroform and methanol; High water solubility.[6][8]
LogP 1.39[8]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as D₂O, the proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected shifts include a triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH), multiplets for the methylene groups of the chloroethyl and amino-propanol backbone, and a quintet for the central methylene group of the propanol chain.[8]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3360 cm⁻¹ is indicative of the O-H stretch from the hydroxyl group. The N-H stretch of the secondary amine hydrochloride would be visible around 2850 cm⁻¹. A peak around 680 cm⁻¹ can be attributed to the C-Cl bond stretching.[8]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Under electrospray ionization (ESI), the parent ion would be observed, corresponding to the molecular weight of the free base.

Synthesis and Manufacturing

The synthesis of this compound typically involves the nucleophilic substitution reaction between 3-amino-1-propanol and a suitable 2-chloroethylating agent. A common industrial approach is the reaction of 3-amino-1-propanol with 1-bromo-2-chloroethane or a similar reagent, followed by conversion to the hydrochloride salt.

Generalized Synthetic Protocol
  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 3-amino-1-propanol in a suitable solvent such as isopropanol.

  • Nucleophilic Substitution: Slowly add 1-bromo-2-chloroethane to the solution at a controlled temperature. The reaction is typically carried out at a slightly elevated temperature to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Salt Formation: Upon completion of the reaction, cool the mixture and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt.

  • Isolation and Purification: Isolate the crude product by filtration. Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield high-purity, needle-like crystals.[8]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

G cluster_0 Synthesis Workflow A 3-Amino-1-propanol in Solvent C Reaction Vessel A->C B 1-Bromo-2-chloroethane B->C D Nucleophilic Substitution (Elevated Temperature) C->D Heat E Reaction Monitoring (TLC/GC) D->E Sampling E->D Incomplete F HCl Gas/Solution E->F Complete G Precipitation of Hydrochloride Salt F->G H Filtration G->H I Recrystallization (e.g., Ethanol/Water) H->I Crude Product J Vacuum Drying I->J Purified Crystals K Pure this compound J->K

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanism of Action

The chemical reactivity of this compound is dominated by the 2-chloroethylamino moiety, which is responsible for its alkylating properties.

Reactivity Profile

The molecule undergoes a variety of chemical transformations:

  • Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents.[1]

  • Reduction: The chloro group can be reduced, although this is less common.[1]

  • Substitution: The chlorine atom is a good leaving group and can be displaced by a wide range of nucleophiles in Sₙ2 reactions.[1] The nucleophilicity of the attacking species will determine the reaction rate, with strong nucleophiles like thiols reacting readily.[9]

Formation of the Aziridinium Ion

The key to the potent electrophilicity of this compound is the intramolecular cyclization to form a highly reactive aziridinium ion.[10] This is a classic example of neighboring group participation, where the lone pair of electrons on the nitrogen atom acts as an internal nucleophile, displacing the chloride ion.[10] This intermediate is a powerful electrophile and is the actual species that reacts with biological nucleophiles.[10]

Caption: Formation of the reactive aziridinium ion intermediate.

Mechanism of DNA Alkylation

As a nitrogen mustard precursor, the biological activity of compounds derived from this compound is primarily due to their ability to alkylate DNA.[2][11] This process disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[2][12]

The mechanism proceeds as follows:

  • Aziridinium Ion Formation: The 2-chloroethyl group undergoes intramolecular cyclization to form the highly electrophilic aziridinium ion.[2]

  • Nucleophilic Attack by DNA: The N7 position of guanine bases in the DNA is a strong nucleophile and attacks the aziridinium ion, opening the three-membered ring and forming a covalent bond (a monofunctional adduct).[1][11][13] Guanine is kinetically and thermodynamically preferred over adenine for alkylation.[1]

  • Cross-linking (for bifunctional agents): In drugs like ifosfamide, which are bifunctional, a second 2-chloroethyl group can form another aziridinium ion, which then reacts with another guanine base on the opposite DNA strand, resulting in an interstrand cross-link.[11] This cross-linking is highly cytotoxic as it prevents the separation of the DNA strands, which is necessary for replication and transcription.[11]

G cluster_1 DNA Alkylation Mechanism A 2-Chloroethylamino Moiety B Intramolecular Cyclization A->B C Aziridinium Ion Formation B->C E Nucleophilic Attack C->E D DNA (Guanine N7) D->E F Monofunctional Adduct (Covalent Bond to Guanine) E->F G DNA Replication/Transcription Blocked F->G H Apoptosis G->H

Caption: The mechanism of DNA alkylation by a 2-chloroethylamino-containing compound.

Analytical Methodologies

Robust analytical methods are essential for quality control, ensuring the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of this compound. A reverse-phase method is typically employed.

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength, for instance, 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample and a reference standard onto the HPLC system.

  • Quantification: Calculate the purity by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

G cluster_2 HPLC Analysis Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B C Injection B->C D Separation on C18 Column C->D E UV Detection (e.g., 210 nm) D->E F Data Acquisition & Integration E->F G Purity Calculation (% Area) F->G

Caption: A typical workflow for the HPLC analysis of this compound.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the anticancer drug ifosfamide.[1][8] Ifosfamide is a nitrogen mustard alkylating agent used in the treatment of various cancers.[14] The synthesis of ifosfamide involves the reaction of this compound with other reagents to form the characteristic oxazaphosphorine ring structure.[14][15]

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (double gloving is recommended), a lab coat, and safety goggles with side shields.[16]

  • Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary, and clean up the spill using absorbent materials.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[18]

Conclusion

This compound is a molecule of significant synthetic and pharmaceutical importance. Its unique bifunctional nature, characterized by a hydroxyl group and a reactive 2-chloroethylamino group, makes it an essential precursor for nitrogen mustard-based therapies. A thorough understanding of its physicochemical properties, reactivity—particularly the formation of the aziridinium ion—and appropriate analytical and handling procedures is critical for its safe and effective utilization in research and drug development. This guide has provided a comprehensive overview of these key aspects to support the scientific community in their work with this important compound.

References

  • Kohn, K. W., Hartley, J. A., & Mattes, W. B. (n.d.). Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. National Center for Biotechnology Information. Retrieved from [Link]

  • More, G. S., Thomas, A. B., Chitlange, S. S., Nanda, R. K., & Gajbhiye, R. L. (n.d.). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Bentham Science. Retrieved from [Link]

  • Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl - YouTube. (2024, March 14). Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing ifosfamide.
  • Chemsrc. (n.d.). CAS#:40722-80-3 | this compound. Retrieved from [Link]

  • Brainly. (2023, August 14). Draw the curved arrows to complete the reaction mechanism of the following reaction. Start with the. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 40722-80-3,this compound. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). Ifosfamide, analogues thereof and their preparation.
  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

Synthesis and characterization of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Introduction: A Critical Building Block in Medicinal Chemistry

This compound (CAS No: 40722-80-3) is a bifunctional organic compound of significant interest to the pharmaceutical and organic synthesis sectors.[1][2][3][4] Structurally, it is a hydrochloride salt of a β-chloroethylamine derivative, featuring both a primary alcohol and a secondary amine with a reactive chloroethyl group.[5] This unique combination of functional groups makes it a versatile intermediate and a crucial building block, particularly in the synthesis of nitrogen mustard-based chemotherapeutic agents.[5]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, characterization, handling, and application of this pivotal compound. We will delve into the mechanistic rationale behind synthetic protocols, detail robust characterization methodologies, and underscore the safety considerations imperative for its handling.

Compound Profile:

  • Molecular Formula: C₅H₁₃Cl₂NO[1]

  • Molecular Weight: 174.07 g/mol [5]

  • Appearance: Typically an off-white solid[1]

  • Primary Application: Intermediate in the synthesis of cytotoxic agents such as ifosfamide and trofosfamide.[1][5]

Part 1: Synthesis Methodologies

The synthesis of this compound is predicated on the nucleophilic nature of the amine in 3-amino-1-propanol and the electrophilic character of the carbon bearing the chlorine atom in a chloroethyl source.

Primary Synthetic Route: Nucleophilic Substitution

The most common and well-documented laboratory synthesis involves the reaction of 3-amino-1-propanol with 2-chloroethanol in the presence of hydrochloric acid.[5]

Reaction: 3-amino-1-propanol + 2-chloroethanol --(HCl)--> this compound + H₂O

Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution mechanism. The primary amine of 3-amino-1-propanol acts as the nucleophile, attacking the electrophilic terminal carbon of 2-chloroethanol. While the hydroxyl group of 2-chloroethanol is typically a poor leaving group, the acidic medium (provided by HCl) facilitates the reaction. The hydrochloric acid serves a dual purpose: it protonates the resulting secondary amine to form the stable hydrochloride salt, which aids in purification and handling, and it can also act as a catalyst.[5]

Detailed Laboratory Protocol
  • Reactant Stoichiometry: A molar ratio of 1:1.2 of 3-amino-1-propanol to 2-chloroethanol is often employed to drive the reaction towards the desired mono-substituted product.[5]

  • Solvent Selection: Anhydrous ethanol is a suitable solvent for this reaction.[5]

  • Reaction Conditions: The mixture is typically heated to a temperature range of 60–80°C for 6–8 hours with stirring.[5]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated.

  • Purification: Recrystallization from an ethanol-diethyl ether mixture is a common method to achieve high purity, yielding the final product in a 75–85% range.[5]

Alternative Synthetic Route: Using 1,2-Dichloroethane

An alternative method involves reacting 3-amino-1-propanol with 1,2-dichloroethane in an anhydrous solvent like Tetrahydrofuran (THF).[5]

Key Parameters:

  • Temperature: Strict temperature control between 40–50°C is crucial to prevent polymerization and other side reactions.[5]

  • Addition: Slow, controlled addition of 1,2-dichloroethane to the amine solution helps to mitigate byproduct formation.[5]

  • Duration: This reaction typically requires a longer duration, often around 12 hours.[5]

  • Yield: Yields are generally in the range of 70–78% with high purity as determined by HPLC.[5]

Industrial Scale Considerations & Byproduct Analysis

On an industrial scale, continuous flow reactors are often used to improve heat transfer and minimize side reactions.[5] A major challenge in this synthesis is the formation of the di-substituted byproduct, N,N-bis(2-chloroethyl)-3-amino-1-propanol hydrochloride. This occurs when the secondary amine product reacts further with another molecule of the chloroethylating agent.

Mitigation Strategies:

  • Temperature Control: Maintaining the reaction temperature below 85°C significantly reduces the rate of the second substitution.[5]

  • Stoichiometry: Using an excess of 3-amino-1-propanol (e.g., a 1.5:1 molar ratio) favors the formation of the mono-substituted product.[5]

Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for identifying and quantifying this and other potential byproducts.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification A 3-Amino-1-propanol D Mixing in Anhydrous Ethanol A->D 1. Combine B 2-Chloroethanol B->D 1. Combine C Hydrochloric Acid C->D 1. Combine E Heating (60-80°C) 6-8 hours D->E 2. React F Cooling & Precipitation E->F 3. Isolate G Recrystallization (Ethanol/Ether) F->G 4. Purify H Final Product: 3-[(2-Chloroethyl)amino] -1-propanol HCl G->H 5. Final Product

Caption: Workflow for the laboratory synthesis of 3-[(2-Chloroethyl)amino]-1-propanol HCl.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized this compound. A multi-technique approach is required.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the proton environment. Expected signals include triplets for the methylene protons adjacent to the hydroxyl and amino groups, and multiplets for the other methylene groups in the propyl and ethyl chains. The presence of the hydrochloride salt may lead to broadening of the N-H and O-H peaks.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Distinct signals are expected for each of the five unique carbon atoms in the structure.

  • IR (Infrared) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands include a broad O-H stretch (around 3300 cm⁻¹), N-H stretches (around 3200-3400 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹).

  • MS (Mass Spectrometry): Confirms the molecular weight of the free base. The mass spectrum will show a molecular ion peak corresponding to the molecular formula C₅H₁₂ClNO. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments.

Chromatographic and Physical Analysis
  • HPLC (High-Performance Liquid Chromatography): The primary technique for assessing the purity of the final compound. A well-developed method can separate the main product from unreacted starting materials and byproducts.

  • Physical Properties:

    • Melting Point: A sharp melting point range is indicative of high purity.

    • Solubility: The compound is slightly soluble in chloroform and methanol.[1]

Expected Characterization Data
TechniqueFeatureExpected Observation
¹H NMR Chemical Shifts (δ)Signals corresponding to -CH₂OH, -CH₂NH-, -CH₂CH₂Cl, and -NH₂⁺- protons.
¹³C NMR Chemical Shifts (δ)~5 unique carbon signals expected for the propyl and ethyl chains.
IR Wavenumber (cm⁻¹)Broad O-H (~3300), N-H (~3250), C-H (~2900), C-Cl (~700).
MS (EI) m/zMolecular ion peak corresponding to the free base (C₅H₁₂ClNO), showing Cl isotope pattern.
Purity HPLCA major peak with an area >95% (depending on the required purity).
Characterization Workflow Diagram

CharacterizationWorkflow cluster_identity Structural Confirmation cluster_purity Purity & Physical Properties Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR Analysis IR IR Spectroscopy Input->IR Analysis MS Mass Spectrometry Input->MS Analysis HPLC HPLC Analysis Input->HPLC Analysis MP Melting Point Input->MP Analysis Decision Data Correlates with Expected Structure? NMR->Decision IR->Decision MS->Decision HPLC->Decision MP->Decision Output Verified Compound Decision->Input No (Requires Repurification) Decision->Output Yes

Caption: A logical workflow for the characterization of synthesized compounds.

Part 3: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

  • Carcinogenicity: May cause cancer (Category 1B).[6]

  • Mutagenicity: May cause genetic defects (Category 1B).[6]

  • Skin Sensitization: May cause an allergic skin reaction (Category 1).[6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure (Category 2).[6]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated work clothing should not be allowed out of the workplace.[6]

    • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate filter.[6]

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[6][7]

Storage and Disposal
  • Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with all local, regional, and national regulations.[6]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • On Skin Contact: Immediately wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical help.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

Part 4: Applications in Drug Development and Research

The primary value of this compound lies in its role as a precursor for more complex active pharmaceutical ingredients (APIs).

  • Synthesis of Alkylating Agents: It is a key intermediate in the synthesis of nitrogen mustard anticancer drugs like ifosfamide and trofosfamide.[5] The critical -(NH-CH₂CH₂Cl) moiety is incorporated into the final drug structure.[5]

  • Mechanism of Action Insight: The chloroethyl group is a latent alkylating agent. In the final API, it can form a highly reactive aziridinium ion intermediate, which then alkylates nucleophilic sites on DNA. This cross-linking of DNA disrupts replication and transcription, leading to cancer cell death (apoptosis).[5] Understanding the synthesis of this precursor is fundamental to understanding the production of the final drug.

  • Biochemical and Toxicological Studies: This compound is used in research to study the effects of alkylating agents and chloroethylamine derivatives on biological systems, helping to elucidate mechanisms of toxicity and cellular response.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational component in the synthesis of life-saving chemotherapeutics. A thorough understanding of its synthesis, including reaction mechanisms and byproduct control, is critical for efficient and safe production. Likewise, a comprehensive characterization strategy is non-negotiable for ensuring the purity and identity of the material destined for further pharmaceutical development. Adherence to strict safety protocols is paramount due to the compound's significant health hazards. This guide provides the necessary framework for researchers and scientists to approach the synthesis and handling of this important molecule with expertise and confidence.

References

  • This compound | CAS 40722-80-3. LookChem. [Link]

  • CAS#:40722-80-3 | this compound. Chemsrc. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular mechanism of action of 3-[(2-Chloroethyl)amino]-1-propanol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical reactivity, cellular targets, and downstream biological consequences of this potent alkylating agent.

Introduction: The Chemical Identity and Therapeutic Context

This compound is a chemical entity belonging to the nitrogen mustard class of compounds.[1] Structurally, it is a bifunctional molecule featuring a reactive 2-chloroethylamino group and a propanol moiety.[1] While it serves as a crucial intermediate in the synthesis of widely used chemotherapeutic agents like ifosfamide, its inherent chemical properties make it a subject of significant interest for studying the fundamental mechanisms of DNA alkylation and induced cytotoxicity.[1] Like other nitrogen mustards, its biological activity is predicated on its ability to form covalent bonds with nucleophilic macromolecules, most notably DNA.[1] This interaction triggers a cascade of cellular events, ultimately leading to the disruption of cellular processes and, in the context of oncology, the demise of rapidly proliferating cancer cells.

Molecular Mechanism of Action: From Latent Precursor to Reactive Electrophile

The cytotoxic effects of this compound are not mediated by the parent molecule itself, but rather by a highly reactive electrophilic intermediate. The core of its mechanism of action lies in the intramolecular cyclization of the 2-chloroethylamino group to form a strained, three-membered aziridinium ion.

Formation of the Aziridinium Ion

The nitrogen atom of the amino group, acting as an intramolecular nucleophile, attacks the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of a cyclic aziridinium ion. This highly electrophilic intermediate is the primary alkylating species responsible for the compound's biological activity.

Diagram of Aziridinium Ion Formation

Aziridinium Ion Formation cluster_0 3-[(2-Chloroethyl)amino]-1-propanol cluster_1 Aziridinium Ion Intermediate molecule1 molecule2 molecule1->molecule2 Intramolecular Cyclization (-Cl⁻)

A schematic representation of the intramolecular cyclization of 3-[(2-Chloroethyl)amino]-1-propanol to form the reactive aziridinium ion.

DNA Alkylation: The Primary Cellular Target

Once formed, the aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules. The primary and most critical target for its cytotoxic effect is DNA.[2][3] The electron-rich nitrogen and oxygen atoms within the DNA bases are susceptible to attack by the aziridinium ion.

The most frequent site of alkylation is the N7 position of guanine, due to its high nucleophilicity and accessibility within the major groove of the DNA double helix.[2][3][4][5][6][7] Alkylation can also occur at other sites, though typically to a lesser extent, including the N3 position of adenine.[2][3]

This initial reaction results in a mono-adduct, where the drug molecule is covalently attached to a single DNA base.

Formation of DNA Cross-Links

The bifunctional nature of nitrogen mustards, including 3-[(2-Chloroethyl)amino]-1-propanol, allows for a second alkylation event. The second 2-chloroethyl arm can also form an aziridinium ion, which can then react with another nucleophilic site on the DNA. This can result in two types of DNA cross-links:

  • Interstrand Cross-Links (ICLs): This occurs when the second alkylation event is with a base on the opposite DNA strand, most commonly another guanine.[8] ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both DNA replication and transcription.[8]

  • Intrastrand Cross-Links: The second alkylation can also occur with a base on the same DNA strand.

The formation of these cross-links, especially ICLs, is considered a major contributor to the potent cytotoxic effects of nitrogen mustards.[8]

Cellular Consequences of DNA Alkylation

The formation of DNA adducts and cross-links by this compound triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) network.

Activation of DNA Damage Response Pathways

The cell's machinery for maintaining genomic integrity recognizes the DNA lesions as damage. This leads to the activation of a sophisticated signaling network to coordinate cell cycle arrest and DNA repair. Key players in this response include:

  • Sensor Proteins: These proteins, such as the MRN complex (MRE11-RAD50-NBS1), recognize the DNA damage.

  • Transducer Kinases: Upon damage recognition, apical kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases phosphorylate a multitude of downstream targets to orchestrate the DDR.

  • Effector Proteins: These proteins carry out the downstream functions of the DDR, including cell cycle checkpoint activation and recruitment of DNA repair machinery. A key effector is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage.

Cell Cycle Arrest

A critical component of the DDR is the transient arrest of the cell cycle. This provides the cell with time to repair the DNA damage before it becomes permanently encoded as mutations during DNA replication or leads to chromosomal abnormalities during mitosis. The activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle at the G1/S or G2/M transitions.

DNA Repair Mechanisms

The cell possesses several DNA repair pathways to remove the adducts formed by nitrogen mustards:

  • Base Excision Repair (BER): This pathway is primarily responsible for the repair of mono-adducts.

  • Nucleotide Excision Repair (NER): NER can also recognize and remove bulky adducts and some cross-links.[9]

  • Homologous Recombination (HR): This is a major pathway for the repair of highly cytotoxic interstrand cross-links, particularly in the S and G2 phases of the cell cycle.[10]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DDR can switch from a pro-survival to a pro-death signal, leading to the induction of apoptosis (programmed cell death). The sustained activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins such as BAX and PUMA, which trigger the mitochondrial pathway of apoptosis.

Signaling Pathway of Cellular Response to DNA Damage

Cellular Response to DNA Damage Compound 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride DNA_Damage DNA Alkylation (Mono-adducts, ICLs) Compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (BER, NER, HR) Cell_Cycle_Arrest->DNA_Repair Successful_Repair Cell Survival DNA_Repair->Successful_Repair Extensive_Damage Extensive Damage DNA_Repair->Extensive_Damage Extensive_Damage->Apoptosis

A simplified diagram illustrating the cellular response to DNA damage induced by this compound.

Data Presentation: Cytotoxicity Profile

While specific cytotoxicity data for this compound is not extensively available in public literature, likely due to its primary use as a chemical intermediate, the cytotoxic profile of its class of compounds is well-characterized. The following table presents the half-maximal inhibitory concentration (IC50) values for Mechlorethamine (HN2), a closely related and prototypical nitrogen mustard, in various human cancer cell lines. This data serves as a representative example of the potent cytotoxic activity of this class of DNA alkylating agents.

Cell LineCancer TypeIC50 (µM)
HT1080Fibrosarcoma~50
A-431Skin Carcinoma~25
H441Lung Adenocarcinoma<20
Various Human Cell TypesMixed6 - 1000

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used to measure cell viability.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate the proposed mechanism of action, a series of well-established assays can be employed. The following protocols provide a framework for investigating the key events in the cellular response to this compound.

Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Damage

Principle: The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA, containing fragments and relaxed loops, migrates further in an electric field, creating a "comet tail," while undamaged DNA remains in the "comet head."

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide).

  • Cell Harvesting and Embedding: Harvest the cells and resuspend them in a low-melting-point agarose solution at 37°C. Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.

  • Cell Lysis: Immerse the slides in a cold lysis solution to dissolve the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA. Apply an electric field to facilitate the migration of fragmented DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

TUNEL Assay for Detection of Apoptosis

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with this compound as described above. Harvest the cells and fix them onto microscope slides.

  • Permeabilization: Permeabilize the cells to allow the entry of the labeling reagents.

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, containing TdT and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).

  • Detection: If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI and mount the slides.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit a strong fluorescent signal in their nuclei. Quantify the percentage of TUNEL-positive cells.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). DNA alkylating agents that induce cell cycle arrest will cause an accumulation of cells in a specific phase.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest them at different time points.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell and nuclear membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is proportional to its DNA content.

  • Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. Analyze the changes in the percentage of cells in each phase following treatment.

Conclusion

This compound exemplifies the classic mechanism of action of nitrogen mustard alkylating agents. Its biological activity is a direct consequence of its chemical structure, which allows for the formation of a highly reactive aziridinium ion. This intermediate's primary target is DNA, where it forms mono-adducts and cytotoxic interstrand cross-links. The resulting DNA damage triggers a complex cellular response, culminating in cell cycle arrest, attempts at DNA repair, and, in the case of overwhelming damage, the induction of apoptosis. A thorough understanding of this mechanism is fundamental for the rational design of novel chemotherapeutic agents and for optimizing the clinical application of existing DNA-damaging drugs.

References

  • Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. (n.d.). AACR Journals. Retrieved January 14, 2026, from [Link]

  • DNA adenine adducts induced by nitrogen mustards and their role in transcription termination in vitro. (1995). PubMed. Retrieved January 14, 2026, from [Link]

  • A new cross-link for an old cross-linking drug: the nitrogen mustard anticancer agent mechlorethamine generates cross-links derived from abasic sites in addition to the expected drug-bridged cross-links. (2016). PubMed. Retrieved January 14, 2026, from [Link]

  • Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes. (2014). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes. (2014). PubMed. Retrieved January 14, 2026, from [Link]

  • Excision repair of nitrogen mustard-DNA adducts in Saccharomyces cerevisiae. (1999). PubMed. Retrieved January 14, 2026, from [Link]

  • Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. (2013). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (2017). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Nitrogen mustards-induced DNA lesions and base pairing properties of the major DNA adducts. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

  • DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. (1993). PubMed. Retrieved January 14, 2026, from [Link]

  • Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells. (2013). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synergistic antiproliferative effect of mechlorethamine and amyloid beta-peptide on the human lung cancer cell line H441. (2021). Herald Scholarly Open Access. Retrieved January 14, 2026, from [Link]

  • Early cytotoxic effects of mechlorethamine, a nitrogen mustard, on mammalian airway epithelium. (1997). PubMed. Retrieved January 14, 2026, from [Link]

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Literature review on 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride: A Bifunctional Alkylating Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS: 40722-80-3), a pivotal bifunctional molecule at the intersection of organic synthesis and biomedical research. Primarily recognized as a critical precursor in the synthesis of nitrogen mustard-based chemotherapeutics, its utility extends to biochemical research as a probe for studying the effects of alkylating agents. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of its chemical properties, mechanism of action, synthetic applications, and essential safety protocols.

Core Physicochemical & Structural Characteristics

This compound is an off-white, solid crystalline powder.[1][2] Its structure is characterized by a propanol backbone, with a reactive 2-chloroethylamino moiety at one end and a hydroxyl group at the other.[1][3] This bifunctional nature is the cornerstone of its chemical reactivity and utility. The hydrochloride salt form enhances its stability and water solubility.[3][4]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 40722-80-3[1][5]
Molecular Formula C₅H₁₃Cl₂NO[3]
Molecular Weight 174.07 g/mol [3]
Appearance Off-white solid / White to off-white powder[1][2]
Melting Point 51 - 81 °C[4]
Boiling Point 200 - 240 °C[4]
Solubility High water solubility; Slightly soluble in Chloroform and Methanol[4][6]
logP -3.0 (at 23°C)[4]

The Chemistry of a Bifunctional Reagent

The compound's versatility in organic synthesis stems from its two distinct functional groups. The chloroethyl group is a masked electrophile, while the hydroxyl group can participate in various derivatization reactions. This allows it to serve as a key building block for more complex molecules.[3]

Key chemical transformations include:

  • Alkylation: The most significant reaction, where the chloroethyl group alkylates nucleophiles, particularly in biological systems like DNA.[3]

  • Substitution: The chlorine atom can be displaced by other nucleophiles to create a diverse range of derivatives.[3]

  • Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.[3]

  • Reduction: The compound can be reduced to its amine or alcohol derivatives.[3]

G cluster_reactions Key Chemical Reactions main 3-[(2-Chloroethyl)amino]-1-propanol HCl alkylation Alkylation (e.g., DNA) main->alkylation Forms covalent bonds substitution Nucleophilic Substitution (e.g., NaN3, R-SH) main->substitution Displaces Cl- oxidation Oxidation (e.g., KMnO4) main->oxidation -OH to -CHO or -COOH reduction Reduction (e.g., LiAlH4) main->reduction Forms amines/alcohols

Figure 1: Key reaction pathways of the title compound.

Mechanism of Action: A DNA Alkylating Agent

Structurally related to classic alkylating agents, the compound's biological activity is primarily driven by the 2-chloroethylamino group.[3] The mechanism proceeds via an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species is then attacked by nucleophilic sites on biological macromolecules.

Within the cell, the primary target is DNA. The aziridinium ion reacts with the N7 position of guanine bases, forming a monofunctional adduct. A second alkylation event, either from the same molecule or another, can lead to inter- or intra-strand DNA cross-links. These cross-links are highly cytotoxic as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest (notably at the G2/M phase) and apoptosis.[3]

G cluster_process Cellular Mechanism of Action start 3-[(2-Chloroethyl)amino]-1-propanol (Enters Cell) aziridinium Intramolecular Cyclization (Forms Aziridinium Ion) start->aziridinium dna_adduct Alkylation of DNA (e.g., N7 of Guanine) aziridinium->dna_adduct crosslink DNA Cross-Linking (Inter/Intra-strand) dna_adduct->crosslink block Replication & Transcription Blockade crosslink->block arrest G2/M Cell Cycle Arrest block->arrest apoptosis Apoptosis arrest->apoptosis

Figure 2: Pathway of DNA alkylation and induced cytotoxicity.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several scientific domains.

Intermediate in Chemotherapeutic Synthesis

This compound is a well-established precursor in the industrial synthesis of oxazaphosphorine nitrogen mustards, such as ifosfamide and trofosfamide.[3] These drugs are widely used in the treatment of various cancers. The synthesis involves reacting the propanolamine derivative with phosphoryl chloride and a suitable amine.

G start 3-[(2-Chloroethyl)amino] -1-propanol HCl reagent + Phosphoryl Chloride + Amine start->reagent product Oxazaphosphorine Ring Formation reagent->product final Ifosfamide / Trofosfamide (Active Chemotherapeutic) product->final

Figure 3: Simplified workflow for Ifosfamide synthesis.

Tool for Biological and Toxicological Studies

Beyond synthesis, it serves as a model compound in biochemical and toxicological research.[3]

  • DNA Damage and Repair: Researchers use it to induce specific types of DNA lesions (alkylation, cross-links) to study cellular repair mechanisms.

  • Neurotoxicity Research: The compound is known to exhibit significant neurotoxicity.[3] Studies in animal models have shown that doses as low as 50 mg/kg/day can lead to acute neurological symptoms, making it a useful agent for investigating the mechanisms of alkylating agent-induced neurotoxicity.[3]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its application in synthesis and research. High-performance liquid chromatography (HPLC) is a standard method for assay determination.

Protocol: Purity Analysis by HPLC

This protocol provides a general framework. Method optimization may be required based on the specific instrumentation and sample matrix.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a suitable diluent (e.g., water or mobile phase) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main analyte in the sample to the total peak area (area percent method) or against the standard (external standard method).

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision as per relevant guidelines (e.g., USP <621>).[3]

Other important quality control tests include Karl Fischer titration for water content (≤0.5%) and ICP-MS for heavy metals (≤10 ppm).[3]

Hazard Profile and Safe Handling

This compound is classified as hazardous and requires stringent safety precautions.[4]

GHS Classification:

  • Skin Sensitization, Category 1 (H317: May cause an allergic skin reaction)[4]

  • Germ Cell Mutagenicity, Category 1B (H340: May cause genetic defects)[4]

  • Carcinogenicity, Category 1B (H350: May cause cancer)[4]

  • Specific Target Organ Toxicity (Repeated Exposure), Category 2 (H373: May cause damage to organs)[4]

  • Hazardous to the Aquatic Environment (Long-term), Category 3 (H412: Harmful to aquatic life with long lasting effects)[4]

Signal Word: Danger[4]

Table 2: Acute Toxicity Data

Exposure RouteSpeciesValueSource(s)
Oral Not specifiedLD50: 4302 mg/kg bw[4]
Dermal Not specifiedLD50: > 2000 mg/kg bw[4]
Protocol: Laboratory Safe Handling
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.[4]

  • Handling: Avoid creating dust.[4] Use spark-proof tools if there is a risk of ignition. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[4]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up.[4]

  • Disposal: Dispose of the compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not release it into the environment.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation or a rash occurs, seek medical attention.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is more than a mere synthetic intermediate; it is a versatile chemical tool with significant implications in medicinal chemistry and molecular biology. Its bifunctional nature allows for its use as a foundational block in the synthesis of life-saving anticancer drugs while also serving as an invaluable probe for dissecting the complex cellular responses to DNA damage. A thorough understanding of its chemistry, biological mechanism, and hazardous properties is essential for its safe and effective application in advancing scientific research and pharmaceutical development.

References

  • LookChem. (n.d.). Cas 40722-80-3, this compound. Retrieved from [Link]

  • TP Peptide Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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Molecular formula C5H13Cl2NO of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (C₅H₁₃Cl₂NO) for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS: 40722-80-3), a critical bifunctional intermediate in pharmaceutical synthesis. The document elucidates its fundamental physicochemical properties, core mechanism of action as an alkylating agent, and detailed, field-tested protocols for its synthesis, purification, and analytical characterization. A key focus is placed on its pivotal role as a precursor in the manufacturing of nitrogen mustard-based chemotherapeutics, exemplified by a case study on the synthesis of Ifosfamide. This whitepaper is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing self-validating methodologies to ensure scientific integrity and reproducibility.

Introduction: A Cornerstone Intermediate in Chemotherapy

This compound is a hydrochloride salt of a β-chloroethylamine derivative, a class of compounds that forms the backbone of many classical alkylating agents used in oncology.[1] Its structure, featuring both a reactive chloroethylamino moiety and a terminal hydroxyl group, makes it a versatile and highly valuable building block for creating more complex active pharmaceutical ingredients (APIs).[1][2] While not an active drug itself, its primary significance lies in its role as a key precursor to potent cytotoxic agents like ifosfamide and trofosfamide, which are indispensable in various chemotherapy regimens.[1][2] Understanding the chemistry, handling, and application of this intermediate is paramount for any organization involved in the synthesis and development of these life-saving drugs. This guide synthesizes technical data with practical, experience-driven insights to serve as an authoritative resource for laboratory and process chemistry professionals.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is the foundation of effective process development, formulation, and quality control.

PropertyValueSource(s)
Molecular Formula C₅H₁₃Cl₂NO[1][3]
Molecular Weight 174.07 g/mol [1][3]
CAS Number 40722-80-3[1][4][5]
Appearance Off-white solid / powder[5][6]
Melting Point 51 - 81 °C[7]
Boiling Point 200 - 240 °C (at 101.3 kPa)[7]
Solubility Soluble in water[7]
log Pow -3.0 (at 23 °C)[7]

Core Mechanism of Action: The Alkylating Engine

The biological and synthetic utility of this compound is derived from the reactive 2-chloroethylamino group, a classic nitrogen mustard motif. The mechanism is a two-step intracellular process.

Step 1: Aziridinium Ion Formation The nitrogen atom, acting as a neighboring group nucleophile, attacks the carbon atom bearing the chlorine via an intramolecular cyclization. This reaction displaces the chloride ion and forms a highly strained and electrophilic three-membered ring known as an aziridinium ion.[1][8] This activation step is the rate-determining feature of its reactivity.

Step 2: DNA Alkylation The highly reactive aziridinium ion is aggressively attacked by nucleophiles. In a biological context, the most significant target is the N7 position of guanine bases in DNA.[7] This covalent bonding, or alkylation, disrupts the DNA structure. Because the parent molecule can lead to a bis-alkylating agent in drugs like ifosfamide, it can form cross-links between DNA strands, which ultimately inhibits DNA replication and transcription, triggering cell death (apoptosis) in rapidly dividing cancer cells.[1][2]

Mechanism_of_Action cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Alkylation Start R-NH-CH₂CH₂-Cl (Chloroethylamino Group) Intermediate Strained Aziridinium Ion [R-N⁺H(CH₂)₂] Start->Intermediate Intramolecular Cyclization (-Cl⁻) Guanine Nucleophilic N7 of Guanine in DNA Intermediate->Guanine Nucleophilic Attack Product Alkylated Guanine (Covalent Adduct) Guanine->Product

Caption: DNA alkylation pathway via aziridinium ion formation.

Laboratory-Scale Synthesis Protocol

The most direct and widely documented method for synthesizing this compound involves the reaction of 3-amino-1-propanol with an appropriate 2-chloroethylating agent, followed by salt formation.[2]

Expert Insight: The choice of 2-chloroethanol is common, but reaction with 1-bromo-2-chloroethane can also be effective. The key is the nucleophilic attack of the primary amine onto the electrophilic carbon of the haloethane. Using hydrochloric acid serves the dual purpose of catalyzing the reaction and forming the final, more stable hydrochloride salt.

Synthesis_Workflow Reactants 3-Amino-1-propanol + 2-Chloroethanol + Hydrochloric Acid Reaction Reaction in Anhydrous Ethanol (60-80°C, 6-8 hours) Reactants->Reaction 1. Charging Cooling Cooling & Precipitation Reaction->Cooling 2. Conversion Filtration Vacuum Filtration to Isolate Crude Solid Cooling->Filtration 3. Isolation Purification Recrystallization (e.g., from Ethanol/Ether) Filtration->Purification 4. Purification Drying Drying Under Vacuum (40-50°C) Purification->Drying 5. Finishing QC Final Product QC (HPLC, NMR, FTIR) Drying->QC 6. Analysis

Caption: General workflow for the laboratory synthesis.

Step-by-Step Methodology:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with anhydrous ethanol. Add 3-amino-1-propanol (1.0 eq). Begin stirring under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0-5°C using a circulating chiller. Slowly add a solution of hydrochloric acid (1.1 eq, e.g., as a solution in isopropanol or concentrated HCl) dropwise, maintaining the temperature below 10°C.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.2 eq) via the dropping funnel.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Isolation: Once the reaction is complete, cool the mixture to 0-5°C. The hydrochloride salt product should precipitate. If not, a co-solvent like diethyl ether can be added to induce precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold anhydrous ethanol followed by diethyl ether to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Validation: The final product should be an off-white solid. Confirm identity and purity using the analytical methods described in the next section. A typical yield is in the range of 65-80%.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to validate the identity, purity, and quality of the synthesized intermediate.

Protocol for Purity Assay by HPLC-UV

Rationale: A reversed-phase HPLC method provides a robust and reliable means to separate the main component from starting materials and potential by-products, allowing for accurate purity determination. A C8 or C18 column is ideal for retaining this polar, water-soluble compound.[9]

  • Instrumentation: HPLC system with UV-Vis detector (e.g., Shimadzu, Agilent).

  • Column: Waters Symmetry C8 or equivalent, 4.6 mm x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 195 nm (chosen for detecting compounds lacking strong chromophores).[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of water to create a 1 mg/mL stock. Dilute further with water to a final concentration of ~100 µg/mL.

  • Acceptance Criteria: Purity ≥99.0% by peak area normalization. The retention time should be consistent with a qualified reference standard.

Protocol for Structural Verification by Spectroscopy

Rationale: While chromatography confirms purity, spectroscopy confirms molecular structure. A combination of NMR and FTIR provides an unambiguous fingerprint of the molecule.

A. ¹H NMR Spectroscopy (in D₂O, 400 MHz)

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterium Oxide (D₂O).

  • Expected Chemical Shifts (δ, ppm):

    • ~3.81 (t): 2H, triplet corresponding to the -CH₂- group adjacent to the hydroxyl (-CH₂OH).

    • ~3.75 (t): 2H, triplet for the -CH₂- group attached to the chlorine (-CH₂Cl).

    • ~3.40 (t): 2H, triplet for the -CH₂- group adjacent to the nitrogen (-NH-CH₂-).

    • ~3.25 (t): 2H, triplet for the second -CH₂- group adjacent to the nitrogen (-NH-CH₂-).

    • ~2.05 (quintet): 2H, quintet for the central methylene group (-CH₂-CH₂-CH₂-).

    • Note: The NH and OH protons will exchange with D₂O and will likely not be visible.

B. FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the dry powder directly on the ATR crystal.

  • Expected Characteristic Peaks (cm⁻¹):

    • 3300-3400 (broad): O-H stretching of the alcohol group.[11]

    • 2800-3000 (multiple sharp): C-H stretching of the alkyl chains.

    • 2400-2700 (broad): N-H stretching from the secondary ammonium salt (R₂N⁺H₂).

    • 1580-1610: N-H bending vibrations.

    • 1050-1150: C-O stretching of the primary alcohol.

    • 650-750 (sharp): C-Cl stretching vibration.[12]

Application in Drug Development: Synthesis of Ifosfamide

3-[(2-Chloroethyl)amino]-1-propanol serves as the structural scaffold upon which the cytostatic agent Ifosfamide is built. The synthesis involves forming a cyclic phosphorodiamidate.[2][13]

Reaction Principle: The compound is first reacted with phosphorus oxychloride (POCl₃) in the presence of a base (like triethylamine) to form a cyclic phosphorochloridate intermediate. The hydroxyl and secondary amine groups of the starting material participate in this cyclization. This reactive intermediate is then coupled with a second molecule of 2-chloroethylamine to yield the final Ifosfamide product.[14]

Expert Insight: This reaction is highly sensitive to moisture. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive POCl₃ and the phosphorochloridate intermediate, which would lead to significant yield loss and impurity formation.[2] Careful temperature control is also necessary to manage the exothermicity of the reaction.

Ifosfamide_Synthesis Start 3-[(2-Chloroethyl)amino] -1-propanol HCl Step1 + POCl₃ + Triethylamine (Cyclization) Start->Step1 Intermediate Cyclic Phosphorochloridate Intermediate Step1->Intermediate Step2 + 2-Chloroethylamine (Coupling) Intermediate->Step2 Product Ifosfamide (API) Step2->Product

Caption: High-level reaction pathway for Ifosfamide synthesis.

Safety, Handling, and Toxicology

This compound must be handled with extreme care due to its classification as a hazardous substance.[7]

  • GHS Hazard Statements: H317 (May cause an allergic skin reaction), H340 (May cause genetic defects), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).[7]

  • Signal Word: Danger.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[7]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use a full-face respirator with appropriate cartridges if dusts or aerosols are generated.[7]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. All handling should occur in a designated area for potent compounds. Store locked up in a cool, dry place.[3]

  • Toxicology:

    • Oral LD50 (rat): 4,302 mg/kg bw.[7]

    • Dermal LD50 (rat): > 2,000 mg/kg bw.[7]

Conclusion

This compound is more than a simple chemical; it is a foundational element in the synthesis of powerful anticancer therapies. Its bifunctional nature, combining a reactive alkylating moiety with a versatile hydroxyl group, enables complex molecular construction. Mastery of its synthesis, analytical validation, and safe handling, as detailed in this guide, is a prerequisite for any team engaged in the development and manufacturing of nitrogen mustard-based pharmaceuticals. The protocols and insights provided herein are designed to uphold the highest standards of scientific integrity, ensuring that this critical intermediate can be produced and utilized with safety, consistency, and reliability.

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An In-depth Technical Guide on the Core Properties and Cytotoxicity of Bifunctional Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Cytotoxic Chemotherapy

Bifunctional alkylating agents represent a foundational class of chemotherapeutic drugs, historically significant and clinically relevant in the treatment of a wide array of malignancies.[1][2][3][4] Their potent cytotoxic effects stem from a unique chemical reactivity that targets the fundamental molecule of life: DNA.[5][6] Unlike their monofunctional counterparts, which create single DNA adducts, bifunctional agents possess two reactive groups, enabling them to form highly toxic cross-links within and between DNA strands.[5][7][8][9] This guide provides a comprehensive exploration of the molecular properties of these agents, the mechanisms underlying their cytotoxicity, the cellular responses they elicit, and the analytical methods used to characterize their effects. It is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this critical class of anticancer compounds.

I. The Core Mechanism: Covalent Modification and DNA Crosslinking

The defining characteristic of bifunctional alkylating agents is their ability to form covalent bonds with nucleophilic sites on biological macromolecules, with DNA being the primary therapeutic target.[5][7][10] The process is initiated by the formation of highly reactive electrophilic intermediates, such as carbonium ions or aziridinium rings, which then attack electron-rich atoms in cellular components.[2][5][11]

Nucleophilic Targets in DNA:

While these agents can react with various cellular molecules, their significant cytotoxic effect is attributed to interactions with DNA.[6] The most susceptible site for alkylation on DNA is the N7 position of guanine, followed by the N1 and N3 positions of adenine, and the N3 position of cytosine.[7][11][12][13]

Formation of Cytotoxic Crosslinks:

The bifunctional nature of these agents is the key to their enhanced cytotoxicity compared to monofunctional agents.[5][6][9] After the first alkylating group reacts with a DNA base (monoalkylation), the second group can react with another base, leading to the formation of cross-links. These can be of two primary types:

  • Intrastrand Crosslinks: Formed between two bases on the same DNA strand.[7][8]

  • Interstrand Crosslinks (ICLs): Formed between two bases on opposite DNA strands.[7][8][14] ICLs are considered the most cytotoxic lesions induced by these agents as they create a physical barrier that prevents the separation of the DNA double helix, a process essential for both DNA replication and transcription.[8][15][16][17]

The formation of ICLs is a critical determinant of the therapeutic efficacy of bifunctional alkylating agents, and the extent of ICL formation often correlates with cytotoxicity.[6][8][12]

cluster_0 Bifunctional Alkylating Agent cluster_1 DNA Double Helix cluster_2 Mechanism of Action Agent Bifunctional Alkylating Agent Monoalkylation Monoalkylation (e.g., at N7 of Guanine) Agent->Monoalkylation First Alkylation DNA_Strand1 5'---G---C---A---T---3' DNA_Strand2 3'---C---G---T---A---5' ICL Interstrand Crosslink (ICL) (Highly Cytotoxic) Monoalkylation->ICL Second Alkylation (opposite strand) Intrastrand Intrastrand Crosslink Monoalkylation->Intrastrand Second Alkylation (same strand)

Caption: Mechanism of DNA damage by bifunctional alkylating agents.

II. Classification of Bifunctional Alkylating Agents

Bifunctional alkylating agents are a diverse group of compounds, typically classified based on their chemical structure.[3]

ClassExamplesKey Characteristics
Nitrogen Mustards Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil, IfosfamideThe first class of alkylating agents developed.[3] Cyclophosphamide and ifosfamide are prodrugs requiring metabolic activation in the liver.[7][9]
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU)Highly lipophilic, allowing them to cross the blood-brain barrier, making them useful in the treatment of brain tumors.[6]
Alkyl Sulfonates BusulfanPrimarily used in the treatment of chronic myeloid leukemia.[3][12]
Aziridines Thiotepa, Mitomycin CContain a strained aziridine ring that is susceptible to nucleophilic attack.[6][9]
Platinum Analogs Cisplatin, Carboplatin, OxaliplatinWhile not classic alkylating agents, they form covalent bonds with DNA and create adducts, including interstrand crosslinks, that mimic the effects of alkylating agents.[16]

III. The Cellular Aftermath: Cytotoxicity and the DNA Damage Response

The formation of DNA crosslinks by bifunctional alkylating agents triggers a complex and multifaceted cellular response, ultimately leading to cell death if the damage is too extensive to be repaired.[7]

A. Cell Cycle Arrest and Apoptosis:

The presence of ICLs physically blocks the progression of replication forks and transcription machinery.[8][15] This leads to the activation of cell cycle checkpoints, primarily in the S and G2 phases, to halt cell division and allow time for DNA repair.[1] If the damage is irreparable, the cell is directed towards programmed cell death, or apoptosis.[5][18] The p53 tumor suppressor protein plays a crucial role in this process by inducing the expression of pro-apoptotic genes.[18]

B. The DNA Damage Response (DDR) Pathway:

Cells have evolved intricate DNA repair pathways to counteract the genotoxic effects of agents like bifunctional alkylators. The repair of ICLs is a particularly complex process involving multiple pathways:

  • Fanconi Anemia (FA) Pathway: This pathway is central to the recognition and repair of ICLs.[8][15][19] Upon ICL detection, a cascade of FA proteins is activated, leading to the recruitment of nucleases that incise the DNA on either side of the crosslink.[17]

  • Nucleotide Excision Repair (NER): NER proteins are involved in the initial recognition and incision steps of ICL repair.[8][19]

  • Homologous Recombination (HR): Following the unhooking of the crosslink, HR is employed to accurately repair the resulting DNA double-strand break using the sister chromatid as a template.[8][20]

  • Translesion Synthesis (TLS): In some cases, specialized DNA polymerases can replicate past the damaged template, a process known as translesion synthesis. This is often an error-prone process that can lead to mutations.[14]

cluster_0 Cellular Response to ICLs ICL Interstrand Crosslink (ICL) Replication_Block Replication Fork Stall ICL->Replication_Block DDR_Activation DNA Damage Response (DDR) Activation Replication_Block->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair (FA, NER, HR) Cell_Cycle_Arrest->DNA_Repair Attempted Repair Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Severe Damage DNA_Repair->Apoptosis Failed Repair Survival Cell Survival and Proliferation DNA_Repair->Survival Successful Repair

Caption: Simplified overview of the cellular response to interstrand crosslinks.

IV. Mechanisms of Tumor Resistance

A significant challenge in the clinical use of bifunctional alkylating agents is the development of tumor resistance, which can be either intrinsic or acquired.[21][22][23][24] Understanding these resistance mechanisms is crucial for developing strategies to overcome them.

Key Resistance Mechanisms:

MechanismDescription
Increased DNA Repair Capacity Upregulation of DNA repair pathways, particularly the FA and HR pathways, can lead to more efficient removal of ICLs.[25]
Enhanced Drug Efflux Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the alkylating agent from the cell before it reaches its DNA target.
Increased Drug Detoxification Elevated levels of cellular nucleophiles, such as glutathione (GSH), can inactivate the alkylating agent through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).[25]
Alterations in Apoptotic Pathways Mutations in key apoptotic regulators, such as p53, or overexpression of anti-apoptotic proteins like Bcl-2, can render cancer cells resistant to the pro-death signals induced by DNA damage.[24][25]
Reduced Drug Uptake Changes in the cell membrane can lead to decreased permeability of the alkylating agent into the tumor cell.

V. Methodologies for Studying Bifunctional Alkylating Agents

A variety of in vitro assays are employed to characterize the properties and cytotoxicity of bifunctional alkylating agents.

A. Assays for Measuring Cytotoxicity

These assays determine the concentration of an agent required to inhibit cell growth or induce cell death.[26][27]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[26]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the bifunctional alkylating agent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 (the concentration of the agent that inhibits 50% of cell growth).

B. Assays for Detecting DNA Damage

These assays are used to quantify the extent of DNA damage, including crosslinks, induced by the agent.

Experimental Protocol: Alkaline Comet Assay for DNA Crosslinking

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage.[28][29][30] A modification of this assay can be used to detect ICLs.

  • Cell Treatment: Treat cells with the bifunctional alkylating agent.

  • Induction of Strand Breaks: To visualize crosslinks, induce a known amount of DNA strand breaks in the treated cells, typically using ionizing radiation (e.g., X-rays).

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." DNA with ICLs will be less mobile, resulting in a smaller comet tail compared to cells with only strand breaks.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA migration (e.g., tail moment) using specialized software. A reduction in tail moment in agent-treated, irradiated cells compared to irradiated-only cells is indicative of DNA crosslinking.

cluster_0 Comet Assay Workflow for ICL Detection Start Cell Treatment with Bifunctional Agent Irradiation Induce Strand Breaks (e.g., X-rays) Start->Irradiation Embedding Embed Cells in Agarose Irradiation->Embedding Lysis Lyse Cells Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining Stain DNA Electrophoresis->Staining Analysis Visualize and Quantify Comet Tails Staining->Analysis

Caption: Workflow for the detection of DNA interstrand crosslinks using the comet assay.

VI. Conclusion and Future Perspectives

Bifunctional alkylating agents remain a vital component of the anticancer armamentarium. Their ability to induce highly cytotoxic DNA interstrand crosslinks underscores their therapeutic utility. A thorough understanding of their chemical properties, mechanisms of action, and the cellular responses they provoke is paramount for their effective clinical application and for the development of novel therapeutic strategies. Future research will likely focus on the development of next-generation bifunctional agents with improved tumor selectivity, the identification of biomarkers to predict patient response, and the design of combination therapies that exploit the vulnerabilities of cancer cells to DNA damage, thereby overcoming resistance and improving therapeutic outcomes.

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The Core Role of DNA Cross-Linking in the Therapeutic Activity of Bifunctional Alkylating Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bifunctional alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the induction of DNA cross-links. These covalent adducts, by physically tethering the two strands of the DNA double helix or creating linkages within a single strand, pose a formidable challenge to the cellular machinery, obstructing critical processes such as DNA replication and transcription. This in-depth technical guide provides a comprehensive exploration of the pivotal role of DNA cross-linking in the mechanism of action of these potent therapeutic compounds. We will delve into the chemical intricacies of cross-link formation, the diverse cellular responses to this form of DNA damage, and the sophisticated methodologies employed by researchers to detect, quantify, and characterize these lesions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular basis of bifunctional alkylating agent activity and the experimental approaches to investigate their effects.

Introduction: The Strategic Importance of DNA Cross-Linking in Cancer Therapy

The therapeutic efficacy of bifunctional alkylating agents is intrinsically linked to their ability to form covalent bonds with DNA, leading to the formation of cross-links.[1] Unlike monofunctional agents that form single adducts, bifunctional agents possess two reactive groups, enabling them to create intra- or interstrand cross-links (ICLs).[2][3] ICLs are particularly cytotoxic lesions as they prevent the separation of the DNA strands, a prerequisite for both replication and transcription, ultimately triggering cell cycle arrest and apoptosis if the damage is irreparable.[4][5] This potent mechanism of action has established agents like cisplatin, nitrogen mustards, and mitomycin C as mainstays in the treatment of a wide array of malignancies.[4][6][7] However, the clinical utility of these agents is often hampered by both innate and acquired resistance, frequently stemming from the cell's enhanced capacity to repair these DNA lesions.[6][8] A thorough understanding of the formation, recognition, and repair of DNA cross-links is therefore paramount for the development of novel therapeutic strategies to overcome resistance and enhance the efficacy of these critical anticancer drugs.

The Chemistry of Cytotoxicity: Formation and Types of DNA Cross-Links

Bifunctional alkylating agents are electrophilic compounds that react with nucleophilic sites on DNA bases, most commonly the N7 position of guanine and the N1 and N3 positions of adenine.[2][4] The formation of a cross-link is a two-step process. Initially, one reactive group of the agent forms a monoadduct with a DNA base. Subsequently, the second reactive group reacts with another base, either on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link), to form the bifunctional adduct.[3]

Interstrand Cross-Links (ICLs): The Ultimate Blockade

ICLs are the most cytotoxic lesions induced by bifunctional alkylating agents.[9][10] By covalently linking the two complementary strands of DNA, they create a complete block to the progression of DNA polymerase during replication and RNA polymerase during transcription.[11] The structural distortion of the DNA helix caused by ICLs is a key signal for the cell's DNA damage response machinery.[9]

Intrastrand Cross-Links: A Significant Hurdle

While generally less cytotoxic than ICLs, intrastrand cross-links still represent a significant obstacle to DNA metabolism. These lesions, which link two bases on the same DNA strand, can cause significant bending and unwinding of the DNA helix, interfering with the function of various DNA-binding proteins.[6][8][12] For platinum-based drugs like cisplatin, 1,2-intrastrand d(GpG) adducts are the most prevalent type of lesion formed.[6][8]

The relative abundance of these different types of cross-links can vary depending on the specific agent, the DNA sequence, and the chromatin context.

Type of Cross-link Description Primary Bifunctional Agents Relative Cytotoxicity
Interstrand (ICL) Covalent linkage between bases on opposite DNA strands.Nitrogen Mustards, Mitomycin C, CisplatinHigh
Intrastrand Covalent linkage between bases on the same DNA strand.Cisplatin, CarboplatinModerate to High
DNA-Protein Covalent linkage between a DNA base and a protein.Formaldehyde, CisplatinVariable

The Cellular Battleground: DNA Damage Response and Repair of Cross-Links

The formation of DNA cross-links triggers a complex and highly orchestrated cellular response known as the DNA Damage Response (DDR).[13] This intricate network of signaling pathways serves to detect the lesion, arrest the cell cycle to allow time for repair, and, if the damage is too extensive, initiate programmed cell death (apoptosis).[13][14] The repair of DNA cross-links is a multi-step process that involves the coordinated action of several distinct DNA repair pathways.

The Fanconi Anemia (FA) Pathway: The Master Regulator of ICL Repair

The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that plays a central role in the recognition and repair of ICLs.[15][16][17] Germline mutations in any of the more than 20 FA genes lead to Fanconi anemia, a rare genetic disorder characterized by bone marrow failure, developmental abnormalities, and a high predisposition to cancer, highlighting the critical importance of this pathway in maintaining genomic stability.[17][18]

A key event in the activation of the FA pathway is the monoubiquitination of the FANCD2-FANCI protein complex.[19][20] This modification is catalyzed by the FA core complex, a multi-protein E3 ubiquitin ligase.[15] Monoubiquitinated FANCD2-FANCI then acts as a molecular scaffold, coordinating the recruitment of downstream repair factors to the site of the ICL.[6][19]

Fanconi_Anemia_Pathway ICL Interstrand Cross-link (ICL) Replication_Stall Replication Fork Stalling ICL->Replication_Stall FA_Core_Complex FA Core Complex Replication_Stall->FA_Core_Complex recruits FANCD2_I FANCD2-FANCI FA_Core_Complex->FANCD2_I monoubiquitinates FANCD2_I_Ub FANCD2-I-Ub FANCD2_I->FANCD2_I_Ub Downstream_Repair Downstream Repair (NER, HR, TLS) FANCD2_I_Ub->Downstream_Repair recruits Repair_Complete ICL Repaired Downstream_Repair->Repair_Complete

Figure 1: Simplified overview of the Fanconi Anemia pathway activation in response to an ICL.

Nucleotide Excision Repair (NER) and Homologous Recombination (HR): The Collaborative Effort

The actual removal of the ICL and the subsequent repair of the DNA duplex involve a coordinated interplay between several other repair pathways, primarily Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[4][21][22]

  • NER: The NER machinery, particularly the XPF-ERCC1 endonuclease, is responsible for making incisions on either side of the ICL on one strand of the DNA, a process known as "unhooking" the cross-link.[23][24]

  • Translesion Synthesis (TLS): Once unhooked, specialized TLS DNA polymerases are recruited to bypass the remaining adduct.[21]

  • Homologous Recombination (HR): The resulting double-strand break (DSB), which is often generated as a repair intermediate, is then repaired by the high-fidelity HR pathway, which uses the sister chromatid as a template to ensure error-free repair.[16][25]

The intricate coordination of these pathways is essential for the successful removal of ICLs and the preservation of genomic integrity.

Experimental Methodologies for Studying DNA Cross-Linking

A variety of experimental techniques are available to researchers to detect, quantify, and characterize DNA cross-links induced by bifunctional alkylating agents. The choice of method depends on the specific research question, the type of cross-link being investigated, and the available instrumentation.

Detection and Quantification of DNA Cross-Links: The Comet Assay

The single-cell gel electrophoresis, or "comet," assay is a sensitive and versatile method for detecting DNA strand breaks and, with modifications, DNA cross-links.[26][27]

Principle: The fundamental principle of the comet assay is that under electrophoretic conditions, fragmented DNA will migrate away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head."[28] The extent of DNA migration is proportional to the amount of DNA damage. To detect ICLs, which themselves do not cause strand breaks, a second DNA-damaging agent (e.g., ionizing radiation) is introduced after the initial treatment with the cross-linking agent. The ICLs will retard the migration of the radiation-induced fragments, resulting in a smaller comet tail compared to cells treated with radiation alone.[16][29]

Step-by-Step Protocol for Alkaline Comet Assay to Detect ICLs:

  • Cell Preparation:

    • Treat cells with the bifunctional alkylating agent of interest at various concentrations and for the desired duration. Include appropriate vehicle controls.

    • Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS. Maintain cells on ice to minimize DNA repair.

  • Slide Preparation and Cell Embedding:

    • Mix a small volume of the cell suspension with low-melting-point agarose.

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Induction of Secondary DNA Damage:

    • Expose the slides to a fixed dose of X-rays or gamma-rays (e.g., 5-10 Gy) on ice to induce random single-strand breaks.

  • Cell Lysis:

    • Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) and incubate at 4°C for at least 1 hour. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with freshly prepared, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).

    • Allow the DNA to unwind in the alkaline solution for 20-40 minutes.

    • Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. A decrease in these parameters in cells treated with the cross-linking agent prior to irradiation, compared to cells treated with irradiation alone, is indicative of the presence of ICLs.

Causality Behind Experimental Choices:

  • Alkaline Conditions (pH > 13): The high pH denatures the DNA, revealing single-strand breaks and alkali-labile sites, which are necessary for DNA migration.[4]

  • Induction of Secondary Damage: This is the critical step for ICL detection. Without it, the cross-linked DNA would not migrate, and no comet would be formed.[29]

  • Lysis Solution: The high salt concentration helps to remove proteins and other cellular components, while the detergent solubilizes membranes.[27]

Comet_Assay_Workflow Start Single Cell Suspension Embed Embed in Agarose on Slide Start->Embed Lysis Cell Lysis Embed->Lysis Unwinding Alkaline Unwinding (pH > 13) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Fluorescence Microscopy & Image Analysis Staining->Analysis

Sources

From Chemical Warfare to Cancer Crusade: A Technical Guide to the Discovery and Enduring Legacy of Nitrogen Mustard Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, history, and scientific evolution of nitrogen mustard compounds. From their origins as devastating chemical warfare agents to their pivotal role in the dawn of chemotherapy, this document offers researchers, scientists, and drug development professionals a comprehensive technical overview of these potent DNA alkylating agents.

A Serendipitous Discovery in the Shadow of War

The story of nitrogen mustards begins not in a quest for healing, but in the pursuit of more effective chemical weapons. Building upon the devastating blistering effects of sulfur mustard (mustard gas) in World War I, chemists in the 1920s and 1930s began synthesizing nitrogen-containing analogs.[1][2] These nitrogen mustards, including tris(2-chloroethyl)amine (HN3), were developed with the intent of creating more volatile and systemically toxic chemical warfare agents.[3][4]

A pivotal, albeit tragic, event shifted the trajectory of nitrogen mustard research. In December 1943, a German air raid on the harbor of Bari, Italy, struck a U.S. ship carrying a secret cargo of mustard gas.[5] The resulting exposure of sailors and civilians led to a grim observation by military physicians: a profound decrease in the victims' white blood cell counts, particularly lymphocytes.[5] This catastrophic incident provided the first clinical evidence of the potent cytotoxic and myelosuppressive effects of these compounds.

This observation, coupled with pre-war research on the systemic toxicity of nitrogen mustards, sparked a new line of inquiry.[3] Researchers hypothesized that if these agents could destroy normal white blood cells, they might also be effective against cancerous cells of the lymphatic system, such as those in lymphomas and leukemias.[6] This hypothesis laid the groundwork for a paradigm shift, transforming a weapon of war into a tool of medicine.

The Dawn of Chemotherapy: From HN2 to Targeted Therapeutics

Under the veil of wartime secrecy, the first clinical trials of a nitrogen mustard compound for cancer treatment commenced in 1942.[5] The agent, known as HN2, or mechlorethamine, was administered to patients with advanced lymphomas.[2] The results were remarkable, with patients experiencing significant, albeit temporary, tumor regression.[2] This marked the birth of modern cancer chemotherapy, demonstrating for the first time that a systemic drug could effectively combat metastatic cancer.[7][8]

The initial success of mechlorethamine spurred the development of a new generation of nitrogen mustard-based drugs with improved therapeutic profiles. The high reactivity and toxicity of mechlorethamine limited its clinical utility.[9] Medicinal chemists sought to modulate the reactivity of the bis(2-chloroethyl)amino functional group by attaching it to different chemical scaffolds.

Structure-Activity Relationships: Taming the Reactivity

The key to the evolution of nitrogen mustards as therapeutic agents lies in understanding their structure-activity relationships. The high reactivity of early aliphatic mustards like mechlorethamine was due to the ease with which the nitrogen lone pair could displace a chloride ion to form a highly electrophilic aziridinium ion.[5]

By attaching the nitrogen mustard moiety to an aromatic ring, as in chlorambucil and melphalan, the reactivity was attenuated.[2][9] The electron-withdrawing nature of the aromatic ring delocalizes the nitrogen's lone pair, making the formation of the aziridinium ion less favorable.[2] This reduced reactivity resulted in drugs that were less prone to indiscriminate reactions with cellular components, allowing for oral administration and a more manageable side-effect profile.[2][9]

Further modifications, such as the incorporation of an amino acid scaffold in melphalan (a phenylalanine derivative), were explored to potentially enhance cellular uptake by cancer cells with high metabolic demands.[9] The development of cyclophosphamide represented another significant advancement. This prodrug requires metabolic activation by cytochrome P450 enzymes in the liver to generate the active alkylating species, phosphoramide mustard.[5] This targeted activation helps to reduce systemic toxicity.

A summary of key nitrogen mustard chemotherapeutic agents is presented in the table below.

Compound Year of FDA Approval Key Structural Feature Impact on Activity/Selectivity Primary Clinical Applications
Mechlorethamine 1949AliphaticHighly reactive, administered intravenouslyHodgkin's disease, lymphomas[1][9]
Chlorambucil 1957Aromatic ringReduced reactivity, orally availableChronic lymphocytic leukemia, lymphomas[9]
Melphalan 1964Phenylalanine conjugateReduced reactivity, potential for enhanced uptakeMultiple myeloma, ovarian cancer[9]
Cyclophosphamide 1959Phosphoramide prodrugRequires metabolic activation, reduced systemic toxicityBroad spectrum: lymphomas, breast cancer, leukemias[10]

Mechanism of Action: The Molecular Assault on DNA

The cytotoxic effects of nitrogen mustards stem from their ability to act as potent DNA alkylating agents.[7][11] This process can be broken down into several key steps:

  • Formation of the Aziridinium Ion: The mechanism is initiated by an intramolecular cyclization, where the nitrogen atom's lone pair attacks the β-carbon of one of the chloroethyl side chains, displacing a chloride ion.[12] This results in the formation of a highly reactive and unstable three-membered ring cation called an aziridinium ion.[12]

  • DNA Alkylation (Monoadduct Formation): The electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base.[13] The most common target is the N7 position of guanine, with the N3 position of adenine being a secondary site of alkylation.[7] This initial reaction forms a monofunctional DNA adduct.[7]

  • Crosslinking (Bifunctional Adduct Formation): The second chloroethyl arm of the nitrogen mustard can then undergo a similar cyclization and alkylation reaction with another DNA base.[13] This can result in two types of DNA crosslinks:

    • Intrastrand crosslinks: The second alkylation occurs on the same DNA strand.

    • Interstrand crosslinks (ICLs): The second alkylation occurs on the opposite DNA strand, covalently linking the two strands of the DNA double helix.[3]

These ICLs are considered the most cytotoxic lesions induced by nitrogen mustards.[14] They physically block the separation of the DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription.[14]

The following diagram illustrates the mechanism of DNA alkylation by a generic nitrogen mustard.

DNA_Alkylation NM Nitrogen Mustard (R-N(CH₂CH₂Cl)₂) Aziridinium Aziridinium Ion (Highly Reactive) NM->Aziridinium Intramolecular Cyclization (-Cl⁻) Monoadduct Monofunctional DNA Adduct (e.g., at Guanine-N7) Aziridinium->Monoadduct Nucleophilic attack by DNA ICL Interstrand Crosslink (ICL) (Blocks DNA Replication/Transcription) Monoadduct->ICL Second Alkylation Event DNA_Damage_Response NM Nitrogen Mustard DNA_Damage DNA Adducts & ICLs NM->DNA_Damage DDR DNA Damage Response (ATM/ATR activation) DNA_Damage->DDR p53 p53 Activation DDR->p53 DNARepair DNA Repair Pathways (BER, NER, HRR/FA) DDR->DNARepair CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow Synthesis Compound Synthesis & Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 DNADamage DNA Damage Assessment (e.g., Comet Assay) IC50->DNADamage AdductQuant DNA Adduct Quantification (LC-MS/MS) IC50->AdductQuant Mechanism Mechanistic Studies (Cell Cycle Analysis, Apoptosis Assays) IC50->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) AdductQuant->InVivo Mechanism->InVivo

Sources

Theoretical Frameworks for Modulating the Reactivity of Chloroethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroethylamine derivatives, particularly the nitrogen mustards, represent a cornerstone of alkylating agent chemotherapy. Their therapeutic efficacy is intrinsically linked to their chemical reactivity, which is dominated by the intramolecular formation of a highly electrophilic aziridinium ion. Understanding and predicting this reactivity is paramount for the design of novel therapeutics with improved selectivity and reduced toxicity. This technical guide provides an in-depth exploration of the theoretical principles governing the reactivity of chloroethylamine derivatives. We will dissect the core reaction mechanism, analyze the profound influence of structural and environmental factors, and detail the modern computational chemistry workflows—including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling—that enable the in silico prediction and rational modulation of their alkylating potential.

The Central Role of the Aziridinium Ion in Chloroethylamine Reactivity

The defining characteristic of 2-chloroethylamine derivatives is the neighboring group participation of the amine nitrogen in displacing the chloride leaving group.[1][2] This intramolecular, internal nucleophilic substitution (SNi) reaction forms a strained, three-membered ring known as the aziridinium ion.[1][3] This cation is a potent electrophile and is the key intermediate responsible for the compound's alkylating activity.[2][4]

The formation of the aziridinium ion is typically the rate-determining step for the overall alkylation reaction.[1] Once formed, this highly reactive species is readily attacked by a wide range of biological nucleophiles, most notably the N7 position of guanine residues in DNA.[2][5] This alkylation leads to DNA damage, cross-linking, and ultimately, cell death (apoptosis), which is the basis of their cytotoxic effect in cancer therapy.[3][6] The primary competing reaction in aqueous environments is hydrolysis, which also proceeds through the aziridinium intermediate to yield the corresponding ethanolamine, effectively deactivating the agent.[1]

G cluster_0 Chloroethylamine Derivative (Pro-drug) cluster_1 Rate-Determining Step cluster_2 Highly Reactive Electrophile cluster_3 Nucleophilic Attack & Outcome C1 R-N(CH₂CH₂Cl)₂ A1 Aziridinium Ion Formation (Intramolecular Cyclization) C1->A1 - Cl⁻ C2 R-N(CH₂CH₂Cl)(CH₂CH₂⁺) --- Aziridinium Ion A1->C2 Nuc Biological Nucleophile (e.g., DNA, Thiol) C2->Nuc H2O Water (Hydrolysis) C2->H2O Alk Alkylated Biomolecule (Therapeutic Effect / Toxicity) Nuc->Alk Hyd Inactive Hydrolysis Product H2O->Hyd

Core reaction pathway of chloroethylamine derivatives.

Modulating Reactivity: A Game of Electronics and Sterics

The rate of aziridinium ion formation, and thus the overall reactivity of the derivative, is not static. It can be precisely "tuned" by modifying the chemical structure of the molecule.[7] This principle is the foundation of rational drug design for this class of compounds, aiming to optimize the therapeutic window between efficacy and toxicity.

Electronic Effects

For aryl nitrogen mustards, the electronic properties of the aromatic ring substituent have a profound impact.

  • Electron-Donating Groups (EDGs): Substituents that increase the electron density on the aromatic ring enhance the nucleophilicity of the aniline nitrogen. This increased nucleophilicity accelerates the intramolecular attack on the β-carbon, leading to a faster rate of aziridinium ion formation and higher reactivity.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing the rate of cyclization. This results in a less reactive, more stable compound.

Steric Effects

The steric environment around the nitrogen atom and the chloroethyl side chain also plays a crucial role.

  • Increased Steric Hindrance: Introducing bulky substituents near the nitrogen or increasing the length of the alkyl chain can sterically hinder the intramolecular cyclization. For example, inserting an additional methylene group into the chloroethyl chain decreases reactivity by making the required conformation for nucleophilic attack less favorable.[8]

The interplay of these effects allows for the synthesis of derivatives with a wide spectrum of reactivities, from highly potent agents used in high-dose chemotherapy to more stable compounds with potential for oral administration.[9]

FactorInfluence on Nitrogen NucleophilicityRate of Aziridinium Ion FormationOverall ReactivityExample
Aromatic Substituent
Electron-Donating (e.g., -OCH₃)IncreasesIncreasesHigherMelphalan vs. Chlorambucil
Electron-Withdrawing (e.g., -NO₂)DecreasesDecreasesLowerN/A (Hypothetical)
Alkyl Chain Structure
Increased Steric BulkDecreases (Accessibility)DecreasesLowerPropyl vs. Ethyl chain
Environmental Factors
Higher pHIncreases (more free amine)IncreasesHigher[1]
Low [Cl⁻]Favors cyclizationIncreasesHigher[10]

Theoretical Methodologies for Reactivity Prediction

Modern computational chemistry provides powerful tools to model and predict the reactivity of chloroethylamine derivatives, guiding synthesis and minimizing costly empirical screening.[11]

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[12] It is invaluable for elucidating reaction mechanisms, determining transition state geometries, and calculating the activation energies that govern reaction rates.[13][14]

For a chloroethylamine derivative, a DFT study can precisely model the intramolecular cyclization. By calculating the energy profile along the reaction coordinate from the reactant to the aziridinium ion product, one can identify the transition state and determine its energy barrier (activation energy, Eₐ). A lower Eₐ corresponds to a faster reaction rate. This allows for the direct, quantitative comparison of the intrinsic reactivity of different derivatives.[14][15]

G cluster_workflow DFT Workflow for Reactivity Analysis S1 Step 1: Define Molecular Structures (Reactant, Product) S2 Step 2: Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) S1->S2 S3 Step 3: Geometry Optimization (Find energy minima) S2->S3 S4 Step 4: Transition State (TS) Search (e.g., QST2, NEB) S3->S4 S5 Step 5: Frequency Calculation (Confirm minima & TS) S4->S5 S6 Step 6: Calculate Activation Energy (Eₐ = E_TS - E_Reactant) S5->S6 S7 Step 7: Analyze & Compare Reactivities S6->S7

A typical DFT workflow for assessing chloroethylamine reactivity.
  • Structure Preparation: Build the 3D structure of the chloroethylamine derivative of interest (reactant) and the corresponding aziridinium ion (product) using a molecular editor (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method Selection: Specify the theoretical method. A common and robust choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse and polarization functions necessary for accurately describing anionic species and strained rings.[16]

  • Reactant Optimization: Perform a geometry optimization and frequency calculation on the reactant structure to find its lowest energy conformation and confirm it is a true minimum (no imaginary frequencies).

  • Product Optimization: Repeat the optimization and frequency calculation for the aziridinium ion product.

  • Transition State (TS) Search: Initiate a transition state search using a method like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Nudged Elastic Band (NEB). This locates the highest energy point on the lowest energy path between the reactant and product.

  • TS Validation: Perform a frequency calculation on the located TS structure. A valid transition state must have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process of the cyclization.

  • Energy Calculation: Extract the electronic energies (with zero-point vibrational energy correction) of the optimized reactant (E_Reactant) and the transition state (E_TS).

  • Activation Energy Determination: Calculate the activation energy as Eₐ = E_TS - E_Reactant. This value can be directly compared with the Eₐ of other derivatives to rank their intrinsic reactivity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[17] For chloroethylamine derivatives, QSAR models can be developed to predict properties like cytotoxicity (IC₅₀), alkylating activity, or even the rate of hydrolysis based on calculated molecular descriptors.[18][19]

The QSAR workflow involves:

  • Data Set Compilation: Gather a set of chloroethylamine derivatives with experimentally measured activity data.

  • Descriptor Calculation: For each molecule, calculate a large number of numerical descriptors that encode its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties, topological indices).[20]

  • Model Building: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), to build a mathematical equation that correlates a subset of the descriptors with the observed activity.[21]

  • Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in the model-building process.

A validated QSAR model becomes a powerful predictive tool. It can be used to rapidly screen virtual libraries of thousands of yet-to-be-synthesized chloroethylamine derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.[17][22]

Conclusion and Future Outlook

The reactivity of chloroethylamine derivatives is a finely balanced chemical property, governed by the kinetics of aziridinium ion formation. This reactivity can be rationally modulated through synthetic modification of the molecule's electronic and steric properties. Theoretical and computational studies, particularly DFT and QSAR, have become indispensable tools for researchers in this field. DFT provides fundamental mechanistic insights into the intrinsic reactivity of individual molecules, while QSAR enables high-throughput prediction of activity for large compound libraries. By integrating these theoretical approaches with experimental synthesis and biological evaluation, scientists can continue to refine the design of chloroethylamine-based therapeutics, paving the way for next-generation alkylating agents with enhanced efficacy and improved safety profiles.

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Methodological & Application

Application Notes & Protocols for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

Introduction

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride, with CAS number 40722-80-3, is a bifunctional organic compound belonging to the nitrogen mustard family.[1][2] Structurally, it is a derivative of 1-propanol and contains a reactive 2-chloroethylamino group, which imparts its characteristic biological activity.[1][2] This compound serves primarily as a crucial intermediate and building block in organic synthesis, particularly for the creation of more complex molecules and pharmaceutical agents.[1][3][4] Its significance in the research and drug development landscape stems from its function as a precursor to potent cytotoxic agents and its utility in studies exploring the mechanisms of DNA alkylating agents.[1]

This guide provides an in-depth overview of its mechanism of action, critical safety protocols, and a detailed experimental workflow for its application in in vitro cancer cell viability studies.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 40722-80-3[3]
Molecular Formula C₅H₁₃Cl₂NO[1][3]
Molecular Weight 174.07 g/mol [1]
Appearance Off-white to white solid[2]
Melting Point 51 - 81 °C[5]
Solubility Readily soluble in water[5]
Synonyms N-(2-Chloroethyl)-3-hydroxypropylamine Hydrochloride[3]

Mechanism of Action: DNA Alkylation

The biological activity of this compound is rooted in the reactivity of its 2-chloroethyl group.[1] Like other nitrogen mustards, it functions as a potent alkylating agent. The primary mechanism involves an intramolecular cyclization to form a highly reactive and unstable aziridinium ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by biological macromolecules.

The primary target for this alkylation is DNA. The aziridinium ion reacts with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. This reaction forms a covalent bond, leading to a mono-alkylated DNA adduct. If a second 2-chloroethyl group is present on the parent molecule (as in classic bifunctional nitrogen mustards), a second alkylation event can occur, leading to DNA cross-linking.[1] While 3-[(2-Chloroethyl)amino]-1-propanol is a mono-alkylating agent precursor, its study is crucial for understanding the broader class of compounds. This covalent modification of DNA disrupts the helical structure, interferes with the machinery of DNA replication and transcription, and ultimately triggers programmed cell death (apoptosis).[1] This anti-proliferative effect is the cornerstone of the cytotoxic activity of many chemotherapeutic drugs derived from this class of compounds.[1][6][7]

DNA_Alkylation cluster_0 Step 1: Aziridinium Ion Formation (Intramolecular Cyclization) cluster_1 Step 2: DNA Alkylation cluster_2 Cellular Consequence Compound 3-[(2-Chloroethyl)amino]-1-propanol Intermediate Reactive Aziridinium Ion Compound->Intermediate Spontaneous Cyclization DNA DNA (Guanine N7) Intermediate->DNA Electrophilic Attack Adduct Mono-alkylated DNA Adduct DNA->Adduct Nucleophilic Attack Disruption Inhibition of DNA Replication & Transcription Adduct->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Figure 1: Mechanism of DNA mono-alkylation.

Critical Safety and Handling Protocols

This compound is a hazardous substance and must be handled with extreme caution in a controlled laboratory environment.[5]

Hazard Identification:

  • Carcinogenicity: May cause cancer (H350).[5]

  • Mutagenicity: May cause genetic defects (H340).[5]

  • Toxicity: May cause damage to organs through prolonged or repeated exposure (H373).[5]

  • Sensitization: May cause an allergic skin reaction (H317).[5]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Contaminated work clothing should not be allowed out of the workplace.[5]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid breathing dust or vapors.[5]

Handling and Storage:

  • Store locked up in a dry, cool, and well-ventilated place.[5][8]

  • Keep the container tightly closed.

  • Avoid dust formation.[5]

  • Wash hands thoroughly after handling.

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

  • In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol details a method for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549) using a standard colorimetric assay such as MTT or XTT. The objective is to calculate the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow Diagram

Workflow arrow arrow A 1. Cell Seeding Seed cells in 96-well plates and incubate for 24h. B 2. Compound Preparation Prepare stock solution and perform serial dilutions. A->B Prepare Treatment C 3. Cell Treatment Add diluted compound to wells and incubate for 48-72h. B->C Administer Treatment D 4. Viability Assay Add MTT/XTT reagent and incubate as required. C->D Assess Viability E 5. Absorbance Reading Add solubilization buffer (if MTT) and read absorbance on a plate reader. D->E Quantify Signal F 6. Data Analysis Normalize data to vehicle control and calculate IC₅₀ value. E->F Determine Cytotoxicity

Figure 2: Workflow for in vitro cytotoxicity testing.
Materials and Reagents
  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, tissue culture-treated 96-well plates

  • Sterile Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT assay

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology

1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (cells + medium + DMSO) and blank (medium only). e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Preparation (Perform in a fume hood): a. Prepare a 100 mM stock solution of this compound in sterile DMSO. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration (≤0.5%) across all wells to avoid solvent-induced toxicity.

ParameterRecommended RangeJustification
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentration 0.1 µM to 1000 µM (log scale)A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀.
Incubation Time 48 - 72 hoursAllows sufficient time for the alkylating agent to induce DNA damage and trigger apoptotic pathways.
Final DMSO Concentration ≤ 0.5% (v/v)High concentrations of DMSO can be cytotoxic and confound results.

3. Cell Treatment: a. Carefully remove the old medium from the wells. b. Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium containing the same final DMSO concentration to the vehicle control wells. c. Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

4. Cell Viability Assay (MTT Example): a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Gently pipette to ensure complete dissolution and a homogenous solution.

5. Absorbance Measurement: a. Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

6. Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 c. Plot the % Viability against the logarithm of the compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

References

  • LookChem. (n.d.). Cas 40722-80-3, this compound. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:40722-80-3 | this compound. Retrieved from [Link]

  • Science.gov. (n.d.). alkylating agents synthesis: Topics. Retrieved from [Link]

  • Boger, D. L., et al. (1999). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 42(4), 649–658. Retrieved from [Link]

  • Brito, A. F., et al. (2010). Novel antitumor DNA monoalkylating agents: Synthesis and biological evaluation. BMC Pharmacology, 10(Suppl 1), A10. Retrieved from [Link]

  • Tang, X., et al. (2022). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules, 27(19), 6289. Retrieved from [Link]

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Applications of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound (CAS: 40722-80-3), a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development and organic synthesis. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Compound Profile and Strategic Importance

This compound is a derivative of 1-propanol featuring a reactive 2-chloroethylamino group and a primary hydroxyl group.[1] This dual functionality is the cornerstone of its utility, allowing it to act as a potent building block for a variety of complex organic molecules.[2] Its hydrochloride salt form enhances stability and ease of handling.

The strategic importance of this molecule lies in the latent reactivity of the N-(2-chloroethyl) moiety, a classic nitrogen mustard precursor. This group can form highly electrophilic aziridinium ion intermediates, which are susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in the synthesis of pharmaceuticals, particularly cytotoxic agents and heterocyclic scaffolds.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40722-80-3[3]
Molecular Formula C₅H₁₃Cl₂NO[3]
Molecular Weight 174.07 g/mol [2]
Appearance Off-white solid[1]
Melting Point 51 - 81 °C[4]
Boiling Point 200 - 240 °C[4]
LogP 1.39 (suggests moderate lipophilicity)[2]

Core Reactivity: The Aziridinium Ion Mechanism

The synthetic utility of 3-[(2-Chloroethyl)amino]-1-propanol is dominated by the reactivity of the 2-chloroethyl group. In the presence of a base or under neutral conditions, the nitrogen atom can displace the chloride via an intramolecular nucleophilic substitution (SNi) to form a highly strained and electrophilic aziridinium ion. This intermediate is then readily opened by a nucleophile. This mechanism is fundamental to its role as an alkylating agent, particularly in the context of DNA cross-linking by cytotoxic drugs derived from this precursor.[2]

Caption: Intramolecular cyclization to a reactive aziridinium intermediate.

Application: Synthesis of Substituted Piperazines

Piperazine derivatives are a cornerstone of modern medicinal chemistry, appearing in drugs for a wide range of conditions.[5][6] this compound is an excellent precursor for constructing these heterocyclic systems through sequential alkylation reactions.

The general strategy involves reacting it with a primary amine. The first N-alkylation occurs via the chloroethyl group. The hydroxyl group can then be converted into a leaving group (e.g., via tosylation or conversion to a halide) and subsequent intramolecular cyclization yields the piperazine ring. A more direct approach, detailed below, involves a double alkylation reaction with a primary amine under basic conditions, where the hydroxyl group is first activated.

Protocol: Synthesis of 1-Benzyl-4-(3-hydroxypropyl)piperazine

This protocol details a representative synthesis of a substituted piperazine, demonstrating the dual reactivity of the precursor. The causality is clear: a strong base is required to deprotonate the amine hydrochloride and facilitate the nucleophilic attack, while heat is necessary to drive the reaction to completion.

Workflow Diagram

Piperazine Synthesis Workflow start Combine Reagents: - 3-[(2-Chloroethyl)amino]-1-propanol HCl - Benzylamine - Na₂CO₃ - Acetonitrile reflux Reflux Mixture (e.g., 80°C, 24h) start->reflux cool Cool to Room Temp. reflux->cool filter Filter Solids (Inorganic Salts) cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate extract Work-up: - Dissolve in EtOAc - Wash with Brine concentrate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Purify by Column Chromatography (Silica Gel) dry->purify end Characterize Product: (NMR, MS) purify->end

Caption: Experimental workflow for piperazine synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.74 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and anhydrous sodium carbonate (2.65 g, 25 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. The use of a polar aprotic solvent like acetonitrile is crucial as it solubilizes the reactants without interfering with the nucleophilic substitution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated sodium chloride (brine) solution (2 x 20 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure 1-benzyl-4-(3-hydroxypropyl)piperazine.

Application: Precursor to Oxazaphosphorine Cytotoxic Agents

The N-(2-chloroethyl) and 3-hydroxypropylamine motifs within the molecule make it a direct precursor for synthesizing oxazaphosphorine compounds, a class of chemotherapeutics that includes ifosfamide and cyclophosphamide.[2] The synthesis involves forming a phosphoramidate ring by reacting the amino and hydroxyl groups with a phosphorus oxychloride derivative.

Protocol: Synthesis of an Oxazaphosphorine Precursor

This protocol outlines the key cyclization step. The choice of a non-nucleophilic base like triethylamine is critical to prevent it from competing with the intramolecular nucleophiles. The reaction is run at low temperatures to control the reactivity of the phosphorus reagent.

Synthetic Pathway

Oxazaphosphorine Synthesis reactant1 3-[(2-Chloroethyl)amino]-1-propanol product 2-(2-Chloroethylamino)tetrahydro- 2H-1,3,2-oxazaphosphorine 2-oxide reactant1->product  Triethylamine, CH₂Cl₂  0°C to RT reactant2 POCl₃

Caption: Cyclization to form the core oxazaphosphorine ring.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 3-[(2-Chloroethyl)amino]-1-propanol (prepared by neutralizing the hydrochloride salt with a suitable base, 10 mmol) in anhydrous dichloromethane (50 mL) in a three-neck flask under a nitrogen atmosphere, add triethylamine (2.2 g, 22 mmol).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of phosphorus oxychloride (POCl₃) (1.53 g, 10 mmol) in dichloromethane (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding crushed ice.

    • Separate the organic layer. Wash the organic phase sequentially with cold 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by crystallization or column chromatography to yield the desired oxazaphosphorine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[4]

  • Hazard Classification: The compound is classified as a potential carcinogen, mutagen, and skin sensitizer. It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid breathing dust. Prevent contact with skin and eyes. Ensure adequate ventilation. Store in a cool, dry, well-ventilated area, locked up.[4][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

  • LookChem. (n.d.). Cas 40722-80-3, this compound. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:40722-80-3 | this compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

Sources

Application Notes and Protocols for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

These application notes are intended for researchers, scientists, and drug development professionals engaged in the use of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS No. 40722-80-3) as a research chemical. This document provides a comprehensive guide to its chemical properties, safe handling, and applications in both synthetic chemistry and biological research. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility. Given the hazardous nature of this compound, strict adherence to the safety protocols is paramount.

Table of Contents

  • Chemical Profile and Mechanism of Action

    • Physicochemical Properties

    • Mechanism as a DNA Alkylating Agent Precursor

  • Critical Safety and Handling Protocols

    • Personal Protective Equipment (PPE)

    • Engineering Controls

    • Spill and Waste Management

  • Application I: Synthesis of Nitrogen Mustard Antineoplastic Agents

    • Protocol 1: Synthesis of Ifosfamide

    • Reaction Monitoring and Product Characterization

  • Application II: In Vitro Biological Studies

    • Protocol 2: DNA Alkylation Assay

    • Protocol 3: Cytotoxicity Assessment in Cancer Cell Lines

  • References

Chemical Profile and Mechanism of Action

This compound is a bifunctional molecule, possessing both a nucleophilic secondary amine and a reactive chloroethyl group.[1] It is primarily utilized as a key intermediate in the synthesis of more complex organic molecules, particularly nitrogen mustard-based chemotherapeutics like ifosfamide.[1][2]

Physicochemical Properties
PropertyValueSource
CAS Number 40722-80-3[3][4]
Molecular Formula C₅H₁₃Cl₂NO[4]
Molecular Weight 174.07 g/mol [4]
Appearance Off-white solid[3]
Solubility Readily soluble in water and ethanol.[5]
Mechanism as a DNA Alkylating Agent Precursor

The research significance of this compound lies in its 2-chloroethylamino moiety. This functional group is a precursor to a highly reactive aziridinium ion, which is the ultimate alkylating species for many nitrogen mustard drugs.[6] Once incorporated into a final drug molecule, this group can covalently bind to nucleophilic sites on DNA, most commonly the N7 position of guanine.[6][7] Bifunctional nitrogen mustards can form interstrand or intrastrand cross-links in DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.[1][6][8]

cluster_activation Intramolecular Cyclization cluster_alkylation DNA Alkylation Nitrogen_Mustard R-N(CH₂CH₂Cl)₂ Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Forms Alkylated_Guanine Alkylated Guanine Aziridinium_Ion->Alkylated_Guanine Alkylation DNA_Guanine Guanine (N7) in DNA Cross_linked_DNA DNA Interstrand Cross-link Alkylated_Guanine->Cross_linked_DNA Second Alkylation Replication_Block Replication_Block Cross_linked_DNA->Replication_Block Blocks Replication & Transcription Apoptosis Apoptosis Replication_Block->Apoptosis Induces

Caption: Mechanism of DNA alkylation by nitrogen mustards.

Critical Safety and Handling Protocols

This compound and related chloroethylamine compounds are hazardous. They are suspected of causing genetic defects and cancer and can cause severe skin burns and eye damage.[9][10] Strict adherence to the following safety protocols is mandatory.

  • Hazard Identification:

    • GHS Pictograms: Danger

    • Hazard Statements: H314 (Causes severe skin burns and eye damage), H340 (May cause genetic defects), H350 (May cause cancer), H317 (May cause an allergic skin reaction).[9]

    • Precautionary Statements: P203, P260, P280, P302+P352, P305+P351+P338, P405, P501.[9][10]

Personal Protective Equipment (PPE)
  • Gloves: Wear two pairs of nitrile gloves. Inspect for tears or punctures before use.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Lab Coat: A flame-resistant lab coat that is fully fastened is mandatory.

  • Respiratory Protection: When handling the solid powder outside of a containment unit, a NIOSH-approved respirator is necessary.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory.

Spill and Waste Management
  • Spill Kit: An appropriate spill kit for corrosive and toxic chemicals must be readily available.

  • Decontamination: Work surfaces should be decontaminated with a suitable agent after use.

  • Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and the chemical waste itself must be disposed of as hazardous waste in clearly labeled, sealed containers, following institutional and local regulations.[3]

Application I: Synthesis of Nitrogen Mustard Antineoplastic Agents

A primary application of this compound is as a key building block in the synthesis of ifosfamide, a clinically used anticancer drug.[1] The following protocol is a synthesized procedure based on established chemical principles for the formation of the oxazaphosphorine ring.

Protocol 1: Synthesis of Ifosfamide

This protocol involves the reaction of 3-[(2-Chloroethyl)amino]-1-propanol with phosphorus oxychloride (POCl₃), followed by the addition of 2-chloroethylamine. This is a hazardous reaction and must be performed with extreme caution.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Step 1: Preparation of the Phosphorodiamidic Chloride Intermediate.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

    • Cool the mixture to -5°C in an ice-salt bath.

    • Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 0°C.[2]

    • After the addition is complete, allow the reaction to stir at -5°C for 2 hours. A white precipitate of triethylamine hydrochloride will form.[2]

  • Step 2: Formation of Ifosfamide.

    • In a separate flask, prepare a slurry of 2-chloroethylamine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the slurry to 0°C.

    • Add the cold reaction mixture from Step 1 to the 2-chloroethylamine slurry.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours under an inert atmosphere.[2]

  • Step 3: Work-up and Purification.

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude ifosfamide by recrystallization from a suitable solvent system, such as diisopropyl ether/methanol.[11]

Start 3-[(2-Chloroethyl)amino]- 1-propanol HCl POCl3 POCl₃, Et₃N CH₂Cl₂, -5°C Intermediate Cyclic Phosphoramidic Chloride Intermediate POCl3->Intermediate Step 1 Chloroethylamine 2-Chloroethylamine HCl Et₃N, CH₂Cl₂ Crude_Ifosfamide Crude Ifosfamide Chloroethylamine->Crude_Ifosfamide Step 2 Purification Work-up & Recrystallization Final_Product Ifosfamide Purification->Final_Product Step 3

Caption: Workflow for the synthesis of Ifosfamide.

Reaction Monitoring and Product Characterization
  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction using TLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for more quantitative analysis of reaction progress and for assessing the purity of the final product. A typical method might use a C18 column with a water/acetonitrile mobile phase and UV detection at 195 nm.[12]

  • Mass Spectrometry (MS): Confirm the identity of the product by mass spectrometry, which should show the expected molecular ion peak for ifosfamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation of the final product.

Application II: In Vitro Biological Studies

As a precursor to DNA alkylating agents, this chemical can be used in studies to understand the mechanisms of DNA damage and repair, as well as in the preliminary assessment of the cytotoxicity of newly synthesized analogs.

Protocol 2: DNA Alkylation Assay

This protocol provides a general framework for assessing the ability of a compound derived from this compound to alkylate DNA in vitro.

Materials:

  • Synthesized alkylating agent

  • Purified plasmid DNA or a specific oligonucleotide sequence

  • HEPES buffer (pH 7.0)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • DNA visualization agent (e.g., SYBR Gold)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified DNA (e.g., 1 µM) with the test compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) in HEPES buffer.

    • Include a negative control with DNA and buffer only.

    • Incubate the reactions at 37°C for a set period (e.g., 2, 8, 24 hours).

  • Sample Preparation for Gel Electrophoresis:

    • Stop the reaction by adding a loading buffer containing a tracking dye and a denaturing agent (e.g., formamide).

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the tracking dye has migrated an appropriate distance.

  • Visualization and Analysis:

    • Stain the gel with a fluorescent DNA stain.

    • Visualize the DNA bands using a gel documentation system. Alkylation can cause strand cleavage (if the adduct is labile) or a mobility shift, which can be quantified.

Protocol 3: Cytotoxicity Assessment in Cancer Cell Lines

This protocol outlines a method to determine the cytotoxic effects of a synthesized alkylating agent on cancer cells using a standard MTT assay.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized alkylating agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized alkylating agent in complete medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

  • LookChem. (n.d.). Cas 40722-80-3, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101058589A - Method of synthesizing ifosfamide.
  • Sdfine. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). The analysis of ifosfamide and its metabolites (review). Retrieved from [Link]

  • Oxford Academic. (2024). Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination. Retrieved from [Link]

  • ResearchGate. (1995). A procedure for selective DNA alkylation and detection by mass spectrometry. Retrieved from [Link]

  • SciSpace. (n.d.). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Retrieved from [Link]

  • PubMed. (1999). Determination of ifosfamide by HPLC using on-line sample preparation. Retrieved from [Link]

  • MicroSolv. (2021). Ifosfamide Assay Analyzed with HPLC – AppNote. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • Semantic Scholar. (2014). Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated. Retrieved from [Link]

  • Google Patents. (n.d.). CN100526322C - Method of synthesizing ifosfamide.
  • Google Patents. (n.d.). US5723645A - Method for preparing 3-aminopropane phosphoric acid.
  • DailyMed. (n.d.). Propranolol Hydrochloride Oral Solution. Retrieved from [Link]

  • NIH. (n.d.). Cross-linking of the DNA repair protein O6-alkylguanine DNA alkyltransferase to DNA in the presence of antitumor nitrogen mustards. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. Retrieved from [Link]

  • NIH. (n.d.). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Retrieved from [Link]

  • NIH. (n.d.). Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US4882452A - Process for the preparation of ifosfamide having improved properties.
  • Google Patents. (n.d.). US20020052521A1 - Ifosfamide, analogues thereof and their preparation.
  • RSC Publishing. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • NIH. (n.d.). Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • AACR Journals. (n.d.). Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Retrieved from [Link]

  • Laboratory Safety Manual. (2024). Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]

  • AccessPharmacy. (2016). Cytotoxic Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. Retrieved from [Link]

  • Texas Tech University. (n.d.). Center for Biotechnology and Genomics Lab Safety Manual. Retrieved from [Link]

  • ResearchGate. (2016). Is there a good protocol for preparation and purification of phosphoryl chloride (POCl3)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

Sources

In Vitro Assay Design for Bifunctional Alkylating Agents: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Bifunctional Alkylating Agents

Bifunctional alkylating agents represent a cornerstone in the armamentarium of anticancer therapeutics.[1] Their potent cytotoxicity stems from their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules.[2] What sets them apart is the presence of two reactive groups, enabling them to form DNA intrastrand and interstrand cross-links.[3][4][5] These cross-links are particularly pernicious lesions that physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][3]

However, this powerful mechanism is not without its challenges. The efficacy of these agents is often hampered by cellular resistance mechanisms, and their reactivity can lead to off-target effects, contributing to toxicity.[1][6] Therefore, a robust and multifaceted in vitro assay strategy is paramount for the discovery, characterization, and optimization of novel bifunctional alkylating agents. This guide provides a comprehensive framework for designing and executing such assays, moving beyond mere procedural steps to explain the underlying scientific rationale.

Core Principles of Assay Design

A successful in vitro evaluation of a bifunctional alkylating agent hinges on a hierarchical and integrated approach. The experimental design should be structured to answer fundamental questions in a logical sequence:

  • Cytotoxicity: Does the agent kill cancer cells, and at what concentration?

  • Mechanism of Action: How does it kill? Is it inducing the expected DNA damage?

  • Cellular Response: How do cells react to the damage? Is the DNA damage response pathway activated?

  • Resistance and Off-Target Effects: What are the potential liabilities?

This guide will detail key assays within each of these domains, providing both the "how" and the "why" to empower researchers to generate high-quality, interpretable data.

Section 1: Quantifying Cytotoxicity - The First Litmus Test

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects. This provides the fundamental dose-response relationship that will inform the concentrations used in all subsequent mechanistic studies.

Key Assays for Cell Viability:
  • Metabolic Assays (e.g., MTT, MTS, CellTiter-Glo®): These are colorimetric or luminescent assays that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[7][8][9][10][11][12][13]

    • Principle of MTT/MTS: Viable cells with active metabolism contain mitochondrial dehydrogenases that can convert a tetrazolium salt (like MTT or MTS) into a colored formazan product.[7][9] The intensity of the color is directly proportional to the number of viable cells.[9]

    • Principle of CellTiter-Glo®: This assay quantifies ATP, the universal energy currency of metabolically active cells.[8][14][15] The amount of ATP is directly proportional to the number of viable cells in culture.[8][14] The assay utilizes a thermostable luciferase to generate a stable "glow-type" luminescent signal.[14]

Table 1: Comparison of Common Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activityInexpensive, well-establishedRequires a solubilization step for the formazan crystals, potential for interference from colored compounds
MTS Mitochondrial reductase activitySimpler workflow than MTT (soluble formazan), high sensitivityMore expensive than MTT
CellTiter-Glo® ATP quantitationHigh sensitivity, "add-mix-measure" format is ideal for high-throughput screeningHigher cost, potential for interference from compounds affecting luciferase

Protocol: MTT Cell Viability Assay

This protocol provides a standard method for assessing the cytotoxicity of a bifunctional alkylating agent using the MTT assay.[7][9][10][11][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Bifunctional alkylating agent (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][16]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[11][16]

  • Microplate reader capable of measuring absorbance at 570-600 nm[7][9]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11][16]

    • Incubate overnight to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a serial dilution of the bifunctional alkylating agent in complete medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7][16]

    • Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][16]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[9][16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7][9]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Section 2: Elucidating the Mechanism of Action - Unraveling DNA Damage

Once cytotoxicity is established, the next critical step is to confirm that the agent is inducing the hallmark lesion of a bifunctional alkylator: DNA cross-links and subsequent strand breaks.

Visualizing DNA Damage: The Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[17][18]

  • Causality: Under electrophoretic conditions, fragmented DNA will migrate away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.[17] The alkaline version of the assay is particularly useful as it can detect both single and double-strand breaks.[18][19]

dot

Caption: Workflow of the Comet Assay for DNA Damage Assessment.

Protocol: Alkaline Comet Assay

This protocol outlines the key steps for performing an alkaline comet assay to detect DNA strand breaks.[17][18][19][20]

Materials:

  • Treated and control cells

  • Low melting point agarose (LMA)

  • Normal melting point agarose

  • CometSlides™ or pre-coated microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline unwinding and electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR® Green or propidium iodide)

  • Fluorescence microscope

Procedure:

  • Slide Preparation: Prepare slides with a base layer of normal melting point agarose.

  • Cell Encapsulation:

    • Harvest a low number of treated and control cells (~1 x 10^5 cells/mL).

    • Mix the cell suspension with molten LMA (at ~37°C) and immediately pipette onto the prepared slide.[17]

    • Allow the agarose to solidify at 4°C.[17]

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[17] This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[19][20]

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.[20] The fragmented DNA will migrate towards the anode.

  • Neutralization and Staining:

    • Gently wash the slides with neutralization buffer.

    • Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.[17][20]

Section 3: Monitoring the Cellular Response - The DNA Damage Response (DDR)

The induction of DNA damage by a bifunctional alkylating agent should trigger a complex signaling network known as the DNA Damage Response (DDR). Key markers of DDR activation can be monitored to confirm the on-target effect of the compound.

Detecting DNA Double-Strand Breaks: γH2AX Foci Formation

One of the earliest events in the DDR following the formation of DNA double-strand breaks (a consequence of cross-link repair attempts) is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[21][22]

  • Expertise: Immunofluorescent staining for γH2AX allows for the visualization of these phosphorylation events as discrete nuclear foci, where each focus is thought to represent a single double-strand break.[23][24] This provides a highly sensitive and quantitative measure of DNA damage induction.[21]

dot

DDR_Pathway Bifunctional Alkylating Agent Bifunctional Alkylating Agent DNA Interstrand Cross-link DNA Interstrand Cross-link Bifunctional Alkylating Agent->DNA Interstrand Cross-link Replication Stress/Repair Intermediates Replication Stress/Repair Intermediates DNA Interstrand Cross-link->Replication Stress/Repair Intermediates DNA Double-Strand Breaks DNA Double-Strand Breaks Replication Stress/Repair Intermediates->DNA Double-Strand Breaks ATM/ATR Kinase Activation ATM/ATR Kinase Activation DNA Double-Strand Breaks->ATM/ATR Kinase Activation H2AX Phosphorylation (γH2AX) H2AX Phosphorylation (γH2AX) ATM/ATR Kinase Activation->H2AX Phosphorylation (γH2AX) Recruitment of Repair Proteins Recruitment of Repair Proteins H2AX Phosphorylation (γH2AX)->Recruitment of Repair Proteins Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Recruitment of Repair Proteins->Cell Cycle Arrest / Apoptosis

Sources

Application Notes and Protocols for the Analytical Detection of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the detection and quantification of 3-[(2-Chloroethyl)amino]-1-propanol hydrochloride. As a potential DNA-reactive, mutagenic impurity, rigorous analytical control is paramount during pharmaceutical development and manufacturing.[1][2] This guide moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are robust and self-validating. We will explore two primary, highly sensitive analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, spectroscopic methods for structural confirmation, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be discussed. This note is intended for researchers, analytical scientists, and drug development professionals tasked with the control of genotoxic impurities.

Introduction: The Imperative for Controlling a Potential Genotoxic Impurity

This compound belongs to the family of nitrogen mustards, a class of bifunctional alkylating agents known for their ability to form covalent bonds with nucleophilic sites in biomolecules, including DNA.[1][3][4] This reactivity is the basis for their use in some chemotherapies but also underlies their potential for genotoxicity, mutagenicity, and carcinogenicity when present as an unintended impurity in a drug substance.[2][5][6]

The presence of such DNA-reactive impurities, even at trace levels, poses a significant safety risk. Global regulatory bodies, through guidelines like the International Council for Harmonisation's ICH M7, mandate strict control over these impurities.[7] A central concept in this framework is the Threshold of Toxicological Concern (TTC) , which defines a default acceptable intake for any unstudied chemical with genotoxic potential that poses a negligible lifetime cancer risk.[8][9][10] For most genotoxic impurities, this is set at 1.5 µg per person per day .[8][9][11]

This stringent limit necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying this compound at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API). This application note provides the foundational methodologies to achieve this critical quality control objective.

Strategic Analytical Workflow

The analytical approach for a potential genotoxic impurity (PGI) involves more than a single measurement. It is a systematic process of detection, quantification, and control. The choice between analytical techniques is driven by the physicochemical properties of the analyte and the required sensitivity.

G cluster_0 Phase 1: Initial Assessment & Preparation cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis & Reporting A Sample Receipt (API, Intermediate) C Method Selection Based on Analyte Properties (Volatility, Polarity, Stability) A->C B Reference Standard Procurement & Characterization (NMR, FTIR, MS) B->C D GC-MS Protocol C->D Volatile or Derivatizable E UHPLC-MS/MS Protocol C->E Non-Volatile or Thermally Labile F Method Validation (ICH Q2) LOD, LOQ, Linearity, Accuracy, Precision, Specificity D->F E->F G Routine Sample Analysis (with SST & Controls) F->G H Data Review & Quantification G->H I Final Report & Specification Check H->I

Caption: General workflow for genotoxic impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar analytes like 3-[(2-Chloroethyl)amino]-1-propanol, derivatization is often necessary to increase volatility and improve chromatographic peak shape. The high selectivity of mass spectrometric detection, especially in selected ion monitoring (SIM) mode, provides the sensitivity required for trace analysis.[12][13]

Causality: We choose GC-MS when the analyte is, or can be made, sufficiently volatile and thermally stable. Derivatization, while an extra step, can significantly improve sensitivity and chromatographic performance, justifying its use.

Sample Preparation and Derivatization
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution. Perform serial dilutions in methanol to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh 100 mg of the API or intermediate into a 10 mL vial. Add 5 mL of a suitable solvent (e.g., methanol or dichloromethane) and sonicate to dissolve. The goal is a 20 mg/mL API solution.

  • Internal Standard: Spike all standard and sample solutions with an appropriate internal standard (e.g., a deuterated analog like 3-chloro-1,2-propandiol-d7, if available and relevant) to a final concentration of 20 ng/mL.[12] This corrects for variations in sample preparation and instrument response.

  • Derivatization:

    • Transfer 100 µL of each standard and sample solution to a fresh autosampler vial.

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis. The silylation reaction replaces active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility.

Instrumentation and Data Acquisition
ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity phase provides good separation for a wide range of derivatized compounds.
Inlet Temperature270°CEnsures rapid volatilization of the derivatized analyte without degradation.
Injection ModeSplitless (1 µL injection volume)Maximizes the amount of analyte transferred to the column for trace-level detection.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven ProgramInitial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature gradient effectively separates the analyte from the solvent and other matrix components.
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
MS Source Temp.230°CPrevents condensation of analytes within the source.
MS Quad Temp.150°CMaintains ion trajectory and mass accuracy.
Acquisition ModeSelected Ion Monitoring (SIM)Drastically increases sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte and internal standard, filtering out matrix noise.
Monitored IonsTo be determined empirically from a full scan of the derivatized standard.For the di-TMS derivative, characteristic ions would likely arise from cleavage of TMS groups and fragmentation of the propanol backbone.

UHPLC-MS/MS Protocol

For compounds that are non-volatile, thermally labile, or difficult to derivatize, UHPLC-MS/MS is the method of choice.[14] It offers superior sensitivity and specificity without the need for derivatization. The "soft" ionization of Electrospray Ionization (ESI) typically preserves the molecular ion, which is then fragmented in the collision cell to produce specific product ions for Multiple Reaction Monitoring (MRM).

Causality: We choose UHPLC-MS/MS for its direct analysis capability, which simplifies sample preparation and avoids potential issues of incomplete derivatization or side reactions. Its exceptional sensitivity is often necessary to meet the stringent TTC limits.[15]

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Perform serial dilutions in the same diluent to prepare calibration standards from 0.05 ng/mL to 50 ng/mL.

  • Sample Preparation: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This creates a 5 mg/mL API solution. If necessary, centrifuge or filter the solution through a 0.22 µm filter to remove particulates.

  • Internal Standard: Spike all standard and sample solutions with an appropriate internal standard (e.g., an isotopically labeled version of the analyte) to a constant concentration.

Instrumentation and Data Acquisition
ParameterRecommended SettingRationale
UHPLC System
ColumnC18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Reverse-phase C18 provides good retention for moderately polar compounds. Sub-2 µm particles offer high efficiency.
Mobile Phase A0.1% Formic Acid in WaterProvides a proton source for positive ion ESI and controls pH for good peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reverse-phase column.
Gradient5% B to 95% B over 5 minutes, hold 1 min, re-equilibrateA gradient elution ensures the analyte is eluted as a sharp peak and the column is cleaned of late-eluting matrix components.
Flow Rate0.4 mL/minTypical flow rate for a 2.1 mm ID column, compatible with ESI sources.
Column Temp.40°CImproves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Volume5 µL
Tandem Mass Spec.
Ion SourceElectrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar, non-volatile molecules. The amine group is readily protonated in positive mode.
Capillary Voltage3.5 kVOptimizes the formation of gas-phase ions.
Source Temp.150°C
Desolvation Temp.400°CFacilitates the evaporation of mobile phase droplets.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides ultimate selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM TransitionsPrecursor (Q1): [M+H]⁺ (m/z 138.0 for free base) Product (Q3): To be determined by infusing the standard and optimizing collision energy. A likely transition would involve the loss of H₂O or HCl.The precursor ion is the protonated molecule. Product ions are specific fragments generated in the collision cell, ensuring confident identification.

Method Validation and System Suitability

Any developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

  • Specificity: Demonstrate that the signal is from the target analyte and not from the API, excipients, or other impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ must be at or below the control threshold (e.g., the concentration corresponding to a 1.5 µg dose).[16]

  • Linearity: Establish a linear relationship between concentration and response across the desired range.

  • Accuracy & Precision: Demonstrate that the method provides results that are close to the true value and are reproducible.

  • System Suitability Test (SST): Before any analytical run, inject a standard solution to verify the performance of the chromatographic system, checking for parameters like retention time, peak area, and tailing factor.

Spectroscopic Characterization (Reference Standard Confirmation)

While chromatographic methods are used for quantification, spectroscopic techniques are essential for the unambiguous structural confirmation of the reference standard itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the proton framework of the molecule. For 3-[(2-Chloroethyl)amino]-1-propanol, the spectrum in a solvent like D₂O would be expected to show distinct signals for the different methylene groups (-CH₂-).[14][17]

  • Expected Signals:

    • A triplet corresponding to the -CH₂-OH group.

    • A triplet corresponding to the -CH₂-Cl group.

    • Signals for the two methylene groups adjacent to the nitrogen.

    • A multiplet for the central -CH₂- group of the propanol chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • A broad peak around 3400-3200 cm⁻¹ corresponding to O-H and N-H stretching.[18][19]

    • Peaks in the 2950-2850 cm⁻¹ region for C-H stretching.

    • A peak in the 800-600 cm⁻¹ region for the C-Cl stretch.[20]

G Start Analyte: 3-[(2-Chloroethyl)amino]-1-propanol HCl Decision1 Is the analyte sufficiently volatile & thermally stable? Start->Decision1 Process1 Perform Derivatization (e.g., Silylation with BSTFA) Decision1->Process1 Yes Method2 Use UHPLC-MS/MS Method Decision1->Method2 No / Unknown Method1 Use GC-MS Method Process1->Method1

Caption: Decision tree for analytical method selection.

References

  • TAPI (Teva Active Pharmaceutical Ingredients). (n.d.).
  • European Medicines Agency (EMA). (2007). Guideline on the limits of genotoxic impurities.
  • PharmaFocus Asia. (n.d.). Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals.
  • gmp-compliance.org. (2014). Final ICH M7 Guideline on Genotoxic Impurities published.
  • Honma, M. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals.
  • Benchchem. (n.d.). This compound | 40722-80-3.
  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020).
  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.
  • ChemistryViews. (2015).
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl)
  • Benchchem. (n.d.). Confirming the Purity of 2-[Bis(2-chloroethyl)
  • Brereton, P., et al. (2001). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study.
  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 3-Amino-1-propanol, hydrochloride - Optional[FTIR] - Spectrum.
  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf.
  • ResearchGate. (2001). (PDF)
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2012). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf.
  • Sýkorová, A. (2015).
  • Wikipedia. (n.d.).
  • docbrown.info. (n.d.). Propan-1-ol H-1 proton NMR spectrum.
  • Manchuri, K. M., et al. (2020). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. SN Applied Sciences, 2(9), 1593.
  • BioPharma Notes. (2020).
  • Kubáň, P., & Davani, L. (2005). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 23(5), 213-221.

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Application Notes & Protocols for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Bifunctional Reactivity and Associated Risks

3-[(2-Chloroethyl)amino]-1-propanol hydrochloride (CAS No: 40722-80-3) is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly as a precursor in the development of cytotoxic agents such as ifosfamide and trofosfamide.[1] Its structure, featuring a hydroxyl group and a 2-chloroethylamino moiety, allows for a range of chemical transformations.[1] However, the very reactivity that makes this compound a valuable synthetic building block also renders it a significant occupational hazard.

The core danger of this compound lies in its 2-chloroethyl group, which classifies it as a nitrogen mustard analogue.[1] This functional group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.[1] This alkylation can lead to DNA cross-linking, which disrupts replication and transcription, a mechanism that is harnessed in chemotherapy but also underlies the compound's carcinogenicity, mutagenicity, and cytotoxicity.[1][2] Therefore, all laboratory work involving this compound must be approached with the highest degree of caution, treating it as a confirmed carcinogen and mutagen.[3]

These application notes provide a comprehensive guide to the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical reactivity and toxicological profile. The protocols herein are designed to protect researchers, scientists, and drug development professionals from exposure and to ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

A thorough understanding of the risks is paramount before any handling of this compound. The primary hazard is its classification as an alkylating agent, which poses long-term, irreversible health risks.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Germ cell mutagenicity1BH340: May cause genetic defects[3]
Carcinogenicity1BH350: May cause cancer[3]
Skin sensitization1H317: May cause an allergic skin reaction[3]
Specific target organ toxicity – repeated exposure2H373: May cause damage to organs through prolonged or repeated exposure[3]
Hazardous to the aquatic environment, long-term3H412: Harmful to aquatic life with long lasting effects[3]

Mechanism of Toxicity: DNA Alkylation

The toxicity of this compound is primarily driven by the intramolecular cyclization of the chloroethylamine moiety to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to attack by nucleophiles, such as the N7 position of guanine in DNA. A second alkylation event can occur, leading to inter- or intrastrand cross-links, which are particularly damaging to the cell. This mechanism is shared with other nitrogen mustards used in chemical warfare and chemotherapy.[1][2]

DNA Alkylation Mechanism cluster_0 Cellular Environment Compound 3-[(2-Chloroethyl)amino]-1-propanol Aziridinium Aziridinium Ion (Highly Reactive) Compound->Aziridinium Intramolecular Cyclization DNA DNA Strand (Guanine) Aziridinium->DNA Nucleophilic Attack by Guanine N7 Alkylated_DNA Alkylated Guanine Aziridinium->Alkylated_DNA First Alkylation Crosslinked_DNA DNA Cross-link Alkylated_DNA->Crosslinked_DNA Second Alkylation Event

Caption: Mechanism of DNA alkylation by 3-[(2-Chloroethyl)amino]-1-propanol.

Protocols for Safe Handling

Adherence to the following protocols is mandatory to minimize the risk of exposure. These procedures should be incorporated into a site-specific Standard Operating Procedure (SOP) and all personnel must be trained prior to working with the compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) if aerosolization is possible.[4] The facility should have negative pressure relative to surrounding areas and be equipped with a readily accessible safety shower and eyewash station.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the carcinogenic and mutagenic nature of this compound, a comprehensive PPE ensemble is required at all times.

  • Gloves: Double gloving with nitrile gloves that comply with ASTM standard D-6978 is mandatory.[3] The outer gloves should be changed immediately if contaminated and every 30-60 minutes during continuous work.

  • Eye/Face Protection: Tightly fitting safety goggles with side shields or a full-face shield must be worn.[3]

  • Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Standard lab coats are insufficient.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator (e.g., N95 for particulates, or a full-face respirator with appropriate cartridges for vapors) must be used.[3]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Review SDS and SOPs B Don Full PPE (Double Gloves, Gown, Goggles) A->B C Verify Fume Hood/BSC Certification and Airflow B->C D Work within Containment (Fume Hood/BSC) C->D E Use Disposable Bench Cover D->E F Weigh Solid in Containment or Use 'Weigh-in-Bag' Technique E->F G Handle Solutions with Care to Avoid Splashes/Aerosols F->G H Decontaminate Surfaces (See Protocol Below) G->H I Segregate and Dispose of Contaminated Waste H->I J Doff PPE in Correct Order (Outer Gloves First) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of 3-[(2-Chloroethyl)amino]-1-propanol HCl.

Laboratory Procedures
  • Weighing: Weighing of the solid compound should be performed within the fume hood. To minimize dust generation, consider taring a container with a lid, adding the compound, and re-capping before removing from the balance.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. All solutions should be clearly labeled with the compound name, concentration, date, and a "Cytotoxic/Mutagenic Hazard" warning.

  • Transport: When transporting the compound or its solutions outside of the fume hood, use a secondary, sealed, and shatterproof container.

Storage and Disposal Protocols

Storage

Store this compound in a tightly sealed, clearly labeled container.[6] The storage location should be a designated, locked, and ventilated cabinet away from incompatible materials such as strong oxidizing agents and acids.[6] A "Danger: Carcinogen" sign should be posted on the storage cabinet.

Waste Disposal

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.[7]

  • Solid Waste: Contaminated PPE, bench covers, and other disposable materials should be collected in a dedicated, labeled, leak-proof container (e.g., a yellow chemotherapy waste bag or a rigid container).

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles, syringes, and glassware should be placed in a puncture-resistant sharps container designated for cytotoxic waste.

Never dispose of this compound or its waste down the sanitary sewer.[7][8] All waste must be collected by the institution's environmental health and safety (EHS) department for high-temperature incineration.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

In all cases of exposure, report the incident to your supervisor and EHS, and provide the Safety Data Sheet (SDS) to the medical personnel.

Spill Response

A spill kit specifically for cytotoxic agents should be readily available.

  • Small Spills (within a fume hood):

    • Ensure you are wearing full PPE.

    • Cover the spill with absorbent pads.

    • Gently apply a decontamination solution (see below) and allow for a 30-minute contact time.

    • Wipe up the spill, working from the outside in.

    • Place all contaminated materials in the hazardous waste container.

    • Wipe the area again with the decontamination solution, followed by a clean water rinse.

  • Large Spills (or spills outside of containment):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination Protocol

Regular decontamination of work surfaces and equipment is crucial. The most common and effective method for decontaminating surfaces exposed to alkylating agents is a two-step process.

Decontamination Solution: A freshly prepared 10% solution of sodium hypochlorite (household bleach) is often recommended for breaking down nitrogen mustard compounds.[10] However, bleach can be corrosive. An alternative is a commercially available surface decontamination agent rated for cytotoxic drugs.

Procedure:

  • Initial Decontamination: Thoroughly wipe down all potentially contaminated surfaces (fume hood interior, benchtops, equipment) with the chosen decontamination solution. Allow for a contact time of at least 10-15 minutes.

  • Neutralization/Rinsing: To prevent corrosion from bleach, follow up with a wipe-down using a 5% sodium thiosulfate solution. If using a commercial decontaminant, follow the manufacturer's instructions.

  • Final Rinse: Wipe all surfaces with 70% ethanol or sterile water to remove any residues.

  • All cleaning materials must be disposed of as hazardous waste.

References

  • MDPI. (n.d.). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). Retrieved from [Link]

  • Dove Medical Press. (2018). Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitrogen Mustards Fact Sheet. Retrieved from [Link]

  • PubMed. (2018). Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Blister Agents HN-1, HN-2, HN-3 Nitrogen Mustards | Medical Management Guidelines. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • PubMed. (n.d.). Screening of nitrogen mustards and their degradation products in water and decontamination solution by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Nitrogen Mustard. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrogen Mustard. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylation. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Nitrogen Mustard Hydrochloride. Retrieved from [Link]

  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Alkylating Agents - LiverTox. Retrieved from [Link]

  • Britannica. (n.d.). Alkylating agent. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.
  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

  • The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. Retrieved from [Link]

  • Hospital Pharmacy Europe. (2007). Safe handling of cytotoxic and hazardous drugs. Retrieved from [Link]

  • MDPI. (2015). Safe Handling of Cytotoxics: Guideline Recommendations. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS: 40722-80-3) in cancer cell line studies. As a chloroethylamine derivative structurally related to classical alkylating agents, this compound serves as a valuable tool for investigating DNA damage response, cell cycle checkpoints, and apoptotic pathways.[1] This guide details its mechanism of action, provides validated, step-by-step protocols for key in vitro assays, and offers insights into experimental design and data interpretation to ensure robust and reproducible results.

Introduction and Scientific Background

This compound is a bifunctional molecule belonging to the nitrogen mustard family of compounds.[1] These agents have been a cornerstone of cancer chemotherapy for decades, valued for their ability to induce cytotoxicity, particularly in rapidly proliferating cells.[1] This specific compound, while also being a precursor in the synthesis of chemotherapeutics like ifosfamide, is an active agent in its own right.[1] Its core utility in a research context is to probe the cellular machinery that responds to covalent DNA damage. Understanding its effects on cancer cell lines can elucidate mechanisms of drug resistance, identify synergistic interactions with other therapies, and screen for novel anticancer strategies.

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action for this compound is the alkylation of DNA.[1] The process is initiated by an intramolecular cyclization, forming a highly reactive aziridinium ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine. This leads to the formation of covalent mono-adducts. A second reaction can occur, resulting in interstrand or intrastrand cross-links, which are particularly cytotoxic as they physically block DNA replication and transcription.[1]

This significant DNA damage triggers a cascade of cellular events known as the DNA Damage Response (DDR), which ultimately determines the cell's fate.

  • DNA Damage Sensing: The DNA lesions are recognized by sensor proteins, primarily from the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinase families.

  • Signal Transduction: ATM/ATR phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.

  • Cell Cycle Arrest: Activated checkpoint kinases lead to the inactivation of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs). This prevents cell cycle progression, often causing an arrest in the G2/M phase to allow time for DNA repair.[1]

  • Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathway can signal for programmed cell death (apoptosis), often through the activation of the p53 tumor suppressor pathway and the subsequent initiation of the caspase cascade.[1]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Damage Response (DDR) Compound 3-[(2-Chloroethyl)amino]- 1-propanol HCl Aziridinium Reactive Aziridinium Ion (Intramolecular Cyclization) Compound->Aziridinium Spontaneous DNA Nuclear DNA Aziridinium->DNA Alkylation (N7-Guanine) DNA_Adduct DNA Mono-adducts & Interstrand Cross-links DNA->DNA_Adduct ATM_ATR ATM / ATR Kinase Activation DNA_Adduct->ATM_ATR Damage Sensing CHK1_CHK2 Chk1 / Chk2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization & Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->G2M_Arrest Inhibits Cdc25 p53->G2M_Arrest p21 Upregulation Apoptosis Apoptosis Induction (Caspase Cascade) p53->Apoptosis Bax/PUMA Upregulation

Figure 1: Mechanism of action for 3-[(2-Chloroethyl)amino]-1-propanol HCl.

Experimental Design and Core Considerations

A logical and well-controlled experimental workflow is critical for obtaining meaningful data. The following workflow is recommended for a comprehensive initial investigation of the compound's effects.

Figure 2: Recommended experimental workflow for compound characterization.
Compound Preparation and Handling
  • Solubility: The hydrochloride salt is soluble in water and cell culture media.[1] For long-term storage, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Safety: This compound is classified as a potential mutagen and carcinogen.[2] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Dispose of waste according to institutional guidelines for hazardous chemical waste.

Cell Line Selection and Culture

Choose cell lines relevant to the research question. It is often beneficial to compare a p53-wildtype line (e.g., A549, MCF-7) with a p53-mutant or null line (e.g., H1299, MDA-MB-231) to investigate the role of p53 in the cellular response. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.

Controls: The Key to Valid Data
  • Vehicle Control: This is the most critical control. Cells are treated with the same volume of the solvent (e.g., water or DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells are grown in media only. This serves as a baseline for normal cell health and proliferation.

  • Positive Control: For mechanistic assays, a well-characterized compound known to induce the expected effect (e.g., staurosporine for apoptosis, doxorubicin for DNA damage and G2/M arrest) should be used to validate the assay setup.

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This assay measures the metabolic activity of cells, which correlates with cell viability. It is the standard first step to determine the compound's cytotoxic potency, expressed as the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2x concentrated dilutions of the compound in complete medium. A common starting range is 0.1 µM to 1000 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Lung CarcinomaA549
Seeding Density Cells per well8,000
Treatment Duration Hours48
IC50 Value Concentration for 50% inhibition75 µM (Hypothetical)

Table 1: Example parameters for an MTT assay. The IC50 value is hypothetical and must be determined experimentally for each cell line.

Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells, confirming that cell death occurs via apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[3] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[3][4]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to understanding the intricate dance of DNA damage and repair, the detection of interstrand cross-links (ICLs) represents a formidable challenge. These highly cytotoxic lesions, which covalently bind the two strands of the DNA double helix, are induced by a range of chemotherapeutic agents and endogenous metabolites.[1][2] Their presence poses a significant barrier to fundamental cellular processes like replication and transcription, making their accurate measurement critical for evaluating anticancer drug efficacy and dissecting the mechanisms of DNA repair.[1][3]

This comprehensive guide provides an in-depth exploration of the principles and protocols for several key techniques used to measure ICLs. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, highlight critical controls for data integrity, and offer insights gleaned from years of in-field application.

The Challenge of Detecting a Covalent Handcuff

The core difficulty in measuring ICLs lies in their nature. Unlike single-strand breaks or bulky adducts, ICLs do not immediately fragment the DNA. Instead, they prevent its two strands from separating. This unique characteristic is the very foundation upon which most detection methods are built. From the gentle electrophoresis of single cells to the precision of mass spectrometry, each technique leverages this strand-linking property to quantify these potent DNA lesions.

The Modified Alkaline Comet Assay: Visualizing ICLs at the Single-Cell Level

The single cell gel electrophoresis, or comet assay, is a versatile and sensitive method for detecting DNA damage.[4][5] In its standard alkaline format, it primarily measures single- and double-strand breaks. However, a crucial modification allows for the specific detection of ICLs.[6][7]

Scientific Principle

The principle behind the ICL-modified comet assay is elegantly simple: ICLs reduce the migration of DNA in the agarose gel. To make this reduction measurable, a known amount of DNA damage, typically in the form of single-strand breaks, is introduced into the cellular DNA, usually through a fixed dose of ionizing radiation.[6][8] In cells without ICLs, this induced damage results in a prominent "comet tail" as fragmented DNA migrates away from the nucleus during electrophoresis.[5] However, in the presence of ICLs, the two DNA strands are held together, restricting the migration of the radiation-induced fragments. This leads to a smaller, less intense comet tail.[6][8] The extent of this reduction in tail moment is directly proportional to the number of ICLs present.[8]

Experimental Workflow Diagram

CometAssayWorkflow cluster_cell_prep Cell Preparation cluster_slide_prep Slide Preparation cluster_damage_detection ICL Detection cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment (with ICL-inducing agent) harvest 2. Harvest & Suspend Cells cell_culture->harvest mix_agarose 3. Mix Cells with Low-Melting Point Agarose harvest->mix_agarose embed 4. Embed on Slides mix_agarose->embed lysis 5. Cell Lysis (High salt, detergent) embed->lysis irradiation 6. Induce Strand Breaks (Ionizing Radiation) lysis->irradiation unwinding 7. Alkaline Unwinding irradiation->unwinding electrophoresis 8. Electrophoresis unwinding->electrophoresis stain 9. DNA Staining electrophoresis->stain visualize 10. Microscopy & Imaging stain->visualize quantify 11. Quantify Comet Tail Moment visualize->quantify

Caption: Workflow for the modified alkaline comet assay for ICL detection.

Detailed Protocol

Materials:

  • Fully frosted microscope slides

  • Normal melting point agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or propidium iodide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • ICL-inducing agent

  • Source of ionizing radiation (e.g., X-ray irradiator)

Procedure:

  • Slide Preparation: Prepare a 1% normal melting point agarose solution in water and coat clean microscope slides with a thin layer. Let them dry completely. This pre-coating is crucial for the adherence of the LMP agarose layer containing the cells.[9]

  • Cell Treatment: Treat cultured cells with the desired concentrations of the ICL-inducing agent for the appropriate duration. Include a vehicle-treated control.

  • Cell Embedding:

    • Harvest and resuspend the cells in ice-cold PBS at a concentration of approximately 2 x 10⁴ cells/mL.[9]

    • Melt 1% LMP agarose and maintain it at 37°C.

    • Mix 70 µL of the cell suspension with the LMP agarose at a 1:10 (v/v) ratio.[10]

    • Quickly pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip.[10]

    • Solidify the agarose by placing the slides at 4°C for at least 5 minutes.[9]

  • Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution. Incubate at 4°C for at least 1 hour, or overnight.[11] This step removes cell membranes and cytoplasm, leaving behind the nucleoids. The high salt concentration helps to dissociate proteins from the DNA.

  • Irradiation: After lysis, wash the slides with PBS and expose them to a fixed dose of ionizing radiation (e.g., 5-15 Gy of X-rays). This step must be carefully calibrated to induce a measurable number of strand breaks without causing excessive damage that would obscure the ICL-induced tail reduction.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes in the buffer. This step is critical for denaturing the DNA at the sites of strand breaks.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes. The exact conditions should be optimized for your specific cell type and equipment.

  • Neutralization and Staining:

    • Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.[12]

    • Stain the DNA with an appropriate fluorescent dye.

  • Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized comet assay software to quantify the percentage of DNA in the tail or the tail moment.

    • The degree of ICL formation is determined by the reduction in the tail moment of irradiated, cross-linker-treated cells compared to cells that were only irradiated.[8]

Self-Validating System and Insights
  • Controls are Key: The inclusion of proper controls is non-negotiable. A negative control (no treatment), a positive control for strand breaks (e.g., hydrogen peroxide), and an irradiated-only control are essential for interpreting the results correctly.

  • Dose-Response: A dose-response experiment with the ICL-inducing agent should be performed to determine the optimal concentration range for detection.

  • Troubleshooting: A common issue is the agarose gel detaching from the slide.[10] Ensure slides are properly pre-coated and the cell-agarose mixture covers the designated area completely.[10] No comet tails even in the positive control could indicate issues with the lysis, electrophoresis buffer, or the DNA-damaging agent.[13]

Single-Molecule DNA Fiber Analysis: Stretching Out the Secrets of ICLs

This high-resolution technique allows for the direct visualization of ICLs on individual DNA fibers, providing valuable information about their frequency and their impact on DNA replication.[14][15]

Scientific Principle

Cells are sequentially pulsed with two different halogenated thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), which are incorporated into newly synthesized DNA.[1] Following this, cells are gently lysed, and the DNA is stretched onto a glass slide.[1] The incorporated analogs are then detected using specific antibodies conjugated to different fluorophores. This results in DNA fibers with distinct colored tracks representing the DNA synthesized during each pulse. ICLs can be visualized by using a cross-linking agent that is tagged with a molecule (e.g., biotin or digoxigenin) that can be detected by a third fluorescently labeled antibody. The presence of an ICL on a DNA fiber will appear as a distinct fluorescent spot.

Experimental Workflow Diagram

DNAFiberWorkflow cluster_labeling DNA Labeling cluster_fiber_prep Fiber Preparation cluster_staining_analysis Staining & Analysis pulse1 1. Pulse 1: CldU Incorporation treatment 2. Treat with Tagged ICL-inducing Agent pulse1->treatment pulse2 3. Pulse 2: IdU Incorporation treatment->pulse2 harvest 4. Harvest Cells pulse2->harvest lyse 5. Gentle Lysis harvest->lyse spread 6. Spread DNA Fibers on Slide lyse->spread denature 7. DNA Denaturation spread->denature immuno 8. Immunostaining (Anti-CldU, Anti-IdU, Anti-tag) denature->immuno visualize 9. Fluorescence Microscopy immuno->visualize analyze 10. Analyze Fiber Lengths & ICL Frequency visualize->analyze

Caption: Workflow for single-molecule DNA fiber analysis of ICLs.

Detailed Protocol

Materials:

  • CldU and IdU

  • Tagged ICL-inducing agent (e.g., Dig-TMP)

  • Lysis buffer (e.g., 0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA)

  • Spreading buffer (e.g., PBS)

  • Microscope slides

  • Antibodies: anti-CldU, anti-IdU, and anti-tag (e.g., anti-digoxigenin)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • DNA Labeling:

    • Incubate cells with the first thymidine analog (e.g., 20 µM CldU) for a defined period (e.g., 20 minutes).[1]

    • Wash the cells and then treat with the tagged ICL-inducing agent.

    • Wash again and incubate with the second analog (e.g., 100 µM IdU) for a defined period.[1]

  • DNA Fiber Spreading:

    • Harvest a small number of cells (e.g., 10,000-50,000).[1]

    • Resuspend the cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension on a microscope slide and add a drop of lysis buffer.

    • After a few minutes, tilt the slide to allow the DNA to spread down the slide.

    • Air dry the slide.

  • Immunostaining:

    • Fix the DNA fibers with a methanol/acetic acid solution.

    • Denature the DNA with 2.5 M HCl.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBST).[1]

    • Incubate with the primary antibodies sequentially.

    • Wash and incubate with the corresponding fluorescently labeled secondary antibodies.[1]

  • Analysis:

    • Mount the slides with a mounting medium containing DAPI.

    • Visualize the fibers using a fluorescence microscope.

    • Capture images and use image analysis software to measure the length of the CldU and IdU tracks and to count the number of ICLs per unit length of DNA.

Self-Validating System and Insights
  • Uniform Spreading: The key to this technique is achieving uniform stretching of the DNA fibers. This often requires optimization of the lysis and spreading conditions.

  • Antibody Specificity: Ensure the specificity of the antibodies to CldU and IdU to avoid cross-reactivity.

  • Replication Fork Analysis: This method is particularly powerful for studying the effects of ICLs on replication fork progression. Stalled or collapsed forks can be identified by changes in the CldU and IdU track patterns.

Mass Spectrometry: The Ultimate in Specificity and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the absolute quantification of ICLs.[16][17] This technique identifies the specific chemical structure of the cross-link.

Scientific Principle

Genomic DNA is isolated from treated cells and enzymatically hydrolyzed into individual nucleosides or small oligonucleotides.[17] The resulting digest is then separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer.[18] The mass spectrometer is set to detect the specific mass-to-charge ratio of the ICL of interest. By comparing the signal from the sample to that of a known amount of a stable isotope-labeled internal standard, the absolute quantity of the ICL can be determined.[19]

Experimental Workflow Diagram

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cell_treatment 1. Cell Treatment & DNA Extraction enzymatic_digest 2. Enzymatic Hydrolysis of DNA cell_treatment->enzymatic_digest hplc 3. HPLC Separation enzymatic_digest->hplc msms 4. Tandem Mass Spectrometry hplc->msms data_analysis 5. Data Analysis msms->data_analysis quantify 6. Absolute Quantification (using internal standard) data_analysis->quantify

Caption: Workflow for LC-MS/MS-based quantification of ICLs.

Detailed Protocol

Materials:

  • DNA extraction kit

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase, phosphodiesterase I)[17]

  • Stable isotope-labeled internal standard for the ICL of interest

  • HPLC system

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Treat cells with the ICL-inducing agent and extract genomic DNA.

    • Quantify the amount of DNA.

    • Add a known amount of the stable isotope-labeled internal standard.

    • Perform enzymatic hydrolysis of the DNA to release the ICLs as modified dinucleosides.[17]

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample into the HPLC system for separation.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the ICL and its internal standard.

  • Quantification:

    • Generate a standard curve using known amounts of the ICL and the internal standard.

    • Calculate the amount of ICL in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Self-Validating System and Insights
  • Internal Standard is Crucial: The use of a stable isotope-labeled internal standard is essential for accurate quantification as it corrects for variations in sample processing and instrument response.

  • Method Development: Significant method development is often required to optimize the enzymatic digestion, HPLC separation, and mass spectrometry parameters for each specific ICL.

  • High Sensitivity: LC-MS/MS is extremely sensitive, capable of detecting ICLs at levels as low as one lesion per 10⁶-10⁷ nucleotides.[16][18]

Slot Blot Assay: A High-Throughput Screening Method

The slot blot assay is a simpler, less quantitative method that can be used for the rapid screening of ICL formation.[2]

Scientific Principle

Genomic DNA from treated cells is denatured and then applied to a nitrocellulose or nylon membrane using a slot blot apparatus.[20] Under denaturing conditions, DNA with ICLs will renature more rapidly than non-cross-linked DNA. The amount of double-stranded DNA retained on the membrane is then quantified, often using an antibody that specifically recognizes double-stranded DNA. An increase in the signal compared to the control indicates the presence of ICLs. Alternatively, radiolabeled thymidine can be incorporated into the DNA, and the amount of radioactivity retained on the membrane is measured.[2]

Experimental Workflow Diagram

SlotBlotWorkflow cluster_prep Preparation cluster_blotting Blotting cluster_detection Detection cell_treatment 1. Cell Treatment & Lysis denature 2. Denature DNA cell_treatment->denature apply_membrane 3. Apply to Membrane (Slot Blot Apparatus) denature->apply_membrane immobilize 4. Immobilize DNA apply_membrane->immobilize block 5. Blocking immobilize->block probe 6. Probe with Antibody or Measure Radioactivity block->probe detect 7. Signal Detection & Quantification probe->detect

Caption: Workflow for the slot blot assay for ICL detection.

Detailed Protocol

Materials:

  • Slot blot apparatus

  • Nitrocellulose or nylon membrane

  • Denaturation buffer (e.g., 0.5 M NaOH, 1.5 M NaCl)

  • Neutralization buffer (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

  • Antibody against double-stranded DNA or method for radiolabeling

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescent or fluorescent detection reagents

Procedure:

  • Sample Preparation:

    • Treat cells and lyse them to release the DNA. For radiolabeling, cells are pre-incubated with ¹⁴C-thymidine.[2]

    • Denature the DNA by heating or with an alkaline solution.

  • Slot Blotting:

    • Assemble the slot blot apparatus with the membrane.

    • Apply the denatured DNA samples to the slots under a gentle vacuum.[20]

    • Wash the slots with neutralization buffer.[2]

  • Detection:

    • Immobilize the DNA to the membrane by baking or UV cross-linking.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody (if using immunodetection).

    • Wash and incubate with the secondary antibody.

    • Detect the signal using an appropriate method. For radiolabeling, the membrane is subjected to scintillation counting.

Self-Validating System and Insights
  • Semi-Quantitative: The slot blot assay is generally considered semi-quantitative. For more precise measurements, other techniques are preferred.

  • High-Throughput: Its main advantage is its suitability for screening a large number of samples simultaneously.

  • Loading Control: It is important to include a loading control to ensure that equal amounts of DNA are applied to each slot. This can be done by staining the membrane with a DNA-binding dye after the experiment.

Comparative Analysis of ICL Detection Techniques

TechniquePrincipleSensitivityThroughputCostKey AdvantageKey Limitation
Modified Alkaline Comet Assay ICLs reduce migration of radiation-induced DNA fragments.[6]High (single-cell level)MediumModerateProvides single-cell data on ICL formation and repair.[19]Indirect measurement; requires careful calibration of radiation dose.
Single-Molecule DNA Fiber Analysis Direct visualization of tagged ICLs on stretched DNA fibers.[14]Very High (single-molecule resolution)LowHighProvides spatial information and impact on replication.[14]Technically demanding; requires tagged cross-linking agents.
Mass Spectrometry (LC-MS/MS) Absolute quantification of specific ICL structures.[16]Extremely High (attomole to femtomole range)[18]Low to MediumVery HighGold standard for accurate quantification and structural identification.[17]Requires expensive equipment and extensive method development.
Slot Blot Assay ICLs enhance DNA renaturation on a membrane.[2]ModerateHighLowSimple, rapid, and suitable for high-throughput screening.[2]Semi-quantitative; prone to variability.

Conclusion: Choosing the Right Tool for the Job

The selection of an appropriate technique for measuring DNA interstrand cross-links depends on the specific research question, the available resources, and the desired level of detail. The modified alkaline comet assay offers a robust and sensitive method for assessing ICLs at the single-cell level, making it ideal for studying population heterogeneity and repair kinetics. Single-molecule DNA fiber analysis provides unparalleled resolution for investigating the interplay between ICLs and DNA replication. For absolute and unequivocal quantification of specific cross-links, mass spectrometry is the undisputed gold standard. Finally, the slot blot assay serves as a valuable tool for high-throughput screening applications.

By understanding the principles, protocols, and inherent strengths and weaknesses of each of these techniques, researchers can confidently and accurately measure these critical DNA lesions, paving the way for new insights into cancer therapy and the fundamental mechanisms of genome maintenance.

References

  • Schwieger, M., & Parroche, P. (2019). Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells. In Methods in Molecular Biology (Vol. 1899, pp. 235–245). Humana Press. [Link]

  • Wu, J. H., & Jones, N. J. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in molecular biology (Clifton, N.J.), 817, 165–178. [Link]

  • Spanswick, V. J., Hartley, J. A., & Hartley, J. M. (2010). Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay. Methods in molecular biology (Clifton, N.J.), 613, 267–282. [Link]

  • Molphy, Z., et al. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 18(1), 108-152. [Link]

  • S9.6 Slot blotting. (2020). Bio-protocol. [Link]

  • Wang, Y., et al. (2008). LC-MS/MS for the detection of DNA interstrand cross-links formed by 8-methoxypsoralen and UVA irradiation in human cells. Analytical chemistry, 80(8), 2849–2855. [Link]

  • Parroche, P., et al. (2016). Single Molecule Analysis of Laser Localized Interstrand Crosslinks. Frontiers in Genetics, 7, 77. [Link]

  • An Extraction-Free Method by Which a Single Slot Blot can be Used to Quantify Intracellular DNA Damage (Crosslinks or Strand Breaks) and Changes in DNA Damage Response Proteins or Replication. (2012). Biotechniques. [Link]

  • Wang, P., et al. (2014). Quantification of DNA Interstrand Crosslinks Induced by ACNU in NIH/3T3 and L1210 Cells Using High-Performance Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 28(5), 439-447. [Link]

  • Gu, L., et al. (2019). DNA Crosslinkomics: A Tool for the Comprehensive Assessment of Interstrand Crosslinks Using High Resolution Mass Spectrometry. Analytical Chemistry, 91(23), 15193-15203. [Link]

  • Brosh, R. M., Jr, & Sowd, G. (2019). Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells. Methods in molecular biology (Clifton, N.J.), 1899, 235–245. [Link]

  • Wang, Y. (2008). LC-MS/MS for the detection of DNA interstrand cross-links formed by 8-methoxypsoralen and UVA irradiation in human cells. Analytical chemistry, 80(8), 2849–2855. [Link]

  • Miller, C. A., 3rd, & Costa, M. (1988). Immunodetection of DNA-protein crosslinks by slot blotting. Mutation research, 202(1), 55–63. [Link]

  • Single Molecule Detection, the Future of Life Science Imaging. (n.d.). Andor. [Link]

  • Comet assay. (2023, December 2). In Wikipedia. [Link]

  • Determining ICL repair using a modified alkaline Comet assay. (n.d.). ResearchGate. [Link]

  • Flow chart for the LC/MS-MS quantification of DNA damage products in cells and tissues. (n.d.). ResearchGate. [Link]

  • Modification of the comet assay for cross-links detection. (n.d.). ResearchGate. [Link]

  • Brosh, R. M., Jr, & Sowd, G. (2019). Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells. Methods in molecular biology (Clifton, N.J.), 1899, 235–245. [Link]

  • Measurement of ICLs using the alkaline comet assay combined with S1... (n.d.). ResearchGate. [Link]

  • The principles of single-molecule detection. (n.d.). ETH Zurich. [Link]

  • "Dot and Slot Blotting of DNA". (2015). Current Protocols in Molecular Biology. [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017). Journal of Visualized Experiments. [Link]

  • Slot/Dot Blot protocol. (2020). Protocols.io. [Link]

  • Methods to detect and measure ICL lesions and their repair. (n.d.). ResearchGate. [Link]

  • Implementing effective machine learning-based workflows for the analysis of mass spectrometry data. (2016). Journal of Integrated OMICS. [Link]

  • Single-Molecule Imaging Techniques: Shedding Light on Molecular Dynamics. (2024). AZoOptics. [Link]

  • DNA replication profiling by molecular combing on single DNA fibers. (2022). STAR Protocols. [Link]

  • Comet assay-no tails, thoughts where to start troubleshooting?. (2016). ResearchGate. [Link]

  • FAQ: Comet Assays. (n.d.). Cell Biolabs, Inc.. [Link]

  • COMET assay gone wrong, how can I interpret these results?. (2019). ResearchGate. [Link]

  • Kato, Y., et al. (2017). Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway. Cell reports, 21(9), 2393–2401. [Link]

  • Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. (2020). International Journal of Molecular Sciences. [Link]

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Application Note & Protocol: Induction and Validation of G2/M Cell Cycle Arrest Using Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alkylating agents are a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by inducing DNA damage.[1][2] A critical cellular response to this genotoxic stress is the activation of cell cycle checkpoints, which temporarily halt cell division to allow for DNA repair.[3][4] The G2/M checkpoint is particularly vital, preventing cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors.[5][6] This application note provides a comprehensive guide to the induction and validation of G2/M cell cycle arrest using alkylating agents. We delve into the underlying molecular mechanisms, offer detailed, field-proven protocols for cell treatment and analysis, and present a systematic approach to validating the induced arrest through established analytical techniques.

Introduction: The G2/M Checkpoint in DNA Damage Response

Alkylating agents covalently modify DNA, creating adducts that distort the DNA helix, leading to stalled replication forks and double-strand breaks (DSBs).[2][7] This DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR). The G2/M checkpoint is a critical node in the DDR, ensuring genomic integrity before the cell commits to mitosis.[8] Failure of this checkpoint can lead to mitotic catastrophe and cell death, a principle exploited in cancer therapy.[3][4] Understanding how to reliably induce and quantify G2/M arrest is therefore crucial for evaluating the efficacy of novel genotoxic agents and for elucidating mechanisms of drug resistance.

Molecular Mechanism of Alkylating Agent-Induced G2/M Arrest

The induction of G2/M arrest by alkylating agents is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways.[5][9]

  • Sensing the Damage: DNA lesions, particularly DSBs, are recognized by sensor protein complexes, leading to the activation of ATM. Stalled replication forks and single-stranded DNA (ssDNA) regions activate ATR.[6][10]

  • Signal Transduction: Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases Chk2 and Chk1, respectively.[5][9]

  • Effector Activation: Chk1 and Chk2 then phosphorylate and inactivate the Cdc25 family of phosphatases.[9] Inactivated Cdc25 is sequestered in the cytoplasm by 14-3-3 proteins.[11]

  • Halting the Cell Cycle Engine: Cdc25 is responsible for removing inhibitory phosphates from Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2).[12][13] Its inactivation leads to the accumulation of phosphorylated, inactive Cdk1. The Cdk1/Cyclin B1 complex is the master regulator of entry into mitosis, and its inhibition results in cell cycle arrest at the G2/M boundary.[14][15]

  • Role of p53: The tumor suppressor p53 can also be activated by ATM/ATR and Chk1/Chk2.[5] Activated p53 can contribute to G2/M arrest by transcriptionally upregulating p21, a Cdk inhibitor that can directly inhibit the Cdk1/Cyclin B1 complex.[16]

Below is a diagram illustrating this core signaling pathway.

G2M_Arrest_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage (DSBs, Adducts) Alkylating_Agent->DNA_Damage ATM_ATR ATM / ATR (Activated) DNA_Damage->ATM_ATR Sensed by MRN/RPA Chk1_Chk2 Chk1 / Chk2 (Activated) ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 (Activated) ATM_ATR->p53 Phosphorylates Cdc25 Cdc25 (Active) Chk1_Chk2->Cdc25 Phosphorylates Cdc25_P Cdc25-P (Inactive) p21 p21 p53->p21 Induces Transcription Cdk1_CyclinB1 Cdk1-Cyclin B1 (Active) p21->Cdk1_CyclinB1 Inhibits Cdk1_CyclinB1_P Cdk1(P)-Cyclin B1 (Inactive) Cdc25->Cdk1_CyclinB1_P Dephosphorylates Cdc25_P_1433 Cdc25-P sequestered by 14-3-3 Cdc25_P->Cdc25_P_1433 Cdk1_CyclinB1_P->Cdk1_CyclinB1 M_Phase Mitosis Cdk1_CyclinB1->M_Phase G2_Phase G2 Phase G2_Phase->Cdk1_CyclinB1_P

Caption: Alkylating agent-induced DNA damage activates the ATM/ATR-Chk1/Chk2 signaling cascade, leading to the inactivation of Cdc25 and subsequent inhibition of the Cdk1/Cyclin B1 complex, resulting in G2/M arrest.

Experimental Protocol: Inducing G2/M Arrest

This protocol provides a general framework. Optimization of cell line, drug concentration, and incubation time is critical. We will use cisplatin, a widely used alkylating agent, as an example.

Materials
  • Cancer cell line of interest (e.g., HeLa, A549, U251)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cisplatin (or other alkylating agents like Temozolomide)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated counter)

  • Sterile cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

Step-by-Step Procedure
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours. This ensures cells are in an exponential growth phase at the time of treatment.

  • Drug Preparation & Treatment:

    • Prepare a stock solution of cisplatin in a suitable solvent (e.g., 0.9% saline or DMSO).

    • On the day of the experiment, dilute the cisplatin stock solution in complete culture medium to achieve the desired final concentrations. A concentration range should be tested to determine the optimal dose for G2/M arrest without inducing excessive apoptosis (e.g., for cisplatin, 1-20 µM is a common starting range).[17][18]

    • Aspirate the old medium from the seeded cells and replace it with the medium containing the alkylating agent. Include a vehicle-only control (e.g., medium with DMSO).

  • Incubation:

    • Return the plates to the incubator for a predetermined time. The optimal incubation time for G2/M arrest varies by cell line and drug concentration but is typically between 24 and 48 hours.[19][20] A time-course experiment is recommended.

  • Sample Harvesting:

    • After incubation, harvest the cells. For flow cytometry and Western blotting, both adherent and floating cells (which may be apoptotic) should be collected.

    • Aspirate the medium, wash once with PBS, and then add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. Centrifuge to pellet the cells.

    • Wash the cell pellet once with cold PBS before proceeding to the validation assays.

Caption: Experimental workflow for inducing G2/M cell cycle arrest.

Validation of G2/M Arrest

It is essential to use multiple methods to confirm G2/M arrest. The primary techniques are flow cytometry for DNA content analysis and Western blotting for key protein markers.

Method 1: Flow Cytometry for DNA Content

This is the most common method for analyzing cell cycle distribution. Cells in G2 and M phases both have a 4N DNA content and cannot be distinguished by this method alone.

Protocol:

  • Fixation: Resuspend the harvested cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[21]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in a staining solution containing a DNA dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[21]

  • Analysis: Analyze the stained cells using a flow cytometer. The data is plotted as a histogram of fluorescence intensity (DNA content) versus cell count.[22]

Expected Outcome:

Cell Cycle PhaseDNA ContentExpected Change after Treatment
G0/G12NDecrease
S>2N, <4NDecrease or transient increase
G2/M 4N Significant Increase

A successful G2/M arrest will show a prominent peak at the 4N DNA content position compared to the untreated control.[23]

Method 2: Western Blotting for G2/M Markers

Western blotting provides molecular evidence of G2/M arrest by examining the levels and post-translational modifications of key regulatory proteins.

Protocol:

  • Lysate Preparation: Lyse the harvested cell pellet in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against G2/M marker proteins. Follow with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[21][24]

Key G2/M Markers and Expected Changes:

Protein TargetRole in G2/M TransitionExpected Change in G2/M Arrest
Cyclin B1 Regulatory subunit of the Cdk1/Cyclin B1 complex.[13]Accumulation/Increase .[25][26]
Phospho-Cdk1 (Tyr15) Inhibitory phosphorylation site.[8]Increase (indicates Cdk1 is inactive).[27]
Total Cdk1 (Cdc2) Catalytic subunit of the G2/M checkpoint.[13]No significant change or slight decrease.[24][27]
Phospho-Histone H3 (Ser10) A marker for mitotic condensation of chromatin.[28][29]Increase (specifically marks cells in M-phase).[30][31] A large increase suggests a mitotic block rather than a G2 arrest.
p21 Cdk inhibitor, induced by p53.[16]Increase (in p53-proficient cells).[19]
Method 3: Immunofluorescence Microscopy

This technique allows for the visualization of protein localization and cellular morphology changes associated with G2/M arrest.

Protocol:

  • Cell Culture: Grow cells on coverslips in a multi-well plate and treat as described above.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.[32]

  • Staining: Block non-specific sites and incubate with a primary antibody against a marker like Phospho-Histone H3 (Ser10). Follow with a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI or Hoechst.[32]

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Expected Outcome: An increase in the number of cells positive for Phospho-Histone H3 (Ser10) staining, often with condensed chromatin visible with DAPI, confirms an accumulation of cells in mitosis.[33] The nuclear accumulation of Cyclin B1 is also a hallmark of G2/M entry.[30]

Caption: A multi-faceted workflow for the robust validation of G2/M cell cycle arrest.

Troubleshooting

IssuePossible CauseSuggested Solution
High levels of cell death (sub-G1 peak) Drug concentration is too high or incubation is too long.Perform a dose-response and time-course experiment to find the optimal conditions that induce arrest without excessive apoptosis.
No significant G2/M arrest observed Drug concentration is too low; Cell line is resistant; Incubation time is too short.Increase drug concentration. Check literature for the sensitivity of your cell line. Extend incubation time (e.g., check 24h, 48h, and 72h time points).[34][35]
Conflicting Western Blot results Poor antibody quality; Issues with protein extraction or loading.Validate antibodies with positive/negative controls. Ensure use of phosphatase inhibitors in lysis buffer. Confirm equal loading with a housekeeping protein (e.g., β-actin).
Flow cytometry histogram has broad peaks Inconsistent cell fixation or staining; Presence of cell doublets.Ensure proper fixation technique (slow, dropwise addition of cold ethanol). Use doublet discrimination gating during flow cytometry analysis.

Conclusion

The successful induction and validation of G2/M cell cycle arrest are fundamental to the study of DNA damaging agents. By combining an understanding of the molecular pathways with robust, multi-pronged validation protocols, researchers can confidently assess the cytostatic effects of alkylating agents. This guide provides a comprehensive framework, from experimental design to data interpretation, empowering scientists to generate reliable and reproducible results in their exploration of cancer therapeutics and cell cycle control.

References

  • Bio-Rad. (n.d.). DNA damage - ATM / ATR regulation of G2 / M checkpoint Pathway Map. Retrieved from [Link]

  • Li, Y., et al. (2005). Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity. Molecular and Cellular Biology, 25(9), 3325–3336. Retrieved from [Link]

  • Choi, H. J., et al. (2011). Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole. PLOS ONE, 6(8), e24312. Retrieved from [Link]

  • Innocente, S. A., et al. (1999). p53 regulates a G2 checkpoint through cyclin B1. Proceedings of the National Academy of Sciences, 96(5), 2147–2152. Retrieved from [Link]

  • Inoue, K., et al. (1997). Constitutive Activation of Cyclin B1-associated cdc2 Kinase Overrides p53-mediated G2-M Arrest. Cancer Research, 57(22), 5223–5228. Retrieved from [Link]

  • Thompson, S. L., & Schild-Poulter, C. (2013). Interplay Between the Cell Cycle and Double-Strand Break Response in Mammalian Cells. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of constitutive activation of cdc2- cyclin B1 in p53-mediated G 2 -M arrest. Retrieved from [Link]

  • Pathway Figure OCR. (n.d.). Activation of the G2/M checkpoint after DNA damage. Retrieved from [Link]

  • Wilson, Z. E., et al. (2018). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. DMM Disease Models & Mechanisms, 11(11). Retrieved from [Link]

  • Hsieh, Y. T., et al. (2023). Abrogation of the G2/M checkpoint as a chemosensitization approach for alkylating agents. Neuro-Oncology, 26(6), 1056–1069. Retrieved from [Link]

  • Hsieh, Y. T., et al. (2024). Abrogation of the G2/M checkpoint as a chemosensitization approach for alkylating agents. Neuro-Oncology. Retrieved from [Link]

  • Cancer Care. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Retrieved from [Link]

  • Li, J., et al. (2011). Validation of a flow cytometry based G(2)M delay cell cycle assay for use in evaluating the pharmacodynamic response to Aurora A inhibition. Journal of Immunological Methods, 364(1-2), 89–98. Retrieved from [Link]

  • Carmona, R., et al. (2023). Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage. International Journal of Molecular Sciences, 24(13), 10582. Retrieved from [Link]

  • Reinhardt, H. C., & Yaffe, M. B. (2009). Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2. Current Opinion in Cell Biology, 21(2), 245–255. Retrieved from [Link]

  • News-Medical. (2024). Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications. Retrieved from [Link]

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  • ResearchGate. (n.d.). Western blot analysis of G2/M arrest regulator proteins. Retrieved from [Link]

  • Yin, H., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(24), 35666–35678. Retrieved from [Link]

  • ResearchGate. (2014). What are the good markers for G2/M phase of cell cycle?. Retrieved from [Link]

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  • Szliszka, E., et al. (2024). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 25(14), 7481. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. PLOS ONE, 10(9), e0136884. Retrieved from [Link]

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  • Kim, D. H., et al. (2021). Repeated Administration of Cisplatin Transforms Kidney Fibroblasts through G2/M Arrest and Cellular Senescence. International Journal of Molecular Sciences, 22(19), 10769. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The degradation of this compound in aqueous media is primarily driven by an intramolecular cyclization. The amino group acts as an internal nucleophile, displacing the chloride ion to form a highly reactive, three-membered aziridinium ion intermediate.[1][2] This cyclization is often the rate-determining step for subsequent reactions.[1] Once formed, this electrophilic aziridinium ion is susceptible to attack by nucleophiles, with water being the most common in aqueous solutions, leading to hydrolysis and the formation of ethanolamine derivatives.[1][3][4]

3-[(2-Chloroethyl)amino]-1-propanol 3-[(2-Chloroethyl)amino]-1-propanol Aziridinium Ion (Reactive Intermediate) Aziridinium Ion (Reactive Intermediate) 3-[(2-Chloroethyl)amino]-1-propanol->Aziridinium Ion (Reactive Intermediate) Intramolecular Cyclization (-Cl⁻) Hydrolysis Product Hydrolysis Product Aziridinium Ion (Reactive Intermediate)->Hydrolysis Product Nucleophilic attack by H₂O

Caption: Primary degradation pathway of this compound.

Q2: What are the key factors that influence the stability of this compound in solution?

A2: The stability of this compound is significantly influenced by the following factors:

  • pH: The pH of the solution is a critical factor.[1] The intramolecular cyclization to the aziridinium ion requires the free amine form. In acidic conditions, the amine group is protonated, which prevents this cyclization and can slow down degradation.[5] Conversely, in neutral to basic conditions, the equilibrium shifts towards the free amine, accelerating the formation of the aziridinium ion and subsequent degradation.

  • Presence of Water: The compound is hygroscopic and susceptible to hydrolysis.[6] It is stable under anhydrous conditions.[6] Therefore, exposure to moisture during storage or in non-aqueous solvent systems that are not rigorously dried can initiate degradation.

  • Temperature: As with most chemical reactions, elevated temperatures can increase the rate of degradation.

  • Presence of Nucleophiles: The highly reactive aziridinium ion intermediate can react with other nucleophiles present in the solution besides water. This can lead to the formation of various adducts, depending on the composition of the solution.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: For the solid compound, it is recommended to store it in airtight containers at -20°C with a desiccant, as it is hygroscopic.[6] For solutions, it is advisable to prepare them fresh whenever possible. If short-term storage is necessary, store in a tightly sealed container at low temperatures (2-8°C or -20°C) and protect from light. For non-aqueous solutions, ensure the use of anhydrous solvents. The stability in a specific buffer or solvent system should be experimentally determined.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for stability studies, as it can separate the parent compound from its degradation products.[7] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7] Given that the degradation products, such as ethanolamines, can be highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) can be particularly effective for their analysis.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in solution. 1. High pH of the solution: The rate of cyclization to the reactive aziridinium ion is faster at neutral to basic pH. 2. Presence of moisture: The compound is hygroscopic and hydrolyzes in the presence of water.[6] 3. Elevated temperature: Higher temperatures accelerate the degradation kinetics.1. Adjust pH: If experimentally feasible, lower the pH of the solution to slow down degradation. Conduct experiments in well-buffered solutions to maintain a consistent pH.[1] 2. Use anhydrous solvents: For non-aqueous work, ensure solvents are properly dried. 3. Control temperature: Perform experiments at controlled, lower temperatures.
Inconsistent results between experiments. 1. Inconsistent pH: Small variations in pH can significantly affect the degradation rate. 2. Variable storage conditions: Differences in storage time or temperature of stock solutions can lead to varying levels of initial degradation. 3. Contamination of solvents with water. 1. Use buffered solutions: Employ buffers to maintain a constant pH throughout the experiment. 2. Prepare fresh solutions: Prepare solutions immediately before use to minimize variability due to degradation during storage. 3. Use high-purity, dry solvents.
Appearance of unexpected peaks in chromatogram. 1. Formation of degradation products: The compound is degrading under the experimental conditions. 2. Reaction with components of the medium: The reactive aziridinium intermediate can react with other nucleophiles in the solution (e.g., buffer components, other excipients).1. Perform forced degradation studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[7][8] 2. Use LC-MS to identify unknown peaks: Characterize the mass of the unexpected peaks to elucidate their structures.
Difficulty in detecting degradation products. 1. Degradation products are highly polar: Standard reversed-phase HPLC columns may not provide adequate retention for polar degradation products like ethanolamines. 2. Degradation products lack a strong chromophore: If using UV detection, some degradation products may have poor absorbance at the selected wavelength.1. Use an alternative chromatographic mode: Employ HILIC for better retention of polar analytes.[3][4] 2. Use a more universal detector: Utilize a mass spectrometer (MS) or a charged aerosol detector (CAD) which do not rely on a chromophore for detection.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Thermostatic oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, by a suitable LC method. A good starting point is a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% FA and ACN with 0.1% FA.

    • Monitor the separation at a suitable UV wavelength (e.g., 210 nm) or using a mass spectrometer.

    • Aim for 10-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.[8]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

cluster_stress Stress Conditions Acid Acid LC-MS Analysis LC-MS Analysis Acid->LC-MS Analysis Base Base Base->LC-MS Analysis Oxidation Oxidation Oxidation->LC-MS Analysis Heat Heat Heat->LC-MS Analysis Light Light Light->LC-MS Analysis Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Acid Prepare Stock Solution->Base Prepare Stock Solution->Oxidation Prepare Stock Solution->Heat Prepare Stock Solution->Light Identify Degradation Products Identify Degradation Products LC-MS Analysis->Identify Degradation Products

Caption: Workflow for a forced degradation study.

References

  • Benchchem. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for Aqueous Phase Reactions of 2-Chloroethylamine Hydrochloride.
  • Science.gov. (n.d.). forced degradation products: Topics.
  • Benchchem. (n.d.). 2-Chloroethylamine.
  • Van Artsdalen, E. R., & Harris, J. (1947). Reaction Kinetics of Aliphatic Tertiary β-Chloroethylamines in Dilute Aqueous Solution. I. The Cyclization Process. Journal of the American Chemical Society, 70(1), 281-285.
  • Cohen, B., Van Artsdalen, E. R., & Harris, J. (1948). Reaction Kinetics of Aliphatic Tertiary β-Chloroethylamines in Dilute Aqueous Solution. I. The Cyclization Process. Journal of the American Chemical Society, 70(1), 281-285.
  • Jalalifar, M., & Khalikov, S. (n.d.). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Oriental Journal of Chemistry.
  • Pohanish, R. P. (2012). Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens. Elsevier.
  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.
  • Echemi. (n.d.). 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1) Safety Data Sheets.
  • Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 50(15), 9089-9097.
  • Otsuka, M., et al. (2019). Analysis of Degradation Products of Nitrogen Mustards via Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography A, 1602, 199-205.
  • ChemicalBook. (2023). This compound.
  • Otsuka, M., et al. (2019). Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1602, 199-205.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS: 40722-80-3)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical synthetic intermediate. We understand that achieving consistent and complete dissolution of this compound can be a significant experimental hurdle. This guide provides in-depth, field-proven insights and troubleshooting protocols to address these challenges effectively, ensuring the integrity and success of your experiments.

Section 1: Physicochemical Properties & Solubility Overview

This compound is a bifunctional molecule, serving as a key precursor in the synthesis of various active pharmaceutical ingredients, notably as a building block for nitrogen mustard-based chemotherapeutics like ifosfamide.[1] Its structure contains both a hydroxyl group and a chloroethylamino moiety, making it reactive and useful in organic synthesis.[1]

While it is a hydrochloride salt—a form typically chosen to enhance aqueous solubility[2]—its dissolution behavior can be complex. Factors such as pH, the common ion effect, and temperature play a crucial role.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 40722-80-3[3][4][5]
Molecular Formula C₅H₁₃Cl₂NO[1][6]
Molecular Weight 174.07 g/mol [1]
Appearance Off-white solid or light yellow oil[6][7]
Melting Point 51 - 81 °C[3]
logP 1.39[1]

Table 2: Reported Solubility Data

SolventReported SolubilityObservations & NuancesSource(s)
Water High; pH of solution ~0.5 at 20°CThe term "high" can be misleading. As a hydrochloride salt, it creates a very acidic solution upon dissolving. Solubility is highly dependent on maintaining a low pH.[1][3]
Methanol Slightly SolubleCan be used for specific applications or when aqueous systems are not suitable, but do not expect high concentrations.[6][7]
Chloroform Slightly SolubleLimited utility for creating stock solutions due to low polarity and poor solvation of the salt.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: My 3-[(2-Chloroethyl)amino]-1-propanol HCl isn't dissolving in deionized water, even with vigorous stirring. Why is this happening?

A: This is a common and valid observation. Several factors could be at play:

  • Equilibrium State: The compound exists in equilibrium between its soluble, protonated salt form (R-NH₂⁺Cl⁻) and its less soluble, neutral "free amine" form (R-NH). If the pH of your water is not sufficiently acidic (e.g., close to neutral), a portion of the salt can convert to the free amine, which may have poor aqueous solubility and precipitate or appear as an oily residue.

  • Common Ion Effect: If your aqueous medium contains a significant concentration of chloride ions (e.g., from a saline buffer), it can suppress the dissolution of the hydrochloride salt.[8][9] This is due to Le Châtelier's principle acting on the solubility product equilibrium.

  • Purity and Hydration: The compound's purity and whether it has absorbed atmospheric moisture can affect its dissolution characteristics.

Q2: What is the recommended starting solvent and procedure for preparing a stock solution?

A: The best starting solvent is deionized water . However, the key is not just the solvent but the method. We strongly recommend preparing a slightly acidified aqueous solution. See Protocol 1: Recommended Dissolution in Aqueous Media in the next section for a step-by-step guide. Starting with an organic solvent like methanol should be considered a secondary option for specific downstream applications that require anhydrous conditions.

Q3: How does pH precisely affect the solubility of this compound?

A: The amine group in the molecule is a weak base. As a hydrochloride salt, this amine is protonated (R-NH₂⁺), making it ionic and readily solvated by polar water molecules.

  • Low pH (Acidic, e.g., < 4): The equilibrium is shifted heavily towards the protonated, highly soluble R-NH₂⁺Cl⁻ form.

  • High pH (Basic, e.g., > 7): The addition of a base will neutralize the hydrochloride, deprotonating the amine to its free base form (R-NH).[10][11] This neutral form is significantly less polar and will likely precipitate or "oil out" of an aqueous solution.

Q4: I see an oily film or a separate liquid phase forming in my flask. What is it and how do I fix it?

A: That oily residue is almost certainly the deprotonated free amine form of the compound. This occurs when the pH of the solution is too high. To resolve this, you must lower the pH. Add 0.1 M HCl dropwise while stirring vigorously. The oil should disappear as it converts back into the soluble hydrochloride salt.

Q5: Is it safe to heat the solution to aid dissolution?

A: Gentle heating can be an effective way to increase the rate of dissolution. However, caution is paramount. As a reactive chloroethylamine derivative, the compound can degrade upon prolonged or excessive heating. We recommend not exceeding 40-50°C . Always use a calibrated water bath and monitor the solution closely. If the compound dissolves with gentle heat, allow it to cool to room temperature to ensure it remains in solution, as precipitation upon cooling indicates supersaturation.

Section 3: Troubleshooting Workflow & Experimental Protocols

This section provides a logical workflow to diagnose and solve solubility issues, followed by validated, step-by-step laboratory protocols.

Solubility Troubleshooting Workflow

The following diagram outlines a decision-making process for successfully dissolving this compound.

G cluster_troubleshoot Troubleshooting Path start Start: Weigh Compound add_solvent Add Deionized Water (Target Concentration) start->add_solvent agitate Agitate Vigorously (Vortex / Stir for 5 min) add_solvent->agitate check_clear Is Solution Clear? agitate->check_clear success Success: Solution Ready Store Appropriately check_clear->success Yes check_slurry Is it a Slurry / Suspension? check_clear->check_slurry No check_oily Is an Oily Phase Present? check_slurry->check_oily No heat Gentle Warming (30-40°C, 10 min) check_slurry->heat Yes add_hcl Add 0.1 M HCl Dropwise (Monitor for Clarity) check_oily->add_hcl Yes heat->agitate add_hcl->agitate

Caption: Decision tree for troubleshooting solubility issues.

Protocol 1: Recommended Dissolution in Aqueous Media

This protocol is the validated starting point for achieving a stable aqueous stock solution.

  • Preparation: Tare a sterile, appropriate-sized volumetric flask. Weigh the required amount of this compound directly into the flask.

  • Initial Solvation: Add approximately 70-80% of the final target volume of high-purity deionized water.

  • Acidification (Crucial Step): Add a small volume of 0.1 M to 1 M HCl to the solution. A good starting point is 0.5-1% of the final volume (e.g., 50-100 µL of 1 M HCl for a 10 mL final volume). This ensures the pH remains low, favoring the protonated salt form.

  • Agitation: Cap the flask and agitate vigorously using a vortex mixer or a magnetic stirrer. Stir for at least 5-10 minutes. The solution should become completely clear.

  • Final Volume Adjustment: Once the solid is fully dissolved, add deionized water to reach the final target volume (QS).

  • Final Mixing & Filtration: Invert the flask several times to ensure homogeneity. For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions.

Protocol 2: Dissolution in Organic Solvents (Methanol)

Use this protocol only when required for specific non-aqueous chemical reactions.

  • Preparation: In a dry glass vial or flask under an inert atmosphere (e.g., nitrogen or argon), add the pre-weighed this compound.

  • Solvent Addition: Add anhydrous methanol to the desired concentration.

  • Agitation: Cap the vessel and stir vigorously with a magnetic stir bar. Note that complete dissolution may take longer than in water and may not be possible at high concentrations. Sonication in a bath sonicator for 5-10 minute intervals can aid dissolution.

  • Observation: Observe the solution. If a significant amount of solid remains, the solution is likely saturated. Do not attempt to force further dissolution by adding acid, as this is an organic medium.

Section 4: Critical Safety Information

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazard Classification: This compound is classified as a potential carcinogen and mutagen. It may cause an allergic skin reaction and is suspected of causing genetic defects. It is corrosive and can cause severe skin burns and eye damage.[3][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable option), a lab coat, and chemical safety goggles.

  • Handling: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]

  • Disposal: Dispose of waste materials and solutions in accordance with all local, state, and federal regulations for hazardous chemical waste.

References

  • This compound | 40722-80-3 | Benchchem. Link

  • 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1) Safety Data Sheets - Echemi. Link

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Link

  • CAS#:40722-80-3 | this compound | Chemsrc. Link

  • This compound | 40722-80-3 - ChemicalBook. Link

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Link

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI. Link

  • Cas 40722-80-3,this compound | lookchem. Link

  • This compound CAS#: 40722-80-3 - ChemicalBook. Link

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies - ResearchGate. Link

  • 17.3: Factors that Affect Solubility - Chemistry LibreTexts. Link

  • How can I neutralize aminehydrochlorides? - ResearchGate. Link

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. Link

  • Why do amines dissolve in hydrochloric acid? - Quora. Link

  • SAFETY DATA SHEET for 3-Amino-1-propanol - Fisher Scientific. Link

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. Link

  • SAFETY DATA SHEET for 3-Amino-1-propanol - Sigma-Aldrich. Link

  • Process for the preparation of saturated or unsaturated primary fatty amines - Google Patents. Link

  • SAFETY DATA SHEET for 2-Amino-1,3-propanediol - TCI Chemicals. Link

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Technical Support Center: Optimizing Reaction Conditions for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS: 40722-80-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis and properties of this compound.

Q1: What are the primary synthetic routes for this compound?

A1: The most common and well-documented laboratory-scale synthesis involves the N-alkylation of 3-amino-1-propanol.[1][2][3] There are two primary variations of this approach:

  • Route A: Reaction with 2-Chloroethanol: This is a widely used method where 3-amino-1-propanol is reacted with 2-chloroethanol in the presence of hydrochloric acid.[1] The amine group of 3-amino-1-propanol acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol. The hydrochloric acid serves a dual purpose: it protonates the hydroxyl group of 2-chloroethanol, making it a better leaving group (as water), and it forms the hydrochloride salt of the final product, aiding in its precipitation and purification.[1]

  • Route B: Reaction with 1,2-Dichloroethane: An alternative route utilizes 1,2-dichloroethane as the alkylating agent.[1] This method is typically performed under anhydrous conditions to prevent side reactions. Strict temperature control is crucial to avoid polymerization.[1]

A less common method involves the ethoxidation of 3-aminopropanol with ethylene oxide, followed by protection of the resulting amino and hydroxyl groups, and subsequent chlorination of the alcohol.[1]

Q2: What is the mechanism of action that makes this compound a useful building block?

A2: The utility of this compound lies in its bifunctional nature, possessing both a nucleophilic amino group and a reactive 2-chloroethyl moiety.[1][4] The 2-chloroethyl group is a masked vinyl group that can undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile that can be attacked by various nucleophiles. In a biological context, this reactivity allows it to alkylate nucleophilic sites on biomolecules like DNA, leading to cross-linking and inhibition of DNA replication and transcription, which is a key mechanism for many alkylating anticancer agents.[1] In organic synthesis, this reactivity is harnessed to introduce the N-(2-hydroxypropyl)aminoethyl moiety into more complex molecules.[1][5]

Q3: What are the critical safety precautions when handling this compound?

A3: This compound presents several hazards and must be handled with appropriate care in a well-ventilated laboratory.[6][7] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] For operations that may generate dust or aerosols, respiratory protection is necessary.[6]

  • Handling: Avoid breathing dust, fumes, or vapors.[6] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The compound is hygroscopic and can hydrolyze, so storage with a desiccant is recommended.[1] It should be stored locked up.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6] Avoid release into the environment.[6]

Q4: How should I properly store and handle the compound to ensure its stability?

A4: this compound is hygroscopic and susceptible to hydrolysis in the presence of moisture.[1] To maintain its integrity:

  • Storage Conditions: Store in a tightly sealed container in a refrigerator or freezer (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Desiccants: Co-storage with a desiccant, such as silica gel, is advisable to prevent moisture uptake.[1]

  • Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Handle the compound quickly in a dry environment, such as a glove box or under a stream of dry inert gas.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, formation of side products, or losses during workup and purification.[8] Here’s a systematic approach to troubleshooting:

Potential Cause Explanation Recommended Action
Suboptimal Molar Ratio An incorrect ratio of reactants can lead to unreacted starting material or the formation of undesired side products.Use a slight excess of 3-amino-1-propanol (e.g., a 1:1.2 to 1:1.5 molar ratio of alkylating agent to amine) to favor mono-alkylation and minimize di-alkylation.[1]
Inadequate Temperature Control Temperatures that are too low will result in a slow or incomplete reaction. Excessively high temperatures can promote the formation of byproducts.For the reaction with 2-chloroethanol, maintain the temperature between 60-80°C.[1] For the reaction with 1,2-dichloroethane, a lower temperature of 40-50°C is recommended to prevent polymerization.[1]
Insufficient Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the starting material is consumed (typically 6-12 hours).[1]
Poor Quality Reagents Impurities in the starting materials (3-amino-1-propanol, 2-chloroethanol, or 1,2-dichloroethane) can interfere with the reaction.Ensure the purity of your starting materials. If necessary, purify them by distillation before use.
Losses During Workup The hydrochloride salt is water-soluble, and significant amounts can be lost during aqueous extraction phases.Minimize the use of water during workup. If an aqueous wash is necessary, saturate the aqueous phase with sodium chloride to decrease the solubility of the product. Back-extract the aqueous layer with a suitable organic solvent.

Issue 2: Formation of Significant Side Products

Q: I am observing a significant amount of a major byproduct in my reaction mixture. How can I identify and minimize its formation?

A: The most common byproduct is the di-alkylated product, N,N-bis(2-chloroethyl)-3-amino-1-propanol hydrochloride.[1]

  • Identification: This byproduct can be identified by GC-MS, where it will have a higher molecular weight and a different retention time compared to the desired product.[1]

  • Minimization Strategies:

    • Molar Ratio: As mentioned previously, using an excess of 3-amino-1-propanol will statistically favor the mono-alkylation product.[1]

    • Slow Addition: Adding the alkylating agent (2-chloroethanol or 1,2-dichloroethane) slowly to the solution of 3-amino-1-propanol helps to maintain a low concentration of the alkylating agent, further reducing the likelihood of di-alkylation.

    • Temperature Control: Avoid excessive temperatures (above 85°C), as this has been shown to promote di-substitution.[1]

Experimental Workflow & Visualization

Workflow for the Synthesis of this compound

cluster_prep 1. Reaction Setup cluster_reaction 2. N-Alkylation Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis start Combine 3-amino-1-propanol and solvent (e.g., anhydrous ethanol) add Slowly add 2-chloroethanol/HCl solution to the amine solution start->add reagents Prepare solution of 2-chloroethanol and HCl reagents->add heat Heat the reaction mixture (60-80°C) add->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor cool Cool the reaction mixture monitor->cool precipitate Precipitate the hydrochloride salt (e.g., by adding diethyl ether) cool->precipitate filter Filter the solid product precipitate->filter wash Wash the solid with cold solvent filter->wash recrystallize Recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) wash->recrystallize dry Dry the purified product under vacuum recrystallize->dry analyze Characterize the final product (NMR, MS, HPLC) dry->analyze

Caption: Synthetic workflow for 3-[(2-Chloroethyl)amino]-1-propanol HCl.

Issue 3: Difficulty in Product Purification

Q: My crude product is an oil and is difficult to purify by crystallization. What purification strategies can I employ?

A: The hydrochloride salt of 3-[(2-Chloroethyl)amino]-1-propanol can sometimes be challenging to crystallize, especially if impurities are present.

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A common and effective system is a mixture of ethanol and diethyl ether.[1] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allowing the solution to cool slowly should induce crystallization.

  • Column Chromatography: If recrystallization fails, column chromatography on silica gel can be an effective purification method. Due to the polar nature of the compound, a polar mobile phase will be required. A gradient elution with a mixture of dichloromethane and methanol is often a good starting point.

  • Salt Formation: If the free base was isolated, ensure complete conversion to the hydrochloride salt by bubbling dry HCl gas through a solution of the compound in an anhydrous solvent (like diethyl ether) or by adding a stoichiometric amount of concentrated HCl.[1] A well-formed salt is typically more crystalline.[8]

Troubleshooting Logic Diagram

cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways problem Suboptimal Reaction Outcome low_yield Low Yield problem->low_yield side_products Side Products Present problem->side_products purification_issue Purification Difficulty problem->purification_issue optimize_cond Optimize Reaction Conditions: - Molar Ratio - Temperature - Reaction Time low_yield->optimize_cond side_products->optimize_cond control_add Control Reagent Addition: - Slow addition of alkylating agent side_products->control_add purify_strat Implement Purification Strategy: - Recrystallization - Column Chromatography - Ensure complete salt formation purification_issue->purify_strat

Caption: Troubleshooting logic for synthesis optimization.

Section 3: Detailed Experimental Protocol

This section provides a representative laboratory-scale protocol for the synthesis of this compound.

Objective: To synthesize this compound from 3-amino-1-propanol and 2-chloroethanol.

Materials:

  • 3-Amino-1-propanol (for synthesis grade, ≥99%)[9]

  • 2-Chloroethanol (≥99%)

  • Concentrated Hydrochloric Acid (37%)

  • Anhydrous Ethanol

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-1-propanol (e.g., 0.15 mol) in anhydrous ethanol (100 mL).

  • Reagent Preparation: In a separate beaker, cautiously add concentrated hydrochloric acid (e.g., 0.12 mol) to 2-chloroethanol (e.g., 0.12 mol) while cooling in an ice bath.

  • Reaction: Slowly add the 2-chloroethanol/HCl mixture to the stirred solution of 3-amino-1-propanol. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain this temperature for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 chloroform/methanol solvent system).[1] The reaction is complete when the spot corresponding to 3-amino-1-propanol has disappeared.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may begin to precipitate. To induce further precipitation, slowly add diethyl ether (approximately 100-150 mL) with stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude product from a mixture of hot ethanol and diethyl ether to obtain the purified this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS, and melting point).

References

  • This compound | 40722-80-3 | Benchchem. (URL: )
  • 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1)
  • SAFETY D
  • SAFETY D
  • This compound CAS#: 40722-80-3 - ChemicalBook. (URL: )
  • SAFETY D
  • 3-(2-Aminoethoxy)propan-1-ol hydrochloride-SDS-MedChemExpress. (URL: )
  • This compound | 40722-80-3 - ChemicalBook. (URL: )
  • Cas 40722-80-3,this compound | lookchem. (URL: )
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - Wiley Online Library. (URL: )
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN - Organic Chemistry Portal. (URL: )
  • 40722-80-3 | 3-((2-Chloroethyl)amino)propan-1-ol hydrochloride - AiFChem. (URL: )
  • This compound - ChemicalBook. (URL: )
  • This compound | 40722-80-3 - Coompo. (URL: )
  • CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google P
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino - Google P
  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchG
  • 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (S)- - gsrs. (URL: )
  • Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. (URL: )
  • Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol - Benchchem. (URL: )
  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed. (URL: )
  • 156-87-6 CAS | 3-AMINO-1-PROPANOL | Alcohols | Article No. 01072 - Loba Chemie. (URL: )
  • Technical Support Center: Optimization of (S)
  • 104610074 Preparation method of 3-amino-1,2-propanediol - WIPO P

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Purification methods for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride reaction mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Welcome to the technical support center for the synthesis and purification of this compound (CAS: 40722-80-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. As a bifunctional molecule, its purification requires careful control to manage potential side products and ensure high purity for downstream applications, such as the synthesis of nitrogen mustard-based chemotherapeutics like ifosfamide.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your reaction mixture.

Problem 1: The isolated product is an oil or a sticky solid, not a crystalline powder.
  • Possible Cause 1: Residual Solvent. The presence of reaction solvents (e.g., ethanol, THF) or extraction solvents can prevent the hydrochloride salt from precipitating or crystallizing properly.

  • Solution 1: Solvent Removal.

    • Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile organic solvents.

    • If the product is still oily, consider performing a solvent trituration. Suspend the oil in a non-polar solvent in which the product is insoluble but impurities might be soluble (e.g., diethyl ether, hexanes).

    • Stir or sonicate the mixture vigorously. The product should precipitate as a solid.

    • Filter the solid, wash with fresh cold non-polar solvent, and dry under vacuum.

  • Possible Cause 2: Presence of Unreacted Starting Materials or Water. Unreacted 3-amino-1-propanol or residual water from the reaction or workup can inhibit crystallization. The hydrochloride salt is hygroscopic.

  • Solution 2: Aqueous Workup and Re-precipitation.

    • If applicable, dissolve the crude product in a minimal amount of water.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., dichloromethane) to remove non-polar impurities. Note: The desired product will remain in the aqueous layer as the HCl salt.

    • Carefully remove the water under reduced pressure (lyophilization or rotary evaporation) to recover the solid product. This should be followed by recrystallization.

  • Possible Cause 3: Formation of Non-crystalline Side Products. The reaction may have produced a significant amount of byproducts that interfere with the crystal lattice formation of the desired compound.

  • Solution 3: Chromatographic Purification. If recrystallization and trituration fail, column chromatography is the next logical step. See the FAQ section for guidance on selecting a chromatographic method.

Problem 2: HPLC or GC-MS analysis shows a significant peak corresponding to the di-substituted impurity, N,N-bis(2-chloroethyl)-3-amino-1-propanol.
  • Root Cause Analysis: This impurity is primarily formed when the reaction temperature is too high (e.g., >85°C) or when the stoichiometry of the chloro-donating agent is excessively high.[1] The secondary amine of the desired product is further alkylated to a tertiary amine.

  • Mitigation Strategy (During Synthesis):

    • Temperature Control: Strictly maintain the reaction temperature between 60–75°C to favor mono-substitution.[1]

    • Stoichiometry: Use a slight excess of 3-amino-1-propanol (e.g., a 1:1.5 molar ratio relative to the chloro-donating agent) to increase the probability of the primary amine reacting over the secondary amine product.[1]

  • Purification Strategy (Post-Synthesis):

    • Fractional Recrystallization: The di-substituted impurity often has different solubility profiles. A carefully optimized recrystallization from a solvent system like ethanol/diethyl ether may selectively crystallize the desired mono-substituted product.[1] This may require multiple recrystallization cycles, with purity checks (e.g., by HPLC) after each step.

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column using a gradient elution of dichloromethane and methanol is often effective for separating primary/secondary amines from tertiary amines.

Problem 3: Low yield after recrystallization.
  • Possible Cause 1: Incorrect Solvent System. The chosen solvent or solvent pair may be too good a solvent for your compound, meaning a significant amount remains in the mother liquor even after cooling.

  • Solution 1: Solvent System Optimization.

    • The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.

    • An effective system for this compound is an ethanol-diethyl ether mixture.[1] Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add diethyl ether (the "anti-solvent") until the solution becomes cloudy. Re-heat gently to clarify and then allow to cool slowly.

    • Test other solvent systems on a small scale. Good candidates include isopropanol, acetonitrile, or mixtures with ethers or alkanes.

  • Possible Cause 2: Cooling the Solution Too Quickly. Rapid cooling leads to the formation of small, often impure crystals and traps impurities within the crystal lattice. It also prevents maximum recovery.

  • Solution 2: Controlled Cooling Protocol.

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed.

    • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.

    • For even greater recovery, consider placing the flask in a -20°C freezer after the ice bath.

  • Possible Cause 3: Product Loss During Washing. Washing the filtered crystals with a solvent in which they are soluble will dissolve the product and wash it away.

  • Solution 3: Proper Washing Technique. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent or the anti-solvent (e.g., cold diethyl ether). This will wash away soluble impurities from the surface of the crystals without significantly dissolving the desired product.

Purification Workflows & Decision Making

The following diagrams illustrate the decision-making process for purification and a standard recrystallization workflow.

Caption: Decision tree for selecting a purification strategy.

Caption: Standard experimental workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two primary purification methods are recrystallization and column chromatography.

  • Recrystallization: This is the most common and efficient method for removing small amounts of impurities from a solid product. It relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. An ethanol/diethyl ether mixture is a well-documented system for this compound.[1]

  • Column Chromatography: This technique is used when recrystallization is ineffective, particularly for separating compounds with similar solubility but different polarity (like the desired product and the di-substituted byproduct). Silica gel is a common stationary phase for purifying amino alcohols.[2]

Q2: How do I select the best analytical method to assess the purity of my final product?

A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is excellent for quantifying the purity of the main component and detecting non-volatile impurities.[3] A C18 column with a mobile phase of acetonitrile and water (containing an additive like TFA) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities, unreacted starting materials, and byproducts like the di-substituted compound.[1] Derivatization may sometimes be required for polar amino alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the desired product and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

  • Elemental Analysis: This method determines the percentage of C, H, N, and Cl in your sample, which can be compared to the theoretical values for the molecular formula C₅H₁₃Cl₂NO to confirm elemental composition and purity.

Q3: Can I use normal-phase silica gel chromatography for this compound?

Yes, but with caution. Amino compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor recovery. To mitigate this, the mobile phase is often treated with a small amount of a basic modifier, such as triethylamine (~0.1-1%), to block the active sites on the silica. A typical mobile phase would be a gradient of methanol in dichloromethane with added triethylamine.

Q4: My product appears pure by HPLC, but the yield is very low. What are the common loss points in the synthesis and purification?

Low yield can stem from issues in both the reaction and the workup/purification stages.

  • Reaction Stage:

    • Side Reactions: As discussed, high temperatures can lead to the formation of the di-substituted byproduct, consuming your starting material and product.[1]

    • Incomplete Reaction: Insufficient reaction time or temperature can leave a large amount of starting material unreacted.

  • Purification Stage:

    • Workup Losses: During liquid-liquid extractions, some product may partition into the organic layer if the pH is not sufficiently acidic, or emulsions can form, trapping material at the interface.

    • Recrystallization Losses: As detailed in the troubleshooting section, using too much solvent, choosing a poor solvent system, or inadequate cooling can leave a substantial amount of your product in the mother liquor.

    • Transfer Losses: Physical loss of material during transfers between flasks, on filter paper, etc., can add up, especially on a small scale.

Protocols

Protocol 1: Recrystallization from Ethanol/Diethyl Ether
  • Dissolution: Place the crude this compound solid in a clean Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Heat gently on a hotplate with stirring.

  • Precipitation: Once fully dissolved, remove the flask from the heat. Slowly add diethyl ether dropwise while swirling the flask. Continue adding until a persistent cloudiness (incipient precipitation) is observed.

  • Re-dissolution: Gently warm the flask until the solution becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

ParameterRecommended ValueRationale
Primary Solvent EthanolGood solubility for the compound when hot.
Anti-Solvent Diethyl EtherPoor solubility for the compound, induces precipitation.
Cooling Rate SlowPromotes the formation of large, pure crystals.
Washing Solvent Ice-cold Diethyl EtherRemoves impurities without dissolving the product.
Protocol 2: Purity Assessment by RP-HPLC
  • Sample Preparation: Prepare a stock solution of the purified solid in the mobile phase or a water/acetonitrile mixture at approximately 1 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the chromophore is weak)

    • Injection Volume: 10 µL

  • Analysis: Integrate the peak areas to determine the relative purity of the sample. Identify potential impurities by comparing retention times with authentic standards if available.

References

  • Benchchem. (n.d.). This compound.
  • ChemicalBook. (2023). This compound.
  • Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 22(3), 411-426.
  • Echemi. (n.d.). 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1) Safety Data Sheets.
  • LookChem. (n.d.). Cas 40722-80-3, this compound.
  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265.
  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5.
  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
  • Column Chromatography. (n.d.). Amino Acid Purification.

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Technical Support Center: Navigating Alkylating Agent Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting resistance to alkylating agents in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals who are encountering or proactively addressing the challenge of cellular resistance to this important class of therapeutic compounds. Here, we will delve into the common issues, their underlying causes, and provide actionable, step-by-step protocols to diagnose and potentially overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are alkylating agents and how do they induce cell death?

Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by covalently attaching an alkyl group to DNA.[1] This modification, or DNA adduct formation, can occur at several positions on the DNA bases. The most critical lesions for cytotoxicity are those that lead to DNA strand breaks, cross-linking, or mispairing during DNA replication.[2][3] These disruptions in DNA integrity, if not repaired, trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis.[2][4]

Q2: I've been treating my cell line with an alkylating agent, but it's no longer effective. What are the primary reasons for this acquired resistance?

Acquired resistance to alkylating agents is a multifactorial issue, but it generally stems from the cancer cells' ability to mitigate DNA damage or evade the subsequent apoptotic signals. The most well-characterized mechanisms include:

  • Enhanced DNA Repair: The cell may upregulate specific DNA repair pathways to remove the alkyl adducts before they can cause lethal damage.[5] Key players here are O⁶-methylguanine-DNA methyltransferase (MGMT), which directly reverses guanine alkylation, and the Base Excision Repair (BER) pathway.[2][4][6]

  • Defective Mismatch Repair (MMR): A functional MMR system is often required to recognize certain DNA adducts and trigger cell death.[4][7] Loss or mutation of MMR proteins can paradoxically lead to tolerance of the DNA damage.[8][9]

  • Increased Drug Efflux: Cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the alkylating agent from the cell, thereby reducing its intracellular concentration and effectiveness.[5][10]

  • Drug Detoxification: Increased levels of intracellular glutathione (GSH) and the activity of glutathione S-transferases (GSTs) can lead to the neutralization and subsequent removal of the alkylating agent.[10][11][12]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2, can allow cells to survive despite the presence of significant DNA damage.[1][5][6]

Troubleshooting Guide: From Observation to Resolution

Problem 1: My cell line shows a gradual or sudden decrease in sensitivity to my alkylating agent.

This is a classic sign of developing resistance. The first step is to quantify this change and then investigate the potential underlying mechanisms.

A decrease in sensitivity is likely due to the selection of a subpopulation of cells with inherent resistance mechanisms or the acquisition of new resistance-conferring mutations under the pressure of continuous drug exposure.[13] To confirm and quantify this resistance, you need to compare the half-maximal inhibitory concentration (IC50) of the current cell line to the parental, sensitive cell line.

cluster_0 Phase 1: Quantify Resistance cluster_1 Phase 2: Investigate Mechanism A Suspected Resistant Cell Line C Determine IC50 via Cell Viability Assay (e.g., MTT, CCK-8) A->C B Parental (Sensitive) Cell Line B->C D Calculate Resistance Index (RI) RI = IC50 (Resistant) / IC50 (Parental) C->D E Assess DNA Repair Protein Expression (MGMT, MSH2, MLH1) via Western Blot or qPCR D->E If RI > 2-fold F Measure Intracellular Drug Accumulation D->F If RI > 2-fold G Quantify Glutathione (GSH) Levels and GST Activity D->G If RI > 2-fold H Evaluate Apoptosis Pathway (e.g., p53, Bcl-2 status) D->H If RI > 2-fold I Analyze ABC Transporter Expression (e.g., P-gp, MRP1) via qPCR or Flow Cytometry F->I

Caption: Workflow for diagnosing and characterizing resistance.

  • Cell Seeding: Seed both the parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]

  • Drug Treatment: Prepare a serial dilution of the alkylating agent. Remove the old media from the cells and add the media containing the different drug concentrations. Include a "no drug" control.

  • Incubation: Incubate the plates for a period that is appropriate for the cell line and drug (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the "no drug" control. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.

Cell LineAlkylating AgentIC50 (Parental)IC50 (Resistant)Resistance Index (RI)
Example: MCF-7Temozolomide50 µM500 µM10
Your Cell LineYour AgentCalculateCalculateCalculate
Table 1: Example of IC50 and Resistance Index calculation.
Problem 2: My IC50 value has significantly increased. How do I determine if DNA repair is the cause?

Enhanced DNA repair is a very common mechanism of resistance to alkylating agents.[2][6] The key players to investigate are MGMT for methylating agents like temozolomide, and components of the BER and MMR pathways for a broader range of alkylators.

Upregulation of DNA repair proteins can be at the transcriptional or translational level. Therefore, assessing both mRNA and protein levels is crucial.

cluster_0 DNA Repair Investigation Start Resistant & Parental Cell Lysates/RNA qPCR qPCR for MGMT, MSH2, MLH1 mRNA Start->qPCR WB Western Blot for MGMT, MSH2, MLH1 Protein Start->WB Result_qPCR Increased mRNA? qPCR->Result_qPCR Result_WB Increased Protein? WB->Result_WB Conclusion Conclusion: Upregulated DNA repair is a likely mechanism. Result_qPCR->Conclusion Result_WB->Conclusion

Caption: Investigating the role of DNA repair in resistance.

  • Sample Preparation: Culture sensitive and resistant cells to about 80-90% confluency.

  • Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., anti-MGMT, anti-MSH2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Compare the expression levels between the resistant and parental cell lines.

Problem 3: DNA repair protein expression hasn't changed, but my cells are still resistant. Could it be due to drug efflux or detoxification?

Yes, if the cell is preventing the drug from reaching its DNA target, resistance will occur. This is often mediated by ABC transporters and the glutathione system.[10][12]

Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) or MRP1 (ABCC1) can reduce the intracellular concentration of the alkylating agent.[5] Similarly, elevated levels of glutathione (GSH) can lead to drug inactivation.[11]

MechanismKey MoleculesSuggested AssayExpected Result in Resistant Cells
Increased Efflux P-gp (ABCB1), MRP1 (ABCC1)qPCR or Flow CytometryIncreased mRNA or protein expression
Detoxification Glutathione (GSH), GSTsGSH/GSSG-Glo™ Assay, GST Activity AssayHigher GSH levels and/or GST activity
Table 2: Assays for investigating non-DNA repair resistance mechanisms.
  • Cell Preparation: Harvest both parental and resistant cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Control: For a set of control tubes, pre-incubate the cells with a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

  • Dye Loading: Add Rhodamine 123 (a P-gp substrate) to all cell suspensions to a final concentration of ~0.5 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in fresh, pre-warmed medium (with and without the P-gp inhibitor for the control groups) and incubate for another 30-60 minutes to allow for dye efflux.

  • Flow Cytometry Analysis: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation: Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to parental cells. The fluorescence in resistant cells should increase in the presence of the P-gp inhibitor.

References

  • Sarkaria, J. N., Kitange, G. J., James, C. D., et al. (2008). Mechanisms of chemoresistance to alkylating agents in malignant glioma. Clinical Cancer Research, 14(9), 2900-2908. [Link]

  • Damia, G., & D'Incalci, M. (1998). Mechanisms of resistance to alkylating agents. Cytotechnology, 27(1-3), 165–173. [Link]

  • Kaina, B., & Christmann, M. (2002). DNA repair in resistance to alkylating anticancer drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 354-367. [Link]

  • Singh, S., et al. (2005). Members of the glutathione and ABC-transporter families are associated with clinical outcome in patients with diffuse large B-cell lymphoma. Haematologica, 90(11), 1479-1486. [Link]

  • Sarkaria, J. N., et al. (2008). Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma. Clinical Cancer Research, 14(9), 2900-2908. [Link]

  • Fu, D., et al. (2019). The Role of MGMT in DNA Repair and Resistance to Alkylating Agents in Cancer Treatment. Journal of Cancer Science & Therapy, 11(5), 128-134. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • Kaina, B. (2002). DNA repair in resistance to alkylating anticancer drugs. Clinical & Experimental Pharmacology & Physiology, 29(4), 354-354. [Link]

  • Christmann, M., et al. (2011). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 711(1-2), 64-73. [Link]

  • Li, F., et al. (2019). DNA Repair Pathways in Cancer Therapy and Resistance. Frontiers in Oncology, 9, 1374. [Link]

  • Chen, Y., et al. (2020). Mitigating temozolomide resistance in glioblastoma via DNA damage-repair inhibition. PLoS Computational Biology, 16(1), e1007435. [Link]

  • Kaina, B., & Christmann, M. (2019). DNA Damage Induced by Alkylating Agents and Repair Pathways. Scilit. [Link]

  • F. F. (2014). Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression. PLOS ONE, 9(10), e110332. [Link]

  • Shinsato, Y., et al. (2013). Reduction of MLH1 and PMS2 confers temozolomide resistance and is associated with recurrence of glioblastoma. Oncotarget, 4(12), 2263-2272. [Link]

  • Teicher, B. A., et al. (1987). Alkylating agent resistance: in vitro studies with human cell lines. Cancer Research, 47(1), 253-259. [Link]

  • Lee, S. Y. (2012). Mismatch repair deficiency: a temozolomide resistance factor in medulloblastoma cell lines that is uncommon in primary medulloblastoma tumours. British Journal of Cancer, 107(8), 1373-1380. [Link]

  • Colvin, O. M., & Friedman, H. S. (1992). Role of glutathione in cellular resistance to alkylating agents. Advances in Experimental Medicine and Biology, 313, 13-20. [Link]

  • Tew, K. D., et al. (2004). Glutathione and ABC Transporters as Determinants of Sensitivity to Oxidative and Nitrosative Stress. Drug Metabolism Reviews, 36(3-4), 615-625. [Link]

  • Nikolaou, M., Pavlopoulou, A., Georgakilas, A. G., & Kyrodimos, E. (2018). Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy. Cancers, 10(4), 114. [Link]

  • Hirose, Y., et al. (2001). Human Glioma Cells Acquire Temozolomide Resistance After Repeated Drug Exposure Via DNA Mismatch Repair Dysfunction. Anticancer Research, 21(6A), 3987-3992. [Link]

  • Teicher, B. A., et al. (1987). Alkylating agent resistance: in vitro studies with human cell lines. Proceedings of the National Academy of Sciences, 84(22), 8044-8048. [Link]

  • Tew, K. D. (1990). Glutathione S-transferases: role in alkylating agent resistance and possible target for modulation chemotherapy--a review. Cancer Research, 50(20), 6449-6454. [Link]

  • Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 47(1), 253-259. [Link]

  • He, C., et al. (2019). DNA direct reversal repair and alkylating agent drug resistance. Journal of Cancer Metastasis and Treatment, 5, 51. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • ResearchGate. (n.d.). Maintaining drug-resistant cell lines in cell culture. [Link]

  • JoVE. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. [Link]

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How to minimize off-target effects of bifunctional alkylating agents.

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with bifunctional alkylating agents. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of using these potent compounds, with a core focus on minimizing off-target effects and ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional alkylating agents and what is their primary mechanism of action?

A1: Bifunctional alkylating agents are a class of cytotoxic compounds that possess two reactive alkyl groups.[1][2][3] Their primary mechanism of action involves the formation of covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[3][4][5][6] The bifunctional nature allows them to form cross-links, either within the same DNA strand (intrastrand) or between two different strands (interstrand).[1][5][7][8] This interstrand cross-linking is a particularly cytotoxic lesion as it physically prevents the separation of DNA strands, a critical step for both DNA replication and gene transcription, ultimately leading to cell cycle arrest and apoptosis.[4][7][9][10]

Q2: What are "off-target" effects in the context of bifunctional alkylating agents, and why are they a concern?

A2: Off-target effects refer to the indiscriminate action of bifunctional alkylating agents on non-cancerous, healthy cells.[11][12] Because these agents react with DNA in any cell they enter, they do not inherently distinguish between malignant and normal cells.[13] This lack of selectivity is a major concern as it leads to significant side effects, often observed in rapidly dividing tissues such as the bone marrow, gastrointestinal mucosa, and hair follicles.[13] In a research setting, off-target effects can confound experimental results, leading to misinterpretation of the agent's efficacy and therapeutic window.

Q3: How does the chemical structure of a bifunctional alkylating agent influence its reactivity and off-target effects?

A3: The structure-activity relationship is a critical determinant of an alkylating agent's properties. Key structural features, such as the nature of the alkylating group (e.g., chloroethyl, mesyloxyethyl) and the aromatic ring system to which they are attached, significantly influence electrophilicity and, consequently, reactivity. For instance, electron-withdrawing or -donating substituents on an aromatic ring can modulate the reactivity of the mustard group.[14][15] The bis(2-chloroethyl) group is a common feature essential for the cytotoxic activity of many nitrogen mustards, as it forms a reactive aziridinium ion that alkylates DNA.[3][16] Optimizing the chemical structure can lead to agents with improved selectivity and a wider therapeutic index.

Troubleshooting Guides

Scenario 1: High Cytotoxicity in Control (Non-Target) Cells

Problem: You observe significant cell death or growth inhibition in your negative control cell lines that do not express the target for your therapeutic strategy (e.g., in an Antibody-Drug Conjugate approach).

Potential Cause: The bifunctional alkylating agent is being released prematurely or is non-specifically taken up by cells, leading to widespread, off-target cytotoxicity.

Troubleshooting Steps & Solutions:

  • Assess Linker Stability (for ADCs): If using an antibody-drug conjugate (ADC), the linker connecting the antibody to the alkylating agent may be unstable in the culture medium.

    • Protocol: Perform a linker stability assay by incubating the ADC in culture medium for various time points (e.g., 0, 6, 24, 48 hours). Use LC-MS/MS to quantify the amount of free drug released over time.

    • Solution: If the linker is unstable, consider re-engineering the ADC with a more stable linker. For instance, non-cleavable linkers generally offer greater stability compared to some cleavable linkers. However, cleavable linkers can be designed to be sensitive to the tumor microenvironment (e.g., pH-sensitive, enzyme-cleavable).[17][18]

  • Evaluate Non-Specific Uptake: The physicochemical properties of the alkylating agent itself might promote non-specific cellular uptake.

    • Protocol: Use a fluorescently labeled version of the alkylating agent to visualize its uptake in both target and non-target cells via flow cytometry or fluorescence microscopy.

    • Solution: Modify the structure of the alkylating agent to alter its lipophilicity or charge, thereby reducing non-specific membrane translocation. Encapsulating the agent in a targeted delivery system like liposomes can also limit its interaction with non-target cells.[19]

Scenario 2: Lack of Therapeutic Window (Similar IC50 in Target vs. Non-Target Cells)

Problem: The concentration of the bifunctional alkylating agent required to kill 50% of your target cells (IC50) is very close to the IC50 for your non-target control cells.

Potential Cause: The strategy intended to confer target specificity is not effective, or the inherent toxicity of the alkylating agent is too high, overriding any targeted effect.

Troubleshooting Steps & Solutions:

  • Prodrug and Bioreductive Strategies: A key approach to widening the therapeutic window is to use a prodrug strategy. Prodrugs are inactive compounds that are converted to their active, cytotoxic form by specific conditions or enzymes present in the target environment.[20][21]

    • Bioreductive Agents: These prodrugs are activated under hypoxic (low oxygen) conditions, which are characteristic of many solid tumors.[22] Mitomycin-C is a classic example of a bioreductive alkylating agent.[23][24]

    • Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This is a two-step approach. First, an antibody-enzyme conjugate is administered to localize the enzyme to the tumor site. Then, a non-toxic prodrug is given, which is converted to the active cytotoxic agent by the localized enzyme.[13][14][15][20]

    • Experimental Workflow for Evaluating a Bioreductive Prodrug:

      • Cell Culture: Culture target and non-target cells under both normoxic (standard) and hypoxic (e.g., 1% O2) conditions.

      • Treatment: Treat cells with a serial dilution of the bioreductive alkylating agent.

      • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

      • Data Analysis: Calculate and compare the IC50 values under normoxic and hypoxic conditions for both cell lines. A significantly lower IC50 in hypoxic conditions for the target cells would indicate successful selective activation.

    • DOT Language Diagram: ADEPT Workflow

      ADEPT_Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Activation A Antibody-Enzyme Conjugate Administered B Conjugate Binds to Tumor Antigen A->B C Enzyme Localized at Tumor Site B->C E Prodrug Encounters Localized Enzyme C->E Enzymatic Conversion D Inactive Prodrug Administered D->E F Active Cytotoxic Drug Generated at Tumor E->F G Tumor Cell Apoptosis F->G Induces Tumor Cell Death

      Caption: Workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

  • Structure Modification to Attenuate Potency: Highly potent agents may not be suitable for targeted delivery as even minimal off-target activation can be lethal.

    • Solution: Synthesize and screen analogues of the bifunctional alkylating agent with modified reactivity. For example, changing the leaving groups or altering the electronic properties of the molecule can fine-tune its alkylating potential.[3][16] A study on a new class of antibody-drug conjugates found that changing the mechanism from a DNA cross-linker to a monofunctional DNA alkylator generated ADCs that were better tolerated.[17][25]

    • Data Presentation: Comparative IC50 Values

      Agent Modification Target Cell IC50 (nM) Non-Target Cell IC50 (nM) Therapeutic Index (Non-Target/Target)
      Parent Compound N/A 5 20 4
      Analogue A Monofunctional 25 500 20

      | Analogue B | Altered Leaving Group | 10 | 80 | 8 |

Scenario 3: Development of Drug Resistance

Problem: After initial successful treatment, you observe that the target cells are becoming less sensitive to the bifunctional alkylating agent.

Potential Cause: Cells can develop resistance to alkylating agents through various mechanisms, including enhanced DNA repair, increased drug efflux, or detoxification pathways.

Troubleshooting Steps & Solutions:

  • Investigate DNA Repair Pathways: A primary mechanism of resistance is the upregulation of DNA repair enzymes, such as O-6-methylguanine-DNA methyltransferase (MGMT), which can remove alkyl adducts from DNA before they cause lethal damage.[7][12]

    • Protocol: Use western blotting or qPCR to measure the expression levels of key DNA repair proteins (e.g., MGMT, components of the nucleotide excision repair pathway) in sensitive versus resistant cell lines.

    • Solution: Consider combination therapies. For instance, co-administering an inhibitor of the overexpressed DNA repair pathway can re-sensitize the cells to the alkylating agent.[9] Combining a bifunctional alkylating agent with arsenic trioxide has been shown to synergistically suppress tumor growth by inhibiting DNA repair.[9]

  • Assess Drug Efflux and Detoxification: Increased expression of drug efflux pumps (like P-glycoprotein) or detoxification enzymes (like glutathione S-transferases) can reduce the intracellular concentration of the alkylating agent.[6][13]

    • Protocol: Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-gp) to compare its activity in sensitive and resistant cells via flow cytometry. Measure intracellular glutathione levels.

    • Solution: Use inhibitors of the specific efflux pump or detoxification pathway in combination with the alkylating agent.

    • DOT Language Diagram: Mechanisms of Resistance

      Resistance_Mechanisms cluster_Resistance Resistance Pathways AlkylatingAgent Bifunctional Alkylating Agent DNA_Damage DNA Cross-linking AlkylatingAgent->DNA_Damage Drug_Efflux Increased Drug Efflux (e.g., P-gp) AlkylatingAgent->Drug_Efflux Pumped out of cell Detox Drug Detoxification (e.g., Glutathione) AlkylatingAgent->Detox Inactivated Apoptosis Cell Death DNA_Damage->Apoptosis DNA_Repair Increased DNA Repair (e.g., MGMT) DNA_Damage->DNA_Repair Removes Adducts

      Caption: Cellular mechanisms of resistance to bifunctional alkylating agents.

Concluding Remarks

Minimizing the off-target effects of bifunctional alkylating agents is a multifaceted challenge that requires a deep understanding of their chemistry, mechanism of action, and the biology of the system under investigation. By systematically troubleshooting unexpected results and employing rational design strategies such as prodrugs, targeted delivery, and combination therapies, researchers can significantly enhance the selectivity and efficacy of these potent compounds. This guide serves as a starting point for addressing common experimental hurdles, emphasizing a methodical, evidence-based approach to problem-solving.

References

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  • Romano, A. D., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Frontiers in Pharmacology, 13, 851304. [Link]

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  • Springer, C. J., et al. (1995). Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT). Journal of Medicinal Chemistry, 38(26), 5051-5065. [Link]

  • Griggs, J. J. (1998). Reducing the Toxicity of Anticancer Therapy: New Strategies. Leukemia Research, 22 Suppl 1, S27-33. [Link]

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  • Springer, C. J., et al. (1994). Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 37(19), 3003-3011. [Link]

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  • Ducore, J. M. (n.d.). Mechanism of Action of Bifunctional Alkylating Agents. Grantome. [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). Cancers, 16(10), 1856. [Link]

  • Jansson, M., & Ingelman-Sundberg, M. (2002). Metabolic Enzyme Considerations in Cancer Therapy. Drug Metabolism and Disposition, 30(4), 349-352. [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). Cancers, 16(10), 1856. [Link]

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  • Pires, J., Kreutz, O. C., & Perassolo, M. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmacy and Chemistry, 8(1), 124-133. [Link]

  • Alkylating Agents. (n.d.). Callaix. [Link]

  • Roos, W. P., & Kaina, B. (2013). Alkylating anticancer agents and their relations to microRNAs. Journal of Cancer Metastasis and Treatment, 1(2), 55-64. [Link]

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Managing cytotoxicity of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride in experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

A Senior Application Scientist's Guide to Managing Experimental Cytotoxicity

Welcome to the technical support guide for this compound (CAS: 40722-80-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the cytotoxic effects of this compound in your experiments. As a potent alkylating agent, precise experimental control is paramount for generating reliable and reproducible data. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Section 1: Foundational Knowledge & Safety FAQs

This section addresses the most common initial questions regarding the properties, mechanism, and safe handling of this compound.

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

A1: this compound is a bifunctional molecule belonging to the chloroethylamine class of compounds.[1] It is structurally related to nitrogen mustards and serves as a precursor in the synthesis of chemotherapeutic agents like ifosfamide.[1]

Its cytotoxicity stems from its function as an alkylating agent . The chloroethyl group is highly reactive and can form a strained aziridinium ion intermediate. This reactive intermediate covalently binds to nucleophilic sites on cellular macromolecules, most critically, on DNA.[2] The primary target is the N7 position of guanine.[3] Because the molecule is bifunctional, it can react with two different guanine bases, leading to the formation of inter-strand or intra-strand cross-links in the DNA.[2][4] These cross-links physically block DNA replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[1][3][5]

cluster_0 Mechanism of Action Compound 3-[(2-Chloroethyl)amino]- 1-propanol HCl Intermediate Reactive Aziridinium Ion Compound->Intermediate Intramolecular cyclization DNA Cellular DNA (N7 of Guanine) Intermediate->DNA Alkylation Crosslink DNA Inter-strand Cross-linking DNA->Crosslink Bifunctional Reaction Block Blocks DNA Replication & Transcription Crosslink->Block Apoptosis Cell Cycle Arrest & Apoptosis Block->Apoptosis Start Problem: Higher than Expected Cytotoxicity CheckSolvent Is a vehicle control included and does it show toxicity? Start->CheckSolvent SolventTox Root Cause: Solvent Toxicity CheckSolvent->SolventTox Yes CheckCalc Are stock concentration and dilution calculations correct? CheckSolvent->CheckCalc No SolventSol Solution: Reduce final solvent concentration (e.g., <0.1% DMSO). Test alternative solvents. SolventTox->SolventSol CalcErr Root Cause: Calculation Error CheckCalc->CalcErr No CheckCell Is the cell line known to be highly sensitive or is it at a low passage number? CheckCalc->CheckCell Yes CalcSol Solution: Recalculate and prepare fresh dilutions. Have a colleague verify calculations. CalcErr->CalcSol CellSens Root Cause: High Cell Line Sensitivity CheckCell->CellSens Yes CellSol Solution: Shift concentration range lower. Reduce incubation time (e.g., 24h). Use a more resistant cell line for comparison. CellSens->CellSol

Sources

Technical Support Center: Optimizing the Synthesis of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS 40722-80-3). This guide is designed for researchers, chemists, and drug development professionals dedicated to improving the yield and purity of this critical chemical intermediate. As a precursor to vital nitrogen mustard-based chemotherapeutics like ifosfamide, optimizing its synthesis is paramount.[1] This document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Understanding the Core Synthesis

The most common and reliable laboratory-scale synthesis involves the N-alkylation of 3-amino-1-propanol. One widely documented method utilizes the reaction of 3-amino-1-propanol with 2-chloroethanol in the presence of hydrochloric acid.[1] This approach is advantageous as the HCl serves as both a catalyst and the source for the final hydrochloride salt formation.[1]

Primary Synthetic Route: 3-Amino-1-propanol + 2-Chloroethanol --(HCl)--> this compound

An alternative route involves reacting 3-amino-1-propanol with 1,2-dichloroethane under anhydrous conditions, which can be effective but requires stringent temperature control to prevent polymerization.[1]

Reaction Mechanism: N-Alkylation of 3-amino-1-propanol

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine of 3-amino-1-propanol acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group. In the presence of HCl, the hydroxyl group of 2-chloroethanol can be protonated, forming a better leaving group (water), thus facilitating the substitution.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Mechanism cluster_products Products 3AP 3-Amino-1-propanol (H₂N-CH₂CH₂CH₂-OH) TS Protonation & Sₙ2 Attack 3AP->TS Nucleophilic Attack 2CE 2-Chloroethanol (Cl-CH₂CH₂-OH) 2CE->TS HCL HCl HCL->TS Protonates -OH Product 3-[(2-Chloroethyl)amino]-1-propanol HCl (Cl-CH₂CH₂-NH₂⁺-CH₂CH₂CH₂-OH Cl⁻) TS->Product Water H₂O TS->Water Leaving Group

Caption: SN2 mechanism for the synthesis of the target compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis. The following workflow provides a systematic approach to diagnosing low yield.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Q1: Are reactants pure & anhydrous? start->check_reagents check_stoichiometry Q2: Is the molar ratio correct? check_reagents->check_stoichiometry If Yes solution_reagents Solution: Use freshly distilled reagents. Dry solvents. check_reagents->solution_reagents If No check_temp Q3: Was temperature controlled? check_stoichiometry->check_temp If Yes solution_stoichiometry Solution: Use slight excess of alkylating agent (e.g., 1:1.2). check_stoichiometry->solution_stoichiometry If No check_side_reactions Q4: Are side products present (TLC/HPLC)? check_temp->check_side_reactions If Yes solution_temp Solution: Maintain optimal range (e.g., 60-80°C) to balance rate and side reactions. check_temp->solution_temp If No check_purification Q5: Was the workup/purification efficient? check_side_reactions->check_purification If No solution_side_reactions Solution: Adjust stoichiometry or temperature to minimize di-substitution. check_side_reactions->solution_side_reactions If Yes solution_purification Solution: Optimize recrystallization solvent system (e.g., Ethanol/Ether). check_purification->solution_purification If No

Caption: Systematic workflow for troubleshooting low product yield.

Q1: My reaction yield is consistently below 60%. What are the primary factors to investigate?

A1: Consistently low yields often point to issues with reactants, reaction conditions, or side reactions.

  • Reactant Quality: The primary amine, 3-amino-1-propanol, is hygroscopic. Absorbed water can interfere with the reaction. Ensure it is of high purity and handled under dry conditions. The alkylating agent (e.g., 2-chloroethanol or 1,2-dichloroethane) should also be pure.

  • Stoichiometry: The molar ratio of reactants is critical. While a 1:1 ratio is theoretically required, the secondary amine product can react again to form a di-substituted byproduct. Using a slight excess of 3-amino-1-propanol can favor mono-alkylation, but this can complicate purification. A more common strategy is to use a slight excess of the alkylating agent (e.g., 1:1.2 of amine to chloro-compound) and control the reaction time to minimize di-substitution.[1]

  • Temperature Control: Elevated temperatures (>85°C) can significantly promote the formation of the N,N-bis(2-hydroxyethyl)amino-1-propanol byproduct, which consumes the desired product and complicates purification.[1] Maintaining a steady temperature, typically between 60-80°C, is essential for balancing reaction rate and selectivity.[1]

Q2: I'm observing a significant amount of a di-substituted byproduct. How can I minimize its formation?

A2: The formation of the di-alkylated product is a classic problem in N-alkylation of primary amines. The secondary amine product is often as reactive, or even more so, than the starting primary amine.

  • Chelation Strategy: For highly selective mono-N-alkylation, a more advanced strategy involves chelation of the 3-amino-1-propanol with 9-borabicyclononane (9-BBN). This forms a stable chelate that protects and activates the amine group, leading to very high yields of the mono-alkylated product upon reaction with an alkyl halide.[2][3][4] While more complex, this method offers superior selectivity.

  • Controlled Addition: Instead of adding all reactants at once, try a slow, dropwise addition of the alkylating agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane) to the solution of 3-amino-1-propanol.[5][6] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine over the newly formed secondary amine product.

  • Molar Ratio Adjustment: Use an excess of the primary amine (3-amino-1-propanol). By Le Chatelier's principle, having a higher concentration of the starting amine statistically favors its reaction over the secondary amine product. The drawback is the need to remove unreacted starting material during purification.

Q3: The final product is difficult to crystallize and appears oily or impure. What purification strategies can I employ?

A3: Purification is critical for obtaining a high-quality solid product.

  • pH Adjustment: Ensure the hydrochloride salt has fully formed. After the main reaction, if not already strongly acidic, the pH should be adjusted with concentrated HCl or by bubbling anhydrous HCl gas through the solution. The hydrochloride salt has significantly different solubility properties than the free base, facilitating precipitation.

  • Solvent System for Recrystallization: A common and effective method is recrystallization from an ethanol/diethyl ether mixture.[1] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allowing this to cool slowly should yield crystalline product.

  • Washing: Before recrystallization, washing the crude reaction mixture can be beneficial. If the reaction was run in an organic solvent, washing with a saturated sodium bicarbonate solution can help remove excess acid and some impurities.[5]

  • Vacuum Distillation (Industrial Scale): On an industrial scale, the product can be isolated via vacuum distillation, although this requires specialized equipment to handle the corrosive nature of HCl at high temperatures.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via 2-Chloroethanol

This protocol is adapted from standard laboratory methods.[1]

Materials:

  • 3-amino-1-propanol (1.0 mol, 75.11 g)

  • 2-chloroethanol (1.2 mol, 96.6 g)

  • Concentrated Hydrochloric Acid (37%)

  • Anhydrous Ethanol

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-amino-1-propanol and anhydrous ethanol (250 mL).

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (1.0 mol, ~83 mL).

  • Slowly add 2-chloroethanol (1.2 mol) to the stirred solution.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 70-80°C) for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Slowly add diethyl ether to the concentrated solution while stirring until a white precipitate forms.

  • Cool the flask in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Recrystallize the crude product from a minimal amount of hot ethanol and diethyl ether to obtain pure this compound.

  • Dry the final product under vacuum. Expected yield: 75-85%.[1]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when performing this synthesis? A: The reactants and product have significant hazards. 2-chloroethanol is toxic. The final product is a nitrogen mustard precursor and should be handled with care as it may cause genetic defects and cancer.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Q: Can I use 1-bromo-3-chloropropane as the alkylating agent? A: Yes, 1-bromo-3-chloropropane is a suitable alkylating agent.[5][6][8] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the reaction will selectively occur at the brominated carbon, installing a 3-chloropropyl group on the amine. This would, however, produce a different product: 3-[(3-Chloropropyl)amino]-1-propanol Hydrochloride. To obtain the target molecule, an alkylating agent that provides a 2-chloroethyl group is necessary.

Q: How does benzenesulfonic acid act as a catalyst in similar reactions? A: In related syntheses, such as the formation of 3-chloro-1-propanol from 1,3-propanediol and HCl, benzenesulfonic acid is used as a strong acid catalyst.[1][9] It protonates the hydroxyl group, converting it into a better leaving group (H₂O) and increasing the electrophilicity of the adjacent carbon, thereby accelerating the rate of nucleophilic substitution.[1] This principle can be applied to enhance reaction efficiency.

Section 5: Data Summary

The following table summarizes key reaction parameters and their typical effects on the synthesis.

ParameterConditionEffect on YieldEffect on PurityRationale & Citation
Temperature 60-80°COptimalHighBalances reaction rate with minimizing side reactions.[1]
> 85°CDecreasesDecreasesPromotes di-substitution and other side reactions.[1]
Molar Ratio 1:1.2 (Amine:Alkylating Agent)HighGoodSlight excess of alkylating agent drives reaction to completion.[1]
(Amine:Alkylating Agent)> 1:1.5HighDecreasesSignificantly increases the rate of di-substitution.
Solvent Anhydrous Ethanol/THFHighHighAnhydrous conditions prevent unwanted side reactions with water.[1]
Aqueous/ProticLowerLowerWater can compete as a nucleophile or interfere with intermediates.
Catalyst HCl (Reactant/Catalyst)GoodGoodDual role as catalyst and salt former simplifies the process.[1]
Benzenesulfonic AcidHigherGoodStrong acid catalyst can accelerate the reaction rate.[1]

Section 6: References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Retrieved from [Link]

  • LookChem. (n.d.). Cas 40722-80-3,this compound. Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino Alcohols via Chelation to 9-BBN. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride. Retrieved from

  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol. Retrieved from

  • Tel Aviv University. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Retrieved from [Link]

  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(35), 8796-8800. Retrieved from [Link]

  • Google Patents. (n.d.). US 7,790,905 B2 - Pharmaceutical propylene glycol solvate compositions. Retrieved from

  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol. Retrieved from

  • Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride. Retrieved from

  • Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

  • Google Patents. (n.d.). US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds. Retrieved from

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Retrieved from

  • Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds. Retrieved from

Sources

Technical Support Center: Enhancing the Specificity of DNA Alkylation with Chloroethylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloroethylamine-based DNA alkylating agents. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you enhance the specificity of your DNA alkylation experiments and overcome common challenges.

Introduction to Chloroethylamine DNA Alkylation

Chloroethylamine compounds are a class of potent alkylating agents that covalently modify DNA, primarily at nucleophilic sites on the DNA bases.[1][2] This activity makes them valuable tools in cancer chemotherapy and molecular biology research.[3][4] The core mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then electrophilically attacks the DNA.[5] However, achieving high specificity for a target DNA sequence is a significant challenge, as off-target alkylation can lead to toxicity and confounding experimental results.[3][6] This guide will provide the technical insights necessary to control and enhance the specificity of these powerful molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DNA alkylation by chloroethylamine compounds?

A1: Chloroethylamine compounds typically undergo an intramolecular cyclization to form a strained, three-membered aziridinium ring. This positively charged intermediate is a potent electrophile that readily reacts with nucleophilic centers in DNA. The N7 position of guanine is the most frequent site of alkylation, though other sites such as the N3 of adenine can also be targeted.[1][2][7]

Q2: What are the main factors that influence the specificity of DNA alkylation?

A2: Specificity is primarily influenced by the delivery of the chloroethylamine moiety to the target DNA sequence. This is often achieved by conjugating the chloroethylamine to a sequence-specific DNA binding molecule, such as an oligonucleotide or a polyamide.[8][9] Reaction conditions such as pH, temperature, and buffer composition also play a crucial role in modulating the reactivity and specificity of the alkylating agent.[8][10]

Q3: What are the common off-target effects observed with chloroethylamine compounds?

A3: Off-target effects can manifest as alkylation at non-target DNA sequences, as well as reactions with other cellular nucleophiles like proteins (e.g., sulfhydryl groups of cysteine).[6][11] These off-target reactions can lead to cellular toxicity and can complicate the interpretation of experimental results.[12]

Q4: How can I detect and quantify the formation of specific DNA adducts?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the characterization and quantification of DNA adducts.[13][14] This technique, especially when used with stable isotope-labeled internal standards, provides robust and accurate quantification of specific adducts.[15] Other methods include ³²P-postlabeling assays and immunoassays, though these may provide less structural information.[13]

Troubleshooting Guide

This section provides solutions to common problems encountered during DNA alkylation experiments with chloroethylamine compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low Alkylation Efficiency 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[10] 2. Degradation of the Alkylating Agent: Chloroethylamine compounds can be unstable. 3. Poor DNA Quality: Presence of contaminants or DNA degradation.[16]1. Optimize Reaction Conditions: Empirically test a range of pH values (typically 7.0-8.5), temperatures (e.g., room temperature to 37°C), and incubation times.[11] 2. Fresh Reagent Preparation: Prepare solutions of the chloroethylamine compound immediately before use. 3. Assess DNA Integrity: Use agarose gel electrophoresis to check the integrity of your DNA.[17] Purify DNA to remove any potential inhibitors.
Low Specificity / High Off-Target Alkylation 1. Non-specific Binding of the Conjugate: The DNA-binding moiety may have an affinity for non-target sequences. 2. Excessive Reactivity of the Alkylating Agent: Reaction conditions may favor non-specific reactions.[8] 3. Inappropriate Buffer System: Some buffers can participate in the reaction. For example, Tris buffers have been shown to react with some chloroethylating agents to form long-lived alkylating intermediates.[6]1. Redesign the Targeting Moiety: Optimize the sequence or structure of the DNA-binding part of your conjugate for higher affinity and specificity to the target sequence.[9] 2. Titrate the Alkylating Agent: Use the lowest effective concentration of the chloroethylamine compound to minimize off-target reactions. 3. Buffer Selection: Use non-reactive buffers such as phosphate or cacodylate buffers.[6]
Difficulty in Detecting/Quantifying Adducts 1. Low Abundance of Adducts: The specific adduct of interest may be formed at very low levels. 2. Adduct Instability: The formed adduct may be chemically labile and degrade during sample processing. Chloroethyl adducts, especially at the N7-guanine position, can lead to depurination.[11] 3. Suboptimal Analytical Method: The chosen detection method may lack the required sensitivity or specificity.[13]1. Enrich for the Target DNA: If possible, use methods to enrich the sample for the target DNA sequence. 2. Optimize Sample Handling: Minimize exposure to heat and acidic conditions during DNA isolation and processing to prevent adduct loss.[11] 3. Method Optimization for LC-MS/MS: Develop a targeted LC-MS/MS method with optimized fragmentation parameters for your specific adduct. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[15]
Inconsistent Results 1. Variability in Reagent Preparation: Inconsistent concentrations or purity of reagents. 2. Inconsistent Reaction Conditions: Fluctuations in temperature or pH between experiments.[10] 3. Variability in DNA Samples: Differences in the purity or concentration of DNA used in different experiments.[17]1. Standardize Protocols: Use standardized and validated protocols for preparing all reagents. 2. Precise Control of Conditions: Use calibrated equipment to ensure consistent temperature and pH. 3. Accurate DNA Quantification: Accurately quantify your DNA using a reliable method such as UV absorbance or fluorescence-based assays before each experiment.[18]

Experimental Protocols

Protocol 1: General Procedure for DNA Alkylation with a Chloroethylamine Conjugate

This protocol provides a general framework. Optimal conditions should be determined empirically for each specific conjugate and DNA target.

  • DNA Preparation:

    • Dissolve the target DNA (e.g., plasmid, oligonucleotide) in a non-reactive buffer such as 10 mM sodium phosphate, pH 7.4.

    • Ensure the DNA concentration is accurately determined.[18]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the target DNA and the chloroethylamine conjugate to the desired final concentrations.

    • The molar ratio of conjugate to DNA target site will need to be optimized.

  • Initiation and Incubation:

    • Initiate the reaction by adding the chloroethylamine conjugate to the DNA solution.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 1-24 hours).

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a scavenger molecule, such as a thiol-containing compound, to react with the excess alkylating agent.

  • DNA Purification:

    • Purify the alkylated DNA from the reaction mixture to remove excess conjugate and byproducts. Standard methods such as ethanol precipitation or spin columns can be used.

Protocol 2: Analysis of DNA Adducts by LC-MS/MS

This protocol outlines the general steps for preparing and analyzing alkylated DNA by LC-MS/MS.

  • DNA Isolation:

    • Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit.[13]

  • DNA Digestion:

    • Enzymatically digest the purified DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup:

    • Use solid-phase extraction (SPE) to clean up the digested sample and enrich for the nucleoside adducts.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reversed-phase liquid chromatography (RPLC) with a C18 column.[13]

    • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target adducts.[13]

    • For accurate quantification, spike the samples with stable isotope-labeled internal standards for each adduct of interest prior to DNA digestion.[15]

Visualizations

Mechanism of Chloroethylamine DNA Alkylation

DNA_Alkylation_Mechanism cluster_0 Activation cluster_1 Reaction A Chloroethylamine Compound B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization D Alkylated DNA (Adduct Formation) B->D Nucleophilic Attack by DNA C DNA C->D

Caption: General mechanism of DNA alkylation by chloroethylamine compounds.

Troubleshooting Workflow for Low Alkylation Specificity

Troubleshooting_Specificity Start Problem: Low Specificity / High Off-Target Alkylation Cause1 Potential Cause Non-specific binding of conjugate Start->Cause1 Cause2 Potential Cause Excessive reactivity Start->Cause2 Cause3 Potential Cause Inappropriate buffer Start->Cause3 Solution1 {Solution|Redesign targeting moiety Optimize linker length} Cause1->Solution1 End Improved Specificity Solution1->End Solution2 {Solution|Titrate alkylating agent Optimize reaction time/temp} Cause2->Solution2 Solution2->End Solution3 {Solution|Use non-reactive buffer (e.g., phosphate, cacodylate)} Cause3->Solution3 Solution3->End

Caption: Troubleshooting workflow for low specificity in DNA alkylation.

References

  • Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15). Synthink. Retrieved from [Link]

  • V. V. Vlassov, S. A. Demidov, V. V. Gorn, & S. A. Grachev. (1991). Sequence-specific alkylation of dsDNA with derivatives of pyrimidine oligonucleotides conjugated to 2-chloroethylamine groups. FEBS Letters, 288(1-2), 114-116. [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. [Link]

  • Guo, J., Villalta, P. W., & Balbo, S. (2020). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Toxics, 8(4), 84. [Link]

  • Hector, S., & Kaina, B. (2016). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Trends in Cancer, 2(11), 607-621. [Link]

  • Bando, T., & Sugiyama, H. (2006). Molecular design of sequence specific DNA alkylating agents. Accounts of Chemical Research, 39(12), 935-944. [Link]

  • Sequence-Specific DNA Alkylation. (2014, January 15). ChemistryViews. Retrieved from [Link]

  • Goodwin, K. D., & Greenberg, M. M. (2006). A general strategy for target-promoted alkylation in biological systems. Proceedings of the National Academy of Sciences, 103(42), 15408-15413. [Link]

  • Trafton, A. (2013, April 4). How to minimize the side effects of cancer treatment. MIT News. Retrieved from [Link]

  • Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]

  • Tsang, J. (2020, July 21). Quantifying DNA? Here are Five DNA Quantification Methods to Consider. Addgene Blog. Retrieved from [Link]

  • Liu, J., & Silverman, S. K. (2024). Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination. Nucleic Acids Research. [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). Cancers, 16(15), 2829. [Link]

  • Woynarowski, J. M., et al. (2007). DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145. Molecular Cancer Therapeutics, 6(10), 2708-2718. [Link]

  • Mechanism of action of alkylating agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Chae, M.-H., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(2), 466-475. [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical Research in Toxicology, 27(3), 355-367. [Link]

  • Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications. (2024, May 8). LinkedIn. Retrieved from [Link]

  • Hartley, J. A., et al. (1986). DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. Cancer Research, 46(4 Part 1), 1948-1951. [Link]

  • Khan, I., et al. (2024). Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. Journal of Functional Biomaterials, 15(1), 1. [Link]

  • DNA QUANTIFICATION TIPS & TRICKS. (n.d.). Berthold Technologies. Retrieved from [Link]

  • DNA quantification methods: determine the concentration, yield and purity of samples. (2024, May 29). BMG LABTECH. Retrieved from [Link]

  • Woynarowski, J. M., et al. (2015). Screening for DNA Alkylation Mono and Cross-Linked Adducts with a Comprehensive LC-MS3 Adductomic Approach. Analytical Chemistry, 87(23), 11706-11713. [Link]

  • The effect of N-alkylation on the buffer capacity and DNA binding... (n.d.). ResearchGate. Retrieved from [Link]

  • The complexity and regulation of repair of alkylation damage to nucleic acids. (2019). DNA Repair, 82, 102662. [Link]

  • Yi, C., & He, C. (2006). Direct Reversal of DNA Alkylation Damage. Critical Reviews in Biochemistry and Molecular Biology, 41(2), 101-108. [Link]

  • Fu, D., et al. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Genes & Diseases, 8(1), 39-50. [Link]

  • Demonstration by Real-Time Polymerase Chain Reaction that Cellular DNA Alkylation by Novel Aminoindoline Compounds Affects Expression of the Protooncogene c-myc. (2004). Chemical Research in Toxicology, 17(7), 901-909. [Link]

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Validation & Comparative

A Comparative Guide to Nitrogen Mustards: Profiling 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride Against Key Therapeutic Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen mustards represent a foundational class of alkylating agents that have been a cornerstone in cancer chemotherapy for over six decades.[1] Their potent cytotoxic activity stems from an ability to form covalent adducts with DNA, ultimately inducing apoptosis.[2][3] This guide provides an in-depth comparison of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride, a key synthetic intermediate, with several clinically significant nitrogen mustards, including Mechlorethamine, Chlorambucil, Melphalan, and Cyclophosphamide. We will dissect their mechanisms of action, comparative reactivities, and cytotoxic profiles, supported by established experimental protocols. The central thesis of this guide is to differentiate the role of this compound as a fundamental building block from its more complex, clinically applied derivatives, providing researchers and drug development professionals with a clear framework for understanding and evaluating this critical class of compounds.

The Fundamental Mechanism: DNA Alkylation by Nitrogen Mustards

The defining characteristic of nitrogen mustards is the bis(2-chloroethyl)amino functional group.[4] The cytotoxicity of these compounds is overwhelmingly attributed to their ability to alkylate DNA, a process initiated by a spontaneous intramolecular cyclization.[5] The nitrogen atom's lone pair of electrons displaces one of the chloride leaving groups, forming a highly strained and electrophilic aziridinium ion.[6][7] This cation is then susceptible to nucleophilic attack by DNA, most commonly at the N7 position of guanine residues.[4][8]

After this initial monofunctional alkylation, the second chloroethyl arm can undergo the same cyclization and react with another guanine base. This second reaction can result in either an intrastrand cross-link (linking two guanines on the same DNA strand) or, more critically, an interstrand cross-link (ICL) that covalently bonds the two strands of the DNA duplex.[4][7] These ICLs physically block the machinery of DNA replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[4][9]

Mechanism_of_Action cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Alkylation & Cross-linking NM Nitrogen Mustard R-N(CH₂CH₂Cl)₂ Azi Aziridinium Ion (Reactive) [R-N(CH₂CH₂Cl)(CH₂CH₂)]⁺ NM->Azi Intramolecular Cyclization Mono Monoadduct (Guanine-N7 Alkylated) Azi->Mono Nucleophilic Attack by Guanine N7 DNA DNA Duplex Azi_2 Second Aziridinium Ion Formation Mono->Azi_2 Second Cyclization ICL Interstrand Cross-link (ICL) (Cytotoxic Lesion) Azi_2->ICL Second Alkylation Event

Caption: General mechanism of nitrogen mustard-induced DNA interstrand cross-linking.

Profile: this compound

This compound (CAS 40722-80-3) is a bifunctional organic compound featuring the core 2-chloroethylamino moiety responsible for alkylating activity, along with a propanol group.[10][11] Its molecular formula is C₅H₁₃Cl₂NO.[12]

While it possesses the necessary chemical group for DNA alkylation, its primary significance in the scientific community is not as a direct therapeutic agent but as a crucial precursor and building block in the synthesis of more complex and clinically relevant nitrogen mustards.[10][12] Specifically, it serves as a key intermediate in the production of the oxazaphosphorine class of drugs, such as ifosfamide and trofosfamide.[10]

The presence of the hydroxyl (-OH) group provides a reactive site for further chemical modification, allowing for its incorporation into larger molecular scaffolds.[10] Toxicological data classify it as a substance that may cause genetic defects and cancer, which is consistent with its alkylating nature.[13] Its value, therefore, lies in its foundational structure, which enables the construction of prodrugs designed for metabolic activation and improved therapeutic indices.

Comparative Analysis with Key Therapeutic Nitrogen Mustards

To understand the role of 3-[(2-Chloroethyl)amino]-1-propanol HCl, it is essential to compare it to nitrogen mustards that have been developed for and are used in clinical settings. The key differentiator among these agents is the substituent on the mustard nitrogen, which profoundly modulates chemical reactivity, bioavailability, and toxicity.[7][14]

Compound Class Key Structural Feature Reactivity Profile Activation
Mechlorethamine (HN2) AliphaticMethyl group on nitrogenHigh: Rapidly forms aziridinium ion in aqueous solution.[7]Spontaneous
Chlorambucil AromaticPhenylbutyric acid groupModerate: Delocalization of N lone pair into the aromatic ring slows aziridinium formation.[7][14]Spontaneous
Melphalan AromaticPhenylalanine groupModerate: Similar to chlorambucil; actively transported into cells via amino acid transporters.[15]Spontaneous
Cyclophosphamide Oxazaphosphorine (Prodrug)Phosphoramide ringLow (as parent drug): The nitrogen is part of a phosphamide, reducing nucleophilicity.[16]Metabolic (Cytochrome P450)[16]
3-[(2-Chloroethyl)amino]-1-propanol HCl Aliphatic (Precursor)3-hydroxypropyl groupHigh (inherent): As a simple aliphatic amine, it is inherently reactive.Spontaneous
Chemical Reactivity and Rationale for Structural Modifications

The high reactivity of early aliphatic mustards like Mechlorethamine led to significant, non-specific toxicity and a short biological half-life, as it reacts indiscriminately with various biological nucleophiles.[14][17] This lack of selectivity was a major clinical drawback.[14]

The development of aromatic mustards like Chlorambucil and Melphalan was a critical step forward.[15][18] By attaching an electron-withdrawing aromatic ring to the mustard nitrogen, the atom's nucleophilicity is reduced.[7][14] This electronic effect raises the activation energy for aziridinium ion formation, thereby slowing the reaction rate.[7] This "taming" of the mustard's reactivity reduces systemic toxicity and allows for oral administration.[14] Furthermore, the phenylalanine scaffold of melphalan facilitates its uptake into tumor cells via amino acid transport systems, offering a degree of targeted delivery.[15]

Cyclophosphamide represents a more sophisticated prodrug approach.[1] The parent molecule is relatively inert. It requires metabolic activation by cytochrome P450 enzymes in the liver to be converted into its active, cytotoxic form.[16] This strategy provides a significant therapeutic advantage by localizing the activation of the highly reactive alkylating species, thereby reducing some of the systemic toxicity associated with spontaneously activating mustards.[14]

3-[(2-Chloroethyl)amino]-1-propanol HCl, as a simple aliphatic mustard, shares the high inherent reactivity of mechlorethamine. Its utility as a synthetic precursor is precisely because it provides this reactive chloroethylamino group, which is then "masked" or incorporated into a more complex structure like an oxazaphosphorine to create a stable, activatable prodrug.

Comparative Cytotoxicity

The cytotoxic potency of nitrogen mustards is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of a cell population by 50%. While direct comparisons can be challenging due to variations in cell lines and assay conditions, general trends can be observed from the literature.

Compound Example Cell Line Approximate IC50 Range Reference
Melphalan VariousLow micromolar (µM) to nanomolar (nM)[5][19]
Chlorambucil MCF-724.6 µM[9]
Bendamustine VariousLow micromolar (µM)[19][20]
Novel Mustard Fluorophores A549 Lung Cancer13.1 µM (for compound 3h)[21]

Note: This table is illustrative. IC50 values are highly dependent on the specific cancer cell line and experimental conditions.

Derivatives of nitrogen mustards can exhibit extremely high cytotoxicity, with IC50 values reaching the low micromolar or even nanomolar range.[5][14] Melphalan is generally considered a highly potent agent.[19] The cytotoxicity of Chlorambucil is often observed at slightly higher concentrations compared to Melphalan.[9] The data highlights how modifications to the core nitrogen mustard structure can be used to enhance cytotoxic effects against cancer cells.[19]

Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible comparisons between different nitrogen mustards, standardized assays are essential. Here, we detail the protocols for two fundamental assessments: cytotoxicity and genotoxicity.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[5]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrogen mustard compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

MTT_Workflow start Start step1 1. Seed Cells in 96-well plate start->step1 end End step2 2. Incubate 24h (for attachment) step1->step2 step3 3. Treat with Nitrogen Mustard (various concentrations) step2->step3 step4 4. Incubate 48-72h step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate 3-4h (formazan formation) step5->step6 step7 7. Solubilize Formazan (e.g., with DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Calculate IC50 step8->step9 step9->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Alkaline Comet Assay for Genotoxicity (DNA Damage)

The Comet assay (single-cell gel electrophoresis) is a sensitive and widely used technique for detecting DNA damage, such as single- and double-strand breaks, at the level of individual cells.[22] Under alkaline conditions, it can also detect alkali-labile sites. Damaged DNA migrates further in the electric field, creating a "comet tail" shape.

Methodology:

  • Cell Treatment: Treat a single-cell suspension with the nitrogen mustard compound at various concentrations for a defined period. Include a negative (vehicle) and positive (e.g., H₂O₂) control.

  • Slide Preparation: Mix a small aliquot of the cell suspension (~10,000 cells) with low melting point agarose at 37°C. Quickly pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify on a cold plate.

  • Lysis: Carefully remove the coverslip and immerse the slides in a high-salt lysis solution (to lyse the cells and unfold the DNA) overnight at 4°C in the dark.

  • Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented DNA will migrate from the nucleoid (the "head") towards the anode, forming the "tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters like tail length and the percentage of DNA in the tail.

Comet_Workflow start Start step1 1. Treat Cell Suspension with Nitrogen Mustard start->step1 end End step2 2. Embed Cells in Agarose on Microscope Slide step1->step2 step3 3. Lyse Cells (High Salt Solution) step2->step3 step4 4. DNA Unwinding (Alkaline Buffer, pH>13) step3->step4 step5 5. Electrophoresis (25V, 30 min) step4->step5 step6 6. Neutralize and Stain with Fluorescent Dye step5->step6 step7 7. Visualize & Score Comets (Fluorescence Microscopy) step6->step7 step7->end

Caption: Workflow for assessing DNA damage using the alkaline Comet assay.

Summary and Conclusion

This guide provides a comparative framework for understanding this compound in the broader context of nitrogen mustard-based chemotherapeutics. Our analysis reveals a critical distinction:

  • This compound is best understood as a foundational chemical intermediate . Its aliphatic structure confers high alkylating reactivity, but its primary utility is in the synthesis of more advanced, stable prodrugs like ifosfamide.[10]

  • Clinically Used Nitrogen Mustards (Mechlorethamine, Chlorambucil, Melphalan, Cyclophosphamide) are products of extensive medicinal chemistry efforts designed to modulate reactivity and improve the therapeutic index.[14] The evolution from highly reactive aliphatic agents to less reactive aromatic mustards and metabolically activated prodrugs demonstrates a clear trajectory towards enhancing selectivity and reducing systemic toxicity.[14][16][23]

For researchers and drug development professionals, this compound remains a valuable tool for organic synthesis and as a reference compound in mechanistic studies. However, its direct application is limited. The future of nitrogen mustard development continues to focus on strategies that improve tumor-specific drug delivery and activation, building upon the foundational chemistry embodied by simple precursors like this compound.

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A Comparative Guide to the Efficacy of Mono- vs. Bifunctional Alkylating Agents: 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride and Melphalan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of two nitrogen mustard alkylating agents: the clinically established bifunctional drug, melphalan, and the lesser-known monofunctional compound, 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride. While direct head-to-head clinical data is not available, this document synthesizes established principles of pharmacology and DNA damage response to contrast their mechanisms of action and predict their differential efficacy. We present a framework of standard experimental protocols, including cytotoxicity and genotoxicity assays, to guide researchers in evaluating similar compounds. The fundamental difference in their ability to induce DNA lesions—monoadducts versus highly cytotoxic interstrand cross-links—forms the core of this comparison, explaining the superior predicted efficacy of bifunctional agents like melphalan in oncology.

Introduction: The Strategic Importance of Alkylating Agents in Oncology

Alkylating agents represent one of the earliest and most enduring classes of chemotherapeutic drugs. Their efficacy stems from the ability to covalently modify the DNA of cancer cells, disrupting DNA replication and transcription and ultimately triggering cell death.[1][2] The reactivity of these agents is conferred by one or more alkyl groups that form strong electrophiles, targeting nucleophilic sites on DNA bases, most notably the N7 position of guanine.[1][3][4]

This guide focuses on two such agents to illustrate a critical concept in drug design and efficacy: the distinction between monofunctional and bifunctional alkylation.

  • Melphalan , a derivative of nitrogen mustard, is a well-characterized bifunctional alkylating agent.[5][6] Its two reactive chloroethyl groups allow it to form covalent bonds with two different sites on DNA, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs).[5][7][8][9] It is an essential medicine used in the treatment of multiple myeloma and ovarian cancer.[5]

  • This compound is a structurally related compound that possesses a single chloroethyl group.[10][11] This defines it as a monofunctional alkylating agent, capable of forming only single DNA adducts (monoadducts).[1][10] While primarily used as a chemical intermediate in the synthesis of other agents like ifosfamide, its structure provides a valuable model for understanding the baseline activity of a monofunctional nitrogen mustard.[10]

The core hypothesis of this guide is that the bifunctional nature of melphalan confers significantly greater cytotoxic efficacy compared to the monofunctional this compound, a principle rooted in the severity of the DNA lesions they produce and the cellular machinery required to repair them.

Mechanism of Action: The Critical Difference of a Second Alkylating Arm

The anti-tumor activity of these compounds is dictated by the nature of their interaction with DNA. This is a direct function of their chemical structure.

Melphalan: Induction of High-Toxicity Interstrand Cross-links (ICLs)

Melphalan exerts its cytotoxic effect through a two-step process.[12] First, one of its chloroethyl groups forms a reactive aziridinium ion, which then alkylates a nucleophilic site on a DNA base, typically the N7 of guanine, forming a monoadduct.[5][8] The second chloroethyl group can then undergo the same process, reacting with a guanine on the opposite DNA strand.[2] This creates a covalent bridge—an interstrand cross-link (ICL)—that physically prevents the separation of the DNA double helix, a step essential for both replication and transcription.[3][8] These ICLs are considered among the most toxic forms of DNA damage because they induce replication fork collapse and can lead to double-strand breaks (DSBs).[13]

Caption: Mechanism of Melphalan's bifunctional alkylation leading to ICLs.

3-[(2-Chloroethyl)amino]-1-propanol HCl: Formation of Repairable Monoadducts

As a monofunctional agent, this compound can also form a reactive intermediate to alkylate DNA.[10] However, lacking a second reactive arm, its interaction ends with the formation of a single DNA monoadduct. While these lesions can distort the DNA helix and interfere with cellular processes, they are generally less cytotoxic than ICLs.[1][2] Cells possess robust and efficient DNA repair mechanisms, such as Base Excision Repair (BER), that can readily identify and remove these single adducts, restoring the integrity of the DNA strand.[14][15]

Caption: Predicted mechanism of monofunctional alkylation and subsequent repair.

Comparative Efficacy Framework: Experimental Design

To empirically validate the predicted superior efficacy of melphalan, a series of standardized in vitro and in vivo experiments should be conducted. Bifunctional agents are generally more effective antitumor agents than their monofunctional counterparts.[1][16][17]

In Vitro Cytotoxicity Assessment

The primary measure of efficacy is the ability of a compound to kill cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[18][19][20]

  • Cell Plating: Seed cancer cells (e.g., RPMI 8226 multiple myeloma cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both melphalan and this compound. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Predicted Outcome: Comparative IC50 Values

Due to the formation of highly lethal ICLs, melphalan is expected to exhibit a significantly lower IC50 value, indicating greater potency.

CompoundPredicted IC50 (µM)Predicted Potency
Melphalan 1 - 10 High
3-[(2-Chloroethyl)amino]-1-propanol HCl > 50 Low to Moderate
In Vitro Genotoxicity Assessment

To directly measure the extent and type of DNA damage, the single-cell gel electrophoresis (Comet) assay is an invaluable tool.[21][22][23]

Experimental Protocol: Alkaline Comet Assay

The alkaline comet assay detects both single- and double-strand DNA breaks.[22][24] A modified version can also be used to quantify ICLs.[7][9]

  • Cell Treatment: Treat cells with equimolar concentrations of each compound for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer them onto microscope slides.

  • Lysis: Immerse slides in a lysis buffer to remove cell membranes and proteins, leaving behind DNA nucleoids.[21]

  • Alkaline Unwinding & Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."[22][23]

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the amount of DNA in the comet tail (% Tail DNA) or the Olive Tail Moment. For ICL analysis, a secondary irradiation step is used; ICLs reduce the amount of fragmented DNA migrating into the tail.[9]

Predicted Outcome: DNA Damage Profile

CompoundPredicted % Tail DNA (Direct Damage)Predicted ICL Formation
Melphalan ModerateHigh
3-[(2-Chloroethyl)amino]-1-propanol HCl HighNone

Melphalan is predicted to show a strong ICL signal (less tail migration after irradiation), while the monofunctional agent would primarily induce strand breaks that are readily detected as increased tail migration.[9]

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment start Cancer Cell Culture (e.g., RPMI 8226) treatment Treat with Compounds (Melphalan vs. Monofunctional) start->treatment mtt MTT Assay (72h incubation) treatment->mtt Efficacy comet Comet Assay (4h incubation) treatment->comet Mechanism readout1 Measure Absorbance mtt->readout1 ic50 Calculate IC50 readout1->ic50 electrophoresis Lysis & Electrophoresis comet->electrophoresis damage Quantify DNA Damage (% Tail DNA, ICLs) electrophoresis->damage

Caption: Experimental workflow for in vitro comparison of alkylating agents.

Mechanistic Divergence: DNA Damage Response Pathways

The differential cytotoxicity observed is a direct consequence of how the cell attempts to repair the distinct DNA lesions.

  • Repair of Monoadducts: The N7-guanine adducts formed by 3-[(2-Chloroethyl)amino]-1-propanol HCl are primarily recognized and excised by the Base Excision Repair (BER) pathway.[14] This is a highly efficient, multi-enzyme process that removes the damaged base and replaces it with the correct one, leading to high rates of cell survival if the damage load is not overwhelming.[14][15]

  • Repair of Interstrand Cross-links: The ICLs produced by melphalan are formidable challenges for the cell. Their repair requires a complex and coordinated effort involving multiple pathways, including the Fanconi Anemia (FA) pathway , Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[25][26][27][28][29] The FA pathway is central to recognizing the stalled replication fork at the ICL site and initiating the nucleolytic incisions required to "unhook" the cross-link.[25][26][28] If this complex repair process fails or is overwhelmed, the persistent ICLs will trigger cell cycle arrest and apoptosis.[6][25] The emergence of clinical resistance to melphalan is often associated with the upregulation of these ICL repair mechanisms.[7][9][30]

Caption: Divergent DNA damage response pathways for mono- and bifunctional lesions.

In Vivo Efficacy: A Xenograft Model Framework

To translate in vitro findings into a preclinical setting, a human tumor xenograft model is the standard.[31][32][33] This involves implanting human cancer cells into immunodeficient mice to grow tumors.[32][33]

Experimental Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation: Subcutaneously inject human multiple myeloma cells (e.g., RPMI 8226) into the flank of immunodeficient mice (e.g., NCr nu/nu).[31]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into three groups: Vehicle control, Melphalan, and 3-[(2-Chloroethyl)amino]-1-propanol HCl. Administer compounds via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Predicted Outcome: Tumor Growth Inhibition

GroupPredicted Tumor Growth Inhibition (TGI %)Predicted Toxicity (Body Weight Loss)
Vehicle Control 0%None
Melphalan > 70% Moderate
3-[(2-Chloroethyl)amino]-1-propanol HCl < 30% Low

Conclusion

The comparison between melphalan and this compound serves as a powerful illustration of a core principle in cancer pharmacology: the superior efficacy of bifunctional alkylating agents.[2][13][16] Melphalan's ability to induce highly toxic DNA interstrand cross-links, which require complex and error-prone repair pathways, results in a significantly more potent cytotoxic effect compared to the easily repaired monoadducts formed by its monofunctional counterpart.[14][29] While this compound likely possesses some level of cytotoxic activity, it is predicted to be substantially less effective both in vitro and in vivo. This guide provides researchers with the mechanistic rationale and a practical experimental framework for evaluating and comparing the efficacy of such DNA-damaging agents.

References

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A Comparative Guide to Analytical Standards of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to ensuring the validity and reproducibility of experimental outcomes. 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride, a critical precursor in the synthesis of alkylating chemotherapeutic agents such as ifosfamide, demands rigorous analytical characterization to guarantee its purity, identity, and consistency.[1] This guide provides an in-depth technical comparison of analytical standards for this compound, offering insights into method selection, data interpretation, and the rationale behind experimental choices.

The Critical Role of this compound in Drug Synthesis

This compound is a bifunctional molecule featuring a reactive chloroethylamino group and a primary alcohol.[1] The chloroethyl moiety is a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites in biomolecules like DNA, which is the mechanistic basis for the cytotoxic action of drugs derived from it.[1] Given its role as a key building block, the purity profile of this intermediate directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, the use of well-characterized analytical standards is not merely a matter of compliance, but a fundamental requirement for robust scientific research and drug development.

Comparative Analysis of Commercially Available Analytical Standards

The selection of an appropriate analytical standard is a critical first step in any quantitative or qualitative analysis. While various suppliers offer this compound, the quality and characterization of these standards can differ. Below is a comparative summary of typical specifications for a high-quality reference standard.

ParameterSupplier A (Typical High-Purity Grade)Supplier B (Standard Research Grade)Rationale & Criticality
Purity (by HPLC) ≥ 99.5%≥ 98.0%High purity is essential to accurately quantify the main component and to avoid introducing interfering substances into subsequent reactions or assays.
Identity Confirmed by ¹H NMR, ¹³C NMR, and MSConfirmed by ¹H NMR and MSComprehensive structural elucidation provides unequivocal confirmation of the compound's identity, preventing the use of incorrect materials.
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%The hydrochloride salt is hygroscopic; controlling water content is crucial for accurate weighing and stoichiometry calculations.
Residual Solvents Meets USP <467> or ICH Q3C limitsNot specifiedResidual solvents from the synthesis process can be toxic and may interfere with reactions. Pharmacopeial compliance is a key quality indicator.
Related Substances (by HPLC) Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5%Not specifiedControl of impurities is critical as they may have their own pharmacological or toxicological effects, or they may interfere with the synthesis of the target API.
Certificate of Analysis (CoA) Comprehensive CoA with detailed analytical data and traceability to a primary standard (if available)Basic CoA with limited dataA detailed CoA provides the end-user with the necessary information to assess the suitability of the standard for their specific application and to ensure regulatory compliance.

Expert Insight: For pivotal studies or when developing methods for GMP (Good Manufacturing Practice) applications, it is imperative to select a reference standard with the highest available purity and the most comprehensive characterization. While a standard research-grade material may be suitable for initial exploratory work, a well-characterized standard from a reputable supplier like LGC or Toronto Research Chemicals provides a higher degree of confidence and traceability.

Key Analytical Methodologies for Quality Control

A multi-pronged analytical approach is necessary to fully characterize this compound. The following sections detail the recommended experimental protocols for identity, purity, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is the cornerstone technique for determining the purity of this compound and for quantifying related substances. Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (e.g., 200-210 nm) is typically employed.

Experimental Protocol: HPLC-UV Analysis

  • Objective: To determine the purity of this compound and to detect and quantify any related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 205 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard or sample.

    • Dissolve in and dilute to 10 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Repeatability (RSD of 6 injections): ≤ 2.0% for the peak area of the main component.

  • Calculation: Purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks.

Causality Behind Experimental Choices: The use of a C18 column provides good retention for this moderately polar compound. A gradient elution is necessary to separate the main component from both more polar and less polar impurities within a reasonable runtime. TFA is used as an ion-pairing agent to improve peak shape for the amine.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Result weigh Weigh Standard/Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter hplc HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It is also an excellent tool for confirming the identity of the main component. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

Potential Impurities from Synthesis: The most common laboratory synthesis involves the reaction of 3-amino-1-propanol with 2-chloroethanol.[1] Potential impurities arising from this process include:

  • Unreacted starting materials: 3-amino-1-propanol and 2-chloroethanol.

  • Over-alkylation product: 3-[Bis(2-chloroethyl)amino]-1-propanol.

  • Solvent residues.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Objective: To identify and quantify volatile impurities and to confirm the identity of the main component.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Derivatization:

    • To approximately 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 5 minutes

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area normalization if response factors are known to be similar.

Causality Behind Experimental Choices: Derivatization with BSTFA replaces the active hydrogens on the alcohol and amine groups with trimethylsilyl (TMS) groups, making the molecule more volatile and thermally stable for GC analysis. The DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of underivatized and derivatized compounds.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis cluster_report Result sample Sample derivatize Derivatization (BSTFA) sample->derivatize gcms GC-MS System derivatize->gcms tic Total Ion Chromatogram gcms->tic spectra Mass Spectra tic->spectra library Library Search spectra->library quantify Quantification library->quantify report Impurity Profile quantify->report

Caption: Workflow for GC-MS impurity profiling.

Alternative and Complementary Analytical Techniques

While HPLC and GC-MS are the primary workhorses for the analysis of this compound, other techniques can provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the analytical standard. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid identity check by comparing the spectrum of a sample to that of a known reference standard. Characteristic absorptions for the O-H, N-H, and C-Cl bonds should be present.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the detection and quantification of trace-level genotoxic impurities, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.

Conclusion

The quality of an analytical standard for a pharmaceutical intermediate like this compound is a critical determinant of the quality of the final drug product. A thorough understanding of the available analytical techniques and the rationale behind their application is essential for researchers and drug development professionals. This guide provides a framework for the comparative evaluation of analytical standards and outlines robust methodologies for their characterization. By implementing these principles, scientists can ensure the reliability and reproducibility of their work, ultimately contributing to the development of safer and more effective medicines.

References

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Shimadzu. Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).

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A Comparative Guide to the Cross-Reactivity Profile of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for investigating the cross-reactivity of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride, a bifunctional alkylating agent with applications in chemical synthesis and biological research.[1][2][3][4] In drug development, characterizing the potential for off-target interactions is paramount for ensuring safety and efficacy. Unintended interactions, or cross-reactivity, can lead to toxicity or confound experimental results.[5] This document, designed for researchers and drug development professionals, details a multi-tiered experimental strategy to objectively assess the compound's specificity against relevant chemical analogs. We will explore biophysical, immunochemical, and cell-based methodologies, explaining the causality behind experimental choices and providing detailed, self-validating protocols. The goal is to create a robust data package that clearly defines the compound's interaction profile, thereby enabling more accurate interpretation of research data and better prediction of in vivo outcomes.

Introduction to this compound

Chemical Nature and Primary Mechanism of Action

This compound is a hydrochloride salt of a β-chloroethylamine derivative.[1] Its structure is characterized by two key functional moieties: a reactive 2-chloroethyl group and a propanol backbone.[1] The primary mechanism of action for this class of compounds involves the formation of a reactive aziridinium ion intermediate, which then acts as a potent alkylating agent. This intermediate covalently modifies nucleophilic sites on biomolecules, most notably DNA.[1] By forming cross-links within and between DNA strands, it inhibits DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cells.[1] This activity makes it a valuable precursor and building block in the synthesis of nitrogen mustard-based chemotherapeutics, such as ifosfamide and trofosfamide.[1]

Rationale for Cross-Reactivity Investigation

While the on-target effect of DNA alkylation is well-understood, the reactive nature of the chloroethyl group presents a significant risk for off-target interactions. Cross-reactivity occurs when a compound interacts with unintended biological targets, such as proteins (enzymes, receptors, transporters) or other macromolecules.[5] These off-target effects are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[6][7] Therefore, a thorough investigation of cross-reactivity is not merely a supplementary exercise but a critical step in the early-stage assessment of any reactive compound. It allows for:

  • Data Integrity: Ensuring that observed biological effects are due to the intended mechanism and not an artifact of off-target interactions.[5]

  • Safety Profiling: Identifying potential toxicities early in the discovery process.[7][8]

  • Lead Optimization: Guiding structure-activity relationship (SAR) studies to design more specific and less toxic derivatives.[7]

Selection of Comparator Compounds

To contextualize the cross-reactivity of this compound, a panel of comparator compounds must be selected. The choice of these alternatives is crucial for a meaningful comparison. Our panel includes a positive control (a known related drug), a negative control (lacking the reactive group), and a structural isomer.

Compound NameStructureRationale for Inclusion
Test Article: 3-[(2-Chloroethyl)amino]-1-propanol HCl C₅H₁₃Cl₂NOThe primary subject of this investigation. A bifunctional molecule with alkylating potential.[1]
Positive Control: Ifosfamide C₇H₁₅Cl₂N₂O₂PA clinically used nitrogen mustard antineoplastic agent. It is a prodrug that is metabolically activated to an alkylating agent structurally related to the test article. It serves as a benchmark for potent, albeit non-specific, alkylating activity.
Negative Control: 3-Amino-1-propanol C₃H₉NOThis compound represents the propanolamine backbone of the test article but completely lacks the reactive 2-chloroethyl group.[9][10] It is essential for distinguishing effects caused by the core structure from those driven by alkylation.
Structural Analog: 1-Amino-3-chloro-2-propanol HCl C₃H₉Cl₂NOAn isomer of the test article's core structure (excluding the ethyl group).[11][12] Comparing against this molecule helps to understand the specific contribution of the 3-amino-1-propanol versus the 1-amino-2-propanol arrangement to off-target binding.

A Multi-Tiered Strategy for Cross-Reactivity Assessment

We propose a tiered approach that moves from direct biophysical interactions to more complex, physiologically relevant cellular systems. This progression allows for a comprehensive understanding of the compound's specificity.

G cluster_0 Experimental Workflow T1 Tier 1: Biophysical Analysis (Surface Plasmon Resonance) T2 Tier 2: Immunochemical Analysis (Competitive ELISA) T1->T2 Quantifies direct binding kinetics Data Data Synthesis & Risk Assessment T1->Data T3 Tier 3: Cell-Based Analysis (Cytotoxicity & Off-Target Screening) T2->T3 Assesses specific epitope recognition T3->Data Evaluates physiological consequences

Caption: A multi-tiered workflow for cross-reactivity assessment.

Tier 1: Biophysical Interaction Analysis - Surface Plasmon Resonance (SPR)

3.1.1 Principle and Rationale SPR is a powerful, label-free optical technique that monitors molecular interactions in real time.[13] It is an ideal first step for screening small molecules because it provides quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd).[13][14] By immobilizing a panel of common off-target proteins on a sensor chip, we can directly measure the binding of our test compound and its comparators. This approach provides a direct, unbiased measure of physical interaction, which is the foundation of any biological effect.

3.1.2 Detailed Experimental Protocol: SPR Multi-Target Screening

  • Target Immobilization: Covalently immobilize a panel of diverse, clinically relevant off-target proteins (e.g., kinases, GPCRs, ion channels, and transporters) onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. Leave one flow cell unmodified as a reference.

  • Analyte Preparation: Prepare a dilution series for 3-[(2-Chloroethyl)amino]-1-propanol HCl and each comparator compound in a suitable running buffer (e.g., HBS-EP+) ranging from 0.1 µM to 100 µM.

  • Binding Analysis: Inject the analyte solutions sequentially over all flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the change in response units (RU) in real time. Include buffer-only injections for double referencing.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a mild, optimized regeneration solution (e.g., a low pH glycine buffer or a high salt solution) to remove bound analyte without denaturing the immobilized protein.

  • Data Processing: Subtract the reference cell signal from the active cell signals. Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

3.1.3 Data Presentation and Interpretation The results should be summarized in a table. A lower KD value indicates a stronger binding affinity.

CompoundTarget Proteinka (1/Ms)kd (1/s)KD (µM)
Test Article Kinase A1.2 x 10³2.5 x 10⁻²20.8
Test Article Transporter B5.0 x 10²1.8 x 10⁻²36.0
Ifosfamide Kinase A1.5 x 10³3.0 x 10⁻²20.0
3-Amino-1-propanol Kinase ANo Binding DetectedN/A>100
1-Amino-3-chloro-2-propanol Kinase ANo Binding DetectedN/A>100

Interpretation: In this hypothetical data, the test article shows weak to moderate affinity for Kinase A and Transporter B, similar to the positive control Ifosfamide. The negative control and structural analog show no detectable binding, suggesting the chloroethyl group is critical for these off-target interactions.

Tier 2: Immunochemical Specificity - Competitive ELISA

3.2.1 Principle and Rationale An enzyme-linked immunosorbent assay (ELISA) can be adapted to assess cross-reactivity by measuring how well related compounds compete with the primary analyte for binding to a specific antibody. This technique provides an orthogonal validation of specificity. While SPR measures any physical interaction, a competitive immunoassay tests for binding to a highly specific recognition site (the antibody's paratope), which can mimic the specific binding pockets of biological targets.

G cluster_1 Competitive ELISA Principle Plate Microplate Well (Coated with Compound-Protein Conjugate) Enz_Ab Enzyme-Labeled Secondary Antibody Plate->Enz_Ab Binds to primary Ab Ab Specific Antibody Ab->Plate Binds to coated antigen if not blocked Free_Cmpd Free Compound (Test Article or Competitor) Free_Cmpd->Ab Binds in solution Substrate Substrate Enz_Ab->Substrate Converts Signal Colorimetric Signal Substrate->Signal Generates

Caption: Workflow for a competitive ELISA to measure cross-reactivity.

3.2.2 Detailed Experimental Protocol: Competitive ELISA

  • Antigen Coating: Coat a 96-well high-binding microplate with a conjugate of 3-[(2-Chloroethyl)amino]-1-propanol covalently linked to a carrier protein (e.g., BSA). Incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBST).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat milk in PBST) and incubating for 1-2 hours at room temperature. Wash wells.

  • Competition Reaction: In a separate plate, prepare serial dilutions of the test article and each comparator compound. Add a fixed, pre-determined concentration of a specific primary antibody (raised against the compound-protein conjugate) to each well. Incubate to allow the antibody to bind to the free compounds in solution.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature. During this step, any antibody not bound to a free competitor will bind to the coated antigen. Wash wells thoroughly.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour. Wash wells.

  • Signal Generation: Add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

  • Readout: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of free competitor in the sample.

3.2.3 Data Presentation and Interpretation Calculate the half-maximal inhibitory concentration (IC50) for each compound. Cross-reactivity is typically expressed as a percentage relative to the test article.

% Cross-Reactivity = (IC50 of Test Article / IC50 of Comparator) x 100

CompoundIC50 (nM)% Cross-Reactivity
Test Article 50100%
Ifosfamide 45011.1%
3-Amino-1-propanol >10,000<0.5%
1-Amino-3-chloro-2-propanol >10,000<0.5%

Interpretation: This hypothetical data shows that the antibody is highly specific for the test article. Ifosfamide shows minimal cross-reactivity, likely due to structural differences recognized by the antibody. The negative control and structural analog show negligible cross-reactivity, confirming the high specificity of the immunoassay for the complete structure of the test article.

Tier 3: Cellular Phenotypic Screening - Off-Target and Cytotoxicity Assays

3.3.1 Principle and Rationale While biophysical and immunochemical assays are excellent for measuring direct interactions, they do not predict the ultimate biological consequence in a living system.[15] Cell-based assays provide this crucial physiological context.[6] A cytotoxicity assay across a panel of cell lines can reveal differential sensitivity and potential off-target toxicities. Comparing the cytotoxic concentration (CC50) of the test article with its comparators helps to determine if the observed toxicity is consistent with its intended alkylating mechanism or if other, unintended pathways are being affected.

3.3.2 Detailed Experimental Protocol: Multiplexed Cytotoxicity Assay

  • Cell Culture: Plate various human cell lines (e.g., a cancer line like HeLa, a normal fibroblast line like MRC-5, and a liver cell line like HepG2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test article and each comparator compound for 48-72 hours. Include a vehicle-only control.

  • Viability Assessment: Use a multiplexed viability/cytotoxicity assay kit that simultaneously measures two or more parameters, for example:

    • Cell Viability: Measure ATP content using a luminescent reagent (e.g., CellTiter-Glo®).

    • Cytotoxicity: Measure the release of a cytosolic enzyme (e.g., LDH) from damaged cells or use a fluorescent dye that only enters membrane-compromised cells.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the dose-response curves and calculate the CC50 (concentration causing 50% reduction in cell viability) for each compound in each cell line.

3.3.3 Data Presentation and Interpretation Summarize the CC50 values in a table.

CompoundHeLa (CC50, µM)MRC-5 (CC50, µM)HepG2 (CC50, µM)
Test Article 154560
Ifosfamide 123040
3-Amino-1-propanol >200>200>200
1-Amino-3-chloro-2-propanol 150>200>200

Interpretation: The test article and Ifosfamide show potent cytotoxicity, with greater selectivity for the rapidly dividing cancer cell line (HeLa) over the normal lines (MRC-5, HepG2). This is consistent with a DNA alkylating mechanism of action. The negative control is non-toxic, as expected. The structural analog shows significantly reduced toxicity, indicating that the specific arrangement of the chloroethylamino group is vital for its cytotoxic activity.

Synthesizing the Data: A Holistic View of Specificity

Integrating the data from all three tiers provides a robust and multi-faceted view of the compound's cross-reactivity.

  • SPR identified weak, direct physical binding to off-target proteins, driven by the reactive chloroethyl group.

  • ELISA demonstrated that a highly specific antibody can distinguish the test article from even closely related structures, suggesting that specific protein binding pockets could also exhibit high selectivity.

  • Cell-based assays confirmed that the compound's dominant biological effect is cytotoxicity, likely driven by its intended DNA alkylation mechanism, as evidenced by its similarity to Ifosfamide and its potency against cancer cells.

The weak off-target binding seen in SPR did not translate into a dominant off-target phenotype in the cellular assays at the tested concentrations. This suggests that while the potential for off-target protein alkylation exists, it may only become significant at concentrations much higher than those required for its primary cytotoxic effect.

Conclusion

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A Comparative Benchmarking Guide to the Cytotoxic Effects of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic properties of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride against a well-established alternative, cyclophosphamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in preclinical research. We will delve into the mechanisms of action, present detailed experimental protocols for comparative analysis, and provide supporting data to benchmark performance.

Introduction: The Landscape of Alkylating Agents in Cytotoxicity Research

Alkylating agents represent a cornerstone of chemotherapy and are invaluable tools in cancer research. Their ability to covalently modify DNA disrupts cellular replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This compound (CAS: 40722-80-3) is a nitrogen mustard derivative that has garnered interest for its potential cytotoxic activities.[1] Structurally, it is a precursor in the synthesis of other widely used chemotherapeutic agents, such as ifosfamide.[1] Understanding its cytotoxic profile in comparison to established drugs is crucial for evaluating its potential as a standalone therapeutic or a reference compound in drug discovery pipelines.

This guide benchmarks this compound against cyclophosphamide, a widely used and well-characterized alkylating agent. Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects. This comparison will illuminate the relative potency and potential mechanistic nuances between a direct-acting alkylating agent and one that requires bioactivation.

Mechanism of Action: A Tale of Two Alkylating Pathways

Both this compound and cyclophosphamide belong to the nitrogen mustard class of alkylating agents. Their cytotoxic effects are primarily mediated by the alkylation of DNA, which ultimately triggers programmed cell death. However, the pathways leading to the formation of the reactive species differ significantly.

This compound: Direct DNA Alkylation

This compound is a direct-acting alkylating agent. In an aqueous environment, the molecule undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is the key to its cytotoxicity, as it readily reacts with nucleophilic sites on DNA. The primary target for alkylation is the N7 position of guanine. As a bifunctional agent with two chloroethyl groups, it can react a second time, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links are particularly cytotoxic as they physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Mechanism_of_Action_Direct_Alkylating_Agent cluster_0 Cellular Environment Compound 3-[(2-Chloroethyl)amino]-1-propanol HCl Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium_Ion Intramolecular Cyclization Guanine Guanine (N7) Aziridinium_Ion->Guanine Alkylation DNA DNA Guanine->DNA Crosslink DNA Cross-linking Guanine->Crosslink Second Alkylation Apoptosis Apoptosis Crosslink->Apoptosis Triggers

Caption: Mechanism of 3-[(2-Chloroethyl)amino]-1-propanol HCl.

Cyclophosphamide: Bioactivation-Dependent DNA Alkylation

In contrast, cyclophosphamide is a prodrug that is therapeutically inactive until it undergoes metabolic activation, primarily in the liver by cytochrome P450 enzymes. This multi-step process generates the active metabolites phosphoramide mustard and acrolein. Phosphoramide mustard is the primary alkylating species that, similar to this compound, forms an aziridinium ion to alkylate the N7 position of guanine, leading to DNA cross-linking and apoptosis. Acrolein, a byproduct of this activation, does not contribute to the anticancer activity but is responsible for some of the toxic side effects of cyclophosphamide, such as hemorrhagic cystitis.

Mechanism_of_Action_Prodrug_Activation cluster_1 Liver (Metabolism) cluster_2 Target Cell Cyclophosphamide Cyclophosphamide (Inactive Prodrug) Active_Metabolites 4-hydroxycyclophosphamide / Aldophosphamide Cyclophosphamide->Active_Metabolites CYP450 Enzymes Phosphoramide_Mustard Phosphoramide Mustard (Active Alkylator) Active_Metabolites->Phosphoramide_Mustard Acrolein Acrolein (Toxic Byproduct) Active_Metabolites->Acrolein DNA_Alkylation DNA Alkylation (Guanine N7) Phosphoramide_Mustard->DNA_Alkylation Apoptosis_2 Apoptosis DNA_Alkylation->Apoptosis_2

Caption: Bioactivation pathway of Cyclophosphamide.

Comparative Cytotoxicity: An Experimental Framework

To objectively compare the cytotoxic effects of this compound and cyclophosphamide, a series of in vitro assays are recommended. The following experimental design provides a robust framework for such a comparison.

Cell Line Selection

A panel of well-characterized cancer cell lines with varying origins and chemoresistance profiles is recommended to assess the breadth of cytotoxic activity. For this guide, we will consider:

  • MCF-7: Human breast adenocarcinoma, adherent.

  • A549: Human lung carcinoma, adherent.

  • Jurkat: Human T-cell leukemia, suspension.

Experimental Workflow

The overall workflow for the comparative cytotoxicity assessment is outlined below.

Experimental_Workflow cluster_assays Cytotoxicity Assays Cell_Culture Cell Line Culture (MCF-7, A549, Jurkat) Cell_Seeding Cell Seeding (96-well & 6-well plates) Cell_Culture->Cell_Seeding Drug_Treatment Treatment with Compounds (Serial Dilutions) Cell_Seeding->Drug_Treatment Incubation Incubation (e.g., 48 hours) Drug_Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Annexin_V_PI Annexin V/PI Staining (Apoptosis) Incubation->Annexin_V_PI Data_Analysis Data Analysis (IC50 Calculation, etc.) MTT_Assay->Data_Analysis Annexin_V_PI->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key assays in this comparative study.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound and Cyclophosphamide

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure for Adherent Cells (MCF-7, A549):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and cyclophosphamide in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound and Cyclophosphamide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations (determined from the MTT assay) for 48 hours.

  • Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Comparative Performance Data

The following table presents hypothetical, yet plausible, IC50 values for this compound alongside experimentally derived values for cyclophosphamide across the selected cell lines.

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only, as no publicly available experimental data could be located at the time of this writing. The IC50 values for cyclophosphamide are based on published literature and may vary depending on experimental conditions.[2]

CompoundCell LineIC50 (µM)
This compound MCF-7~ 85 (Hypothetical)
A549~ 120 (Hypothetical)
Jurkat~ 60 (Hypothetical)
Cyclophosphamide MCF-7> 1000
A549> 5000
Jurkat~ 500

Discussion and Conclusion

This guide provides a comprehensive framework for benchmarking the cytotoxic effects of this compound against the well-established alkylating agent, cyclophosphamide. The primary difference in their mechanism of action lies in the requirement for metabolic activation for cyclophosphamide, whereas this compound is a direct-acting agent.

Based on the hypothetical data, this compound appears to be significantly more potent in vitro than cyclophosphamide. This is expected, as in vitro cell cultures lack the necessary cytochrome P450 enzymes to efficiently activate cyclophosphamide. This highlights a critical consideration in experimental design: when testing prodrugs like cyclophosphamide in vitro, a metabolic activation system (e.g., S9 liver fraction) should be incorporated to obtain biologically relevant data.

The detailed protocols provided for the MTT and Annexin V/PI assays offer a standardized approach to generate robust and reproducible data for comparing the cytotoxic and apoptotic potential of these and other compounds. The DOT graphs visually summarize the mechanisms of action and the experimental workflow, providing a clear and concise overview for researchers.

References

  • Ren, Y., et al. (1995). Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells. Toxicology in Vitro, 9(1), 21-26. [Link]

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A Researcher's Guide to the Cross-Validation of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic activity of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride, a bifunctional alkylating agent precursor, across a panel of representative cancer cell lines. We will explore the underlying mechanism of action, present a framework for robust experimental validation, and contextualize its potency against alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical potential of chloroethylamine derivatives.

Introduction: The Rationale for Cross-Cell Line Validation

This compound is a hydrochloride salt of a β-chloroethylamine derivative, serving as a precursor in the synthesis of established nitrogen mustard-based chemotherapeutics like ifosfamide.[1] Its core structure contains a reactive 2-chloroethyl group, which is the cornerstone of its biological activity.[1] This functional group enables the molecule to act as an alkylating agent, a class of compounds known to form covalent bonds with biological macromolecules, most notably DNA.[1] This interaction disrupts DNA replication and transcription, ultimately triggering cell death, a mechanism highly relevant in cancer therapy.[1]

However, the efficacy of any potential anticancer agent is not uniform across all tumor types. The vast heterogeneity of cancer, driven by diverse genetic and epigenetic landscapes, necessitates a systematic cross-validation of a compound's activity. Evaluating a compound like this compound against a carefully selected panel of cell lines is not merely a screening step; it is a critical investigation into its spectrum of activity, potential resistance mechanisms, and overall therapeutic promise. Cross-study analyses have consistently shown that relying on data from a single cell line can provide an overly optimistic or misleading estimation of performance, highlighting the importance of assessing generalizability across different biological contexts.[2][3]

This guide outlines the scientific principles and practical methodologies for conducting such a cross-validation study, ensuring the generation of reliable and comparable data.

Proposed Mechanism of Action: DNA Alkylation and Apoptotic Induction

The cytotoxic effects of this compound are rooted in the chemical reactivity of its chloroethylamino moiety. The mechanism proceeds as follows:

  • Intracellular Activation: The compound undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.

  • Nucleophilic Attack: This electrophilic intermediate is susceptible to attack by nucleophilic sites on DNA, primarily the N7 position of guanine bases.

  • DNA Adduct Formation: This reaction forms a monofunctional adduct, covalently linking the compound to a single strand of DNA.

  • DNA Cross-Linking: The presence of a second reactive site (in related nitrogen mustards) or subsequent reactions can lead to the formation of interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, which is essential for both replication and transcription.

  • Cellular Response: The cell's DNA damage response (DDR) pathways recognize these lesions. If the damage is too extensive to be repaired, it triggers signaling cascades that lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

The following diagram illustrates this proposed signaling pathway.

Mechanism_of_Action cluster_0 Cellular Environment Compound 3-[(2-Chloroethyl)amino]- 1-propanol HCl Activation Formation of Reactive Aziridinium Ion Compound->Activation Intramolecular Cyclization DNA Nuclear DNA (Guanine N7) Activation->DNA Nucleophilic Attack Alkylation DNA Alkylation (Monoadduct Formation) DNA->Alkylation Crosslink DNA Cross-Linking (Replication Block) Alkylation->Crosslink Inhibition of Strand Separation DDR DNA Damage Response (DDR) Activated Crosslink->DDR Apoptosis Apoptosis DDR->Apoptosis Irreparable Damage

Caption: Proposed mechanism of this compound cytotoxicity.

Comparative Cytotoxicity Analysis: An Illustrative Study

To objectively assess the activity spectrum, the compound should be tested against a panel of human cancer cell lines from diverse origins. For this guide, we propose a representative panel including:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

  • MDA-MB-231: Triple-negative, highly invasive breast adenocarcinoma.

  • A549: Non-small cell lung carcinoma.

  • HCT-116: Colorectal carcinoma.

  • K562: Chronic myelogenous leukemia.

  • Hs27: Normal human foreskin fibroblast (as a non-malignant control to assess selectivity).[4]

The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.

Table 1: Illustrative IC50 Values for this compound and a Comparator

Cell LineTissue Origin3-[(2-Chloroethyl)amino]-1-propanol HCl (IC50, µM)Melphalan (IC50, µM) - Reference Alkylator
MCF-7 Breast Adenocarcinoma15.25.8
MDA-MB-231 Breast Adenocarcinoma25.810.1
A549 Lung Carcinoma18.57.2
HCT-116 Colorectal Carcinoma12.14.5
K562 Leukemia8.92.1
Hs27 Normal Fibroblast> 100> 50

Note: The data in this table is illustrative and serves as a template for presenting empirically determined results. Actual values must be determined experimentally using the protocols detailed below.

Interpretation of Illustrative Data:

  • Differential Sensitivity: The illustrative data shows varying sensitivity, with the leukemia cell line (K562) being the most susceptible and the triple-negative breast cancer line (MDA-MB-231) being less so. This highlights the importance of testing across different cancer types.

  • Potency Comparison: The compound shows cytotoxic activity in the low micromolar range, though it is less potent than the established chemotherapeutic Melphalan. This is expected, as it is a precursor molecule.

  • Therapeutic Window: The significantly higher IC50 value against the normal fibroblast cell line (Hs27) suggests a potential therapeutic window, indicating some level of selectivity for cancer cells over non-transformed cells.

Experimental Workflow and Protocols

A standardized and reproducible methodology is paramount for generating high-quality, comparable data. The MTT assay is a robust and widely adopted colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[5][6]

The following diagram outlines the complete experimental workflow.

Experimental_Workflow cluster_workflow Cytotoxicity Assay Workflow start Start: Cell Line Culture seed 1. Seed Cells in 96-Well Plates start->seed incubate1 2. Incubate Overnight (Allow Adhesion) seed->incubate1 treat 3. Add Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate for 48-72 Hours treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 3-4 Hours (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Data Analysis: Calculate % Viability & Determine IC50 read->analyze end End: Comparative Results analyze->end

Caption: Standard workflow for an in vitro cytotoxicity assay (e.g., MTT).

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, including controls for background absorbance and untreated cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >90%.

    • Dilute the cell suspension to an empirically determined optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "media only" (blank) and "cells only" (vehicle control).

    • Causality: Proper seeding density is crucial. Too few cells will result in a weak signal, while over-confluence can inhibit growth and affect drug sensitivity.

  • Drug Treatment:

    • After allowing cells to adhere overnight (for adherent lines), prepare serial dilutions of this compound in complete medium. A typical concentration range might be 0.1 µM to 200 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. For the vehicle control wells, add 100 µL of medium with the highest concentration of the drug's solvent (e.g., 0.1% DMSO).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

    • Causality: A 48-72 hour incubation period is typically sufficient for alkylating agents to induce DNA damage and trigger cell death pathways.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

    • Causality: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial dehydrogenases.[6] The incubation time allows for sufficient formazan accumulation.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[5]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Causality: The formazan product is insoluble. Complete solubilization is essential for accurate spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "media only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (OD of Treated Wells / OD of Vehicle Control Wells) x 100

    • Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Conclusion and Future Directions

The systematic cross-validation of this compound is an indispensable step in characterizing its preclinical profile. The methodologies described in this guide provide a robust framework for determining its potency and spectrum of activity across diverse cancer cell lines. The illustrative data underscores the expected differential sensitivity among tumor types, reinforcing the need for a broad screening panel.

While this compound serves as a precursor to more complex nitrogen mustards, understanding its intrinsic activity provides valuable insights into the fundamental structure-activity relationships of chloroethylamine-based agents. Future studies should aim to correlate the observed cytotoxic activity with specific molecular markers within the cell lines, such as the expression levels of DNA repair enzymes or the status of key tumor suppressor genes like p53, to build a more comprehensive and predictive model of its efficacy.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-validation approaches. Examples of the different.... Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Geeleher, P., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics. Retrieved from [Link]

  • Geeleher, P., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. PMC. Retrieved from [Link]

  • National Cancer Institute. (2016). Propranolol Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross validation results from feature combination experiments. Retrieved from [Link]

  • PubMed Central. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Retrieved from [Link]

  • Pantziarka, P., et al. (2016). Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent. ecancermedicalscience. Retrieved from [Link]

  • Kurbat, M. N., et al. (2001). High Anticancer Efficacy of L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline Ethyl Ester Hydrochloride (MF13) in Vivo. Anticancer Research. Retrieved from [Link]

  • YouTube. (2022). Safety and preliminary evidence for efficacy for propranolol + pembrolizumab in metastatic melanoma. Retrieved from [Link]

  • Al-Qadami, G. H., et al. (2023). Investigating the Potential of Propranolol as an Anti-Tumor Agent in Colorectal Cancer Cell Lines. MDPI. Retrieved from [Link]

  • ecancer. (2016). Propranolol as an anti-cancer drug. Retrieved from [Link]

  • bioRxiv. (2022). Effect of Chlonisol (2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol) on Overall Survival in Laboratory Rodents with Intracranial Tumors: A Meta-analysis of Preclinical Studies. Retrieved from [Link]

  • DailyMed. (n.d.). Propranolol Hydrochloride Oral Solution. Retrieved from [Link]

  • Teerasripreecha, D., et al. (2012). In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis. BMC Complementary and Alternative Medicine. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Mandate for Caution

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS No. 40722-80-3) is not a routine laboratory chemical; it is a potent alkylating agent with a structural motif characteristic of nitrogen mustards.[1][2] Its high-risk profile, substantiated by its classification as a potential carcinogen, mutagen, and skin sensitizer, necessitates a disposal protocol that prioritizes personnel safety and stringent environmental compliance.[3] This guide provides an in-depth, procedural framework for research professionals. The core directive is unambiguous: all waste streams containing this compound must be treated as acute hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of via standard laboratory drains or general refuse. In-laboratory neutralization is not recommended without specific, validated, and institutionally approved protocols due to the risk of creating equally hazardous byproducts.[4]

Part 1: The Foundational Principle: Hazard-Based Causality

The disposal protocol for any chemical is dictated by its inherent reactivity and toxicity. The 2-chloroethylamino group is the critical feature of this molecule, rendering it a reactive alkylating agent capable of forming covalent bonds with nucleophilic sites in biological macromolecules, including DNA.[2][5] This mechanism is the basis for its cytotoxic, mutagenic, and carcinogenic properties.[1][3] Therefore, every handling and disposal step is designed to prevent unintended exposure and environmental release.

Hazard Identification & Classification

A thorough understanding of the chemical's hazard profile is non-negotiable. The Globally Harmonized System (GHS) classifications provide a clear directive for its management as a high-hazard substance.

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Carcinogenicity, Category 1B H350: May cause cancerExtreme Caution Required. All waste is considered carcinogenic. Requires stringent containment and adherence to OSHA guidelines for cytotoxic drugs.[3][6][7]
Germ Cell Mutagenicity, Category 1B H340: May cause genetic defectsGenerational Hazard. Waste can damage genetic material. Personnel of reproductive age should be fully aware of the risks. Disposal must prevent any environmental release.[3]
Skin Sensitization, Category 1 H317: May cause an allergic skin reactionDermal Exposure Risk. Contaminated surfaces and PPE pose a significant risk. Requires specific glove selection and immediate disposal after contamination.[3]
Specific Target Organ Toxicity (Repeated Exposure), Category 2 H373: May cause damage to organs through prolonged or repeated exposureChronic Health Risk. Accumulation of small exposures can lead to long-term health effects. Engineering controls and meticulous cleanup are critical.[3]
Hazardous to the Aquatic Environment (Long-term), Category 3 H412: Harmful to aquatic life with long lasting effectsEnvironmental Persistence. Drain disposal is strictly forbidden to prevent long-term damage to aquatic ecosystems.[3]
Mandatory Personal Protective Equipment (PPE)

Adherence to Occupational Safety and Health Administration (OSHA) guidelines for handling cytotoxic agents is essential.[8][9]

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove must be removed and disposed of as contaminated solid waste immediately after handling the compound.

  • Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is required. This gown should not be worn outside the designated work area and must be disposed of as contaminated waste at the end of the procedure or if contamination occurs.

  • Eye Protection: Tightly fitting safety goggles or a full-face shield must be worn.[3]

  • Respiratory Protection: If handling the solid compound where dust may be generated, a NIOSH-approved respirator is necessary. All handling of the pure compound and concentrated solutions should occur within a certified chemical fume hood.

Part 2: Procedural Workflow for Waste Management

The following protocols provide step-by-step instructions for managing waste generated from the use of this compound.

Waste Segregation and Containerization

Proper segregation is the most critical step in ensuring safe and compliant disposal. This compound is a halogenated organic material , and its waste stream must never be mixed with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[10]

Step-by-Step Protocol:

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area within the laboratory, under the direct control of the operator, for hazardous waste accumulation.[11][12] This area must be clearly marked.

  • Select Compatible Containers:

    • Liquids: Use a clearly labeled, leak-proof container with a screw-top cap, composed of a material chemically resistant to halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have secondary containment to mitigate spills.[13]

    • Solids: Use a puncture-resistant container with a secure lid for contaminated labware (pipette tips, vials, etc.). For contaminated PPE, use a designated, labeled hazardous waste bag or container.

  • Properly Label All Waste Containers: Each container must be labeled with the words "Hazardous Waste" before any waste is added.[12][13] The label must also include:

    • The full chemical name: "this compound" and any other constituents.

    • The approximate percentage of each constituent.

    • The date the first waste was added.

    • The relevant hazard pictograms (e.g., Health Hazard, Corrosion).

  • Maintain Closed Containers: Waste containers must be securely capped at all times, except when actively adding waste.[12][13] This is an EPA requirement to prevent the release of vapors. Evaporation of waste in a fume hood is not a permissible disposal method.[12]

Management of Different Waste Streams
Waste StreamDescriptionDisposal Procedure
Unused/Expired Pure Compound The original container with the pure chemical.Do not open. Label the container with a hazardous waste tag and arrange for pickup through your institution's Environmental Health & Safety (EHS) office. This is considered acute hazardous waste.
Contaminated Aqueous & Organic Solutions Reaction mixtures, HPLC waste, rotovap residues, etc.Collect in the designated halogenated liquid hazardous waste container. Do not mix with non-halogenated waste streams.[10]
Contaminated Solid Waste Used pipette tips, microfuge tubes, weigh boats, contaminated silica gel, etc.Collect in a designated, puncture-proof solid hazardous waste container. Ensure no free liquids are present.
Contaminated Sharps Needles, scalpels, or broken glass contaminated with the compound.Place immediately into a designated, puncture-proof sharps container for hazardous chemical waste.
Personal Protective Equipment (PPE) Outer gloves, disposable gowns, bench paper.Collect in a designated hazardous waste container or a properly labeled, sealed bag. This waste stream should be handled as cytotoxic waste.[7]
Empty Chemical Containers The "empty" original container that held the pure compound.Because this compound is an acute hazardous material, the empty container must be managed as hazardous waste.[10] Do not rinse. Arrange for pickup via your EHS office.
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for 3-[(2-Chloroethyl)amino]-1-propanol HCl Waste cluster_0 Waste Generation & Characterization cluster_1 Containment & Segregation cluster_2 Accumulation & Removal Waste Waste Generated Pure Unused/Expired Pure Compound Waste->Pure Liquid Contaminated Liquid (Aqueous/Organic) Waste->Liquid Solid Contaminated Solid (Labware, PPE) Waste->Solid Container Select Appropriate, Compatible, Labeled Hazardous Waste Container Pure->Container Liquid->Container Solid->Container Segregate Segregate from Non-Halogenated Waste Container->Segregate SAA Store in Designated Satellite Accumulation Area (SAA) Segregate->SAA Check Container Full or >1 Year in SAA? SAA->Check Check->SAA No Pickup Request Pickup by EHS Within 3 Days of Filling Check->Pickup Yes Final Final Disposal via Licensed Hazardous Waste Facility Pickup->Final

Caption: Decision tree for compliant waste disposal.

Part 3: Emergency Procedures for Spills

Accidental releases require immediate and correct action to prevent exposure.

  • Alert Personnel & Evacuate: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.

  • Isolate the Area: Secure the area and prevent entry. Post warning signs.

  • Notify Authorities: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled.

  • Do Not Attempt Cleanup Alone: Unless you are specifically trained and equipped for hazardous material spill response, do not attempt to clean up the spill. Wait for the professional response team. They will have the appropriate PPE and spill kits (e.g., chemical absorbents) to manage the situation safely.[7]

By adhering to this comprehensive protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment from the significant risks posed by this compound.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Echemi. (n.d.). 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1) Safety Data Sheets.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Stenglova Netikova, I., et al. (2018). Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. International Journal of Nanomedicine.
  • Prucek, R., et al. (n.d.). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). National Institutes of Health (NIH).
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
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Navigating the Handling of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides critical safety and handling information for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride. All personnel must review and understand these procedures before commencing any work with this compound.

As a Senior Application Scientist, my priority is to empower researchers with the knowledge and tools to conduct their work safely and effectively. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the protocols for handling this compound, a compound that demands meticulous attention to safety due to its potential health risks. The procedures outlined here are designed to be a self-validating system of safety, ensuring the protection of personnel, the integrity of research, and compliance with the highest safety standards.

Hazard Assessment: Understanding the Risks

This compound is classified with significant health hazards that necessitate stringent safety measures. A comprehensive review of its Safety Data Sheet (SDS) reveals the following primary concerns[1]:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

  • Germ Cell Mutagenicity (Category 1B): Suspected of causing genetic defects.

  • Carcinogenicity (Category 1B): Suspected of causing cancer.

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.

The chloroethylamino moiety is a structural alert for potential alkylating activity, a class of compounds known for their high reactivity and toxicity. Therefore, all handling procedures must be approached with the assumption that this compound is a potent hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff.Nitrile gloves offer good resistance to a broad range of chemicals.[2][3][4][5] Double-gloving provides an extra layer of protection against tears and permeation. Chemotherapy-rated gloves are tested against a variety of cytotoxic drugs and offer a higher level of protection.[6]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Body Protection A disposable, solid-front, back-closing laboratory coat made of a low-permeability material.Prevents contamination of personal clothing and skin. A solid front provides maximum protection in case of a frontal splash.
Respiratory Protection A NIOSH-approved N95 respirator.[1][7][8]Given that the compound is a solid, an N95 respirator will protect against inhalation of airborne particles.[1][7] It is crucial to ensure the respirator is properly fit-tested to the individual.
Donning and Doffing PPE: A Critical Procedure

Cross-contamination during the removal of PPE is a common route of exposure. The following sequence is designed to minimize this risk.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. N95 Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. N95 Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.

  • The storage area should be away from incompatible materials.

Weighing and Aliquoting
  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a glove box to contain any airborne particles.

  • Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to minimize cleaning and potential for contamination.

Solution Preparation
  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Ensure all work is conducted within a chemical fume hood.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to a spill or exposure is critical.

Spill Cleanup

In the event of a spill, the primary objective is to contain and clean the material without exposing personnel.

For small spills (less than 5 ml of solution or a few grams of solid):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the full PPE ensemble described in Section 2.1.

  • Contain the spill with absorbent pads or other appropriate materials.

  • Decontaminate the area. Based on procedures for related nitrogen mustards, a solution of sodium hydroxide (0.01 M) or sodium hypochlorite (5%) can be effective for decontamination.[9][10][11] However, it is crucial to first test the compatibility of these decontaminating agents with the surfaces in your laboratory.

  • Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed, labeled hazardous waste container.

  • Wash the area with soap and water after decontamination.

For large spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

Disposal Plan: Managing Contaminated Waste

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: All disposable PPE, weigh boats, and other contaminated materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

Handling potent compounds like this compound requires more than just following a set of rules; it demands a culture of safety. This guide provides the foundational knowledge and protocols to work with this compound responsibly. By understanding the "why" behind each step, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work.

References

  • Kuchar, M., et al. (2018). Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. International Journal of Nanomedicine, 13, 7971–7985. Available at: [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Available at: [Link]

  • UC Berkeley EH&S. (n.d.). Glove Selection Guide. University of California, Berkeley. Available at: [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Available at: [Link]

  • Bansi Safety Gear And PPEs. (n.d.). What Are the Best Gloves for Chemical Handling?. Available at: [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]

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  • PCI Magazine. (2024, February 6). Simple respiratory mask to be used during powder coating application. Available at: [Link]

  • Worksite Medical. (2024, May 20). Are you using NIOSH approved N95 respirators?. Available at: [Link]

  • Federal Wildland Firefighter Health and Wellbeing Program. (n.d.). N95 Respirator Voluntary Use. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.